Tetrachloropropene
説明
The exact mass of the compound 1,1,2,3-Tetrachloropropene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1,1,2,3-tetrachloroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c4-1-2(5)3(6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGQVBVEWTXECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051475 | |
| Record name | 1,1,2,3-Tetrachloropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] | |
| Record name | 1-Propene, 1,1,2,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,2,3-Tetrachloropropene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.67 [mmHg], Vapor pressure= 2.67 mm Hg at 25 °C /extrapolated from experimentally-derived coefficients/ | |
| Record name | 1,1,2,3-Tetrachloropropene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2695 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,1,2,3-TETRACHLOROPROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
10436-39-2, 60320-18-5 | |
| Record name | 1,1,2,3-Tetrachloro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10436-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,3-Tetrachloropropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010436392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060320185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 1,1,2,3-tetrachloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,2,3-Tetrachloropropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,3-tetrachloropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,3-TETRACHLOROPROPENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413S8C56GB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,2,3-TETRACHLOROPROPENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6827 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Isomers of Tetrachloropropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers of tetrachloropropene, a group of chlorinated alkenes with the chemical formula C₃H₂Cl₄. This document details their physical and chemical properties, experimental protocols for their synthesis, and a visualization of the key synthetic pathways. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.
Isomers of this compound
Several structural and geometric isomers of this compound exist, each with unique properties. The primary isomers discussed in this guide are:
-
1,1,2,3-Tetrachloropropene
-
1,1,3,3-Tetrachloropropene
-
1,2,3,3-Tetrachloropropene
-
2,3,3,3-Tetrachloropropene
-
1,3,3,3-Tetrachloropropene
Physicochemical Properties
The following table summarizes the known physicochemical properties of the this compound isomers. Data has been compiled from various sources and is presented for comparative analysis.
| Property | 1,1,2,3-Tetrachloropropene | 1,1,3,3-Tetrachloropropene | 1,2,3,3-Tetrachloropropene | 2,3,3,3-Tetrachloropropene |
| CAS Number | 10436-39-2[1] | 18611-43-3[2] | 20589-85-9[3] | 16500-91-7[4] |
| Molecular Weight | 179.86 g/mol [5] | 179.9 g/mol [6] | 179.9 g/mol | 179.9 g/mol [4] |
| Boiling Point | 162 °C @ 743 mmHg[7], 167.1 °C[8] | 176.1 °C @ 760 mmHg[9] | No data available | No data available |
| Density | 1.5498 g/mL @ 20 °C[7], 1.5409 g/mL[8] | 1.532 g/cm³[9] | No data available | No data available |
| Refractive Index | 1.5202 @ 20 °C[7], 1.5121 (estimate)[8] | 1.511[9] | No data available | No data available |
| Appearance | Colorless oily liquid[8] | Colorless to yellowish liquid[6] | No data available | No data available |
| Solubility | Soluble in chloroform and carbon tetrachloride[8] | No data available | No data available | No data available |
| Vapor Pressure | 4.676 kPa @ 74.8 °C[8] | 1.49 mmHg @ 25 °C[9] | No data available | No data available |
| Flash Point | No data available | 64 °C[9] | No data available | No data available |
Experimental Protocols
Detailed methodologies for the synthesis of key this compound isomers are outlined below. These protocols are based on established patent literature and provide a foundation for laboratory-scale synthesis.
Protocol 1: Synthesis of 1,1,2,3-Tetrachloropropene
The synthesis of 1,1,2,3-tetrachloropropene can be achieved through a multi-step process starting from the reaction of ethylene with carbon tetrachloride.[10]
Step 1: Synthesis of 1,1,1,3-Tetrachloropropane
-
Charge a reaction vessel with carbon tetrachloride, a source of metallic iron (activator), and a promoter (e.g., trialkyl phosphite or a phosphorus(V) compound with a phosphoryl group).
-
Introduce ethylene into the liquid phase.
-
Maintain the reaction temperature between 50°C and 150°C, preferably 70°C to 130°C.[11]
Step 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane
-
Slowly add a caustic solution to the 1,1,1,3-tetrachloropropane containing a phase transfer catalyst.
-
Agitate the reaction mixture at a temperature between 40°C and 80°C, preferably 50°C to 75°C.[10]
-
After the addition is complete, continue stirring at the reaction temperature, then cool the mixture.
-
Separate and discard the aqueous phase. The organic phase contains a mixture of 1,1,3- and 3,3,3-trichloropropene.
Step 3: Chlorination of Trichloropropene Mixture
-
Chlorinate the trichloropropene mixture from the previous step, preferably in the presence of ultraviolet light, to produce 1,1,1,2,3-pentachloropropane.
Step 4: Dehydrochlorination of 1,1,1,2,3-Pentachloropropane
-
Dehydrochlorinate the 1,1,1,2,3-pentachloropropane using a base to produce a mixture of 1,1,2,3- and 2,3,3,3-tetrachloropropenes.
Step 5: Isomerization of 2,3,3,3-Tetrachloropropene
-
Contact the mixture of tetrachloropropenes with a Lewis acid catalyst, such as anhydrous ferric chloride, to effect the allylic rearrangement of 2,3,3,3-tetrachloropropene to the desired 1,1,2,3-tetrachloropropene.[11] This isomerization can be quantitative.[11]
Protocol 2: Synthesis of 1,1,3,3-Tetrachloropropene
1,1,3,3-Tetrachloropropene can be synthesized via the dehydrochlorination of 1,1,1,3,3-pentachloropropane.[12]
Step 1: Synthesis of 1,1,1,3,3-Pentachloropropane
-
Combine vinyl chloride, carbon tetrachloride, iron powder, and an organophosphate (e.g., tributylphosphate) in a reaction vessel.
-
The reaction, known as the Kharasch reaction, is typically carried out at temperatures ranging from 80°C to 125°C.[12]
Step 2: Dehydrochlorination of 1,1,1,3,3-Pentachloropropane
-
Perform a reactive distillation of the 1,1,1,3,3-pentachloropropane in the presence of ferric chloride.
-
The dehydrochlorination reaction produces 1,1,3,3-tetrachloropropene and hydrogen chloride, which are continuously removed from the reaction zone by distillation.[12]
-
The reactive distillation can be conducted at temperatures between 60°C and 160°C, with a preferred range of 80°C to 100°C.[12]
Visualization of Synthetic Pathway
The following diagram illustrates the multi-step synthesis of 1,1,2,3-tetrachloropropene, highlighting the key intermediates and reaction types.
Caption: Synthesis pathway of 1,1,2,3-Tetrachloropropene.
References
- 1. 1,1,2,3-Tetrachloropropene | SIELC Technologies [sielc.com]
- 2. 1,1,3,3-Tetrachloropropene | C3H2Cl4 | CID 5324889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,3-Tetrachloro-propene | C3H2Cl4 | CID 30191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Propene, 2,3,3,3-tetrachloro- | C3H2Cl4 | CID 588742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 10436-39-2 [chemicalbook.com]
- 6. 1,1,3,3-Tetrachloroprop-1-ene|Research Chemical [benchchem.com]
- 7. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]
- 8. chembk.com [chembk.com]
- 9. 1,1,3,3-Tetrachloroprop-1-ene|lookchem [lookchem.com]
- 10. US4650914A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 11. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 12. US20170081263A1 - Method for making 1,1,3,3-tetrachloropropene - Google Patents [patents.google.com]
1,1,2,3-tetrachloropropene chemical and physical properties.
An In-depth Technical Guide to 1,1,2,3-Tetrachloropropene
Introduction
1,1,2,3-Tetrachloropropene (CAS No. 10436-39-2), also known by synonyms such as HCC-1230xa and 4CPe, is a chlorinated hydrocarbon with the molecular formula C₃H₂Cl₄.[1] It presents as a colorless to light yellow, oily liquid with a strong, characteristic odor.[1][2] This compound serves as a significant chemical intermediate, notably in the synthesis of the herbicide triallate.[2][3] Due to its chemical structure and reactive nature, it is classified as a hazardous substance, necessitating stringent safety and handling protocols.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1,1,2,3-tetrachloropropene are summarized below. The data has been compiled from various sources to provide a comprehensive overview for research and development applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₂Cl₄ | [1] |
| Molecular Weight | 179.86 g/mol | [1][2] |
| Appearance | Colorless or light yellow oily liquid | [2][4] |
| Odor | Strong, characteristic odor | [1] |
| Boiling Point | 162 °C @ 743 mmHg; 167-167.1 °C | [1][2][5] |
| Melting Point | -11.7 °C | [1] |
| Density | 1.5498 g/mL @ 20 °C | [1][5] |
| Refractive Index | 1.5202 @ 20 °C | [5] |
| Vapor Pressure | 2.67 - 3.70 mmHg @ 25 °C; 4.676 kPa @ 74.8 °C | [1][2][4] |
| Water Solubility | 1.77 x 10⁻³ mol/L | [1] |
| Partition Coefficient | log Kow = 2.32 - 3.27 @ 20°C | [1] |
| Chemical Family | Chlorinated Hydrocarbon | [1] |
Experimental Protocols
Synthesis Methodologies
Several synthetic routes for 1,1,2,3-tetrachloropropene have been documented, primarily for industrial-scale production. These methods often involve multi-step processes starting from basic feedstocks.
1. Synthesis from Ethylene and Carbon Tetrachloride:
A common industrial synthesis involves a five-step process starting with ethylene and carbon tetrachloride.[6]
-
Step 1: Formation of 1,1,1,3-Tetrachloropropane (HCC-250fb): Ethylene is reacted with carbon tetrachloride in a liquid phase. This reaction is catalyzed by a system comprising iron, ferric chloride, and a chelating agent like tributyl phosphate.[6][7]
-
Step 2: Dehydrochlorination to Trichloropropenes: The resulting 1,1,1,3-tetrachloropropane is dehydrochlorinated using a caustic solution, producing a mixture of 1,1,3-trichloropropene (HCC-1240za) and 3,3,3-trichloropropene (HCC-1240zf).[6]
-
Step 3: Chlorination to Pentachloropropane: The trichloropropene mixture is then chlorinated to yield 1,1,1,2,3-pentachloropropane.[6][8]
-
Step 4: Dehydrochlorination to Tetrachloropropenes: A subsequent dehydrochlorination of 1,1,1,2,3-pentachloropropane produces a mixture of 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene.[3]
-
Step 5: Isomerization: The 2,3,3,3-tetrachloropropene isomer is converted to the desired 1,1,2,3-tetrachloropropene via allylic rearrangement, typically using a Lewis acid catalyst such as anhydrous ferric chloride.[3][8][9]
2. Synthesis from 1,3-Dichloropropene:
An alternative method starts with 1,3-dichloropropene.[4]
-
Primary Chlorination: 1,3-dichloropropene undergoes chlorination under light to produce 1,1,2,3-tetrachloropropane.[4]
-
Dehydrochlorination: The tetrachloropropane intermediate is dehydrochlorinated using calcium hydroxide to yield a mixture of trichloropropenes.[4]
-
Secondary Chlorination: This mixture is further chlorinated to obtain pentachloropropanes.[4]
-
Secondary Dehydrochlorination: The pentachloropropanes are dehydrochlorinated, again with calcium hydroxide, to give a mixture of tetrachloropropenes.[4]
-
Isomerization: The final step involves the isomerization of the tetrachloropropene mixture to isolate 1,1,2,3-tetrachloropropene.[4]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of 1,1,2,3-tetrachloropropene.
-
Method: A reverse-phase (RP) HPLC method can be employed.[10]
-
Mobile Phase: A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[10]
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[10]
Visualizations
Caption: Synthesis pathway of 1,1,2,3-Tetrachloropropene from Ethylene.
Caption: GHS hazard classification logical relationships.
Safety and Hazard Information
1,1,2,3-Tetrachloropropene is classified as a hazardous chemical with significant health and environmental risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:
-
Acute Toxicity: Harmful if swallowed (H302), Harmful in contact with skin (H312), and Fatal if inhaled (H330).[11][12]
-
Skin and Eye Damage: Causes severe skin burns and eye damage (Category 1).[1] It also causes serious eye irritation (H319).[11][12]
-
Sensitization: May cause an allergic skin reaction (H317).[1][12]
-
Long-Term Health Effects: Suspected of causing genetic defects (Germ Cell Mutagenicity, Category 2) and suspected of damaging fertility or the unborn child (Reproductive Toxin, Category 2).[1]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects (H400, H410).[1][11]
Handling Precautions: Due to these hazards, strict safety protocols must be followed. This includes handling the substance in a well-ventilated area, preferably a fume hood, and using appropriate personal protective equipment (PPE).[11] Recommended PPE includes chemical-resistant gloves, protective clothing, and safety goggles with a face shield.[1][11] An emergency eye wash station and shower should be readily accessible.[1] Incompatible materials to avoid include strong oxidizing agents, acids, and bases.[1]
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. chembk.com [chembk.com]
- 3. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]
- 6. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 7. US8907147B2 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 8. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 9. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 10. 1,1,2,3-Tetrachloropropene | SIELC Technologies [sielc.com]
- 11. echemi.com [echemi.com]
- 12. 1,1,2,3-Tetrachloro-1-propene | C3H2Cl4 | CID 25281 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis and structural characterization of tetrachloropropene isomers.
An In-depth Technical Guide on the Synthesis and Structural Characterization of Tetrachloropropene Isomers
Introduction
Tetrachloropropenes are chlorinated hydrocarbons with the molecular formula C₃H₂Cl₄.[1][2] As positional isomers, they share the same molecular formula but differ in the arrangement of their chlorine atoms, leading to distinct physical and chemical properties. This variability makes the selective synthesis and accurate structural characterization of each isomer crucial for their application in various fields, including as intermediates in the production of pesticides and pharmaceuticals.[3][4] This guide provides a comprehensive overview of the synthesis and structural elucidation of key this compound isomers, intended for researchers and professionals in chemical synthesis and drug development.
Synthesis of this compound Isomers
The synthesis of specific this compound isomers often involves multi-step processes, including chlorination, dehydrochlorination, and isomerization reactions. The choice of starting materials, catalysts, and reaction conditions is critical for achieving high yields and selectivity for the desired isomer.
Synthesis of 1,1,2,3-Tetrachloropropene
1,1,2,3-Tetrachloropropene is a significant isomer, and its synthesis can be achieved through several routes. A common method involves the dehydrochlorination of 1,1,1,2,3-pentachloropropane.[5][6] This precursor is typically synthesized by the chlorination of a mixture of 1,1,3- and 3,3,3-trichloropropenes.[7]
Another important pathway to 1,1,2,3-tetrachloropropene is the isomerization of 2,3,3,3-tetrachloropropene. This allylic rearrangement is effectively catalyzed by Lewis acids, with anhydrous ferric chloride being a common choice.[5][6]
A more integrated process starts from the reaction of carbon tetrachloride with ethylene to produce 1,1,1,3-tetrachloropropane, which is then dehydrochlorinated to a mixture of trichloropropenes. Subsequent chlorination yields 1,1,1,2,3-pentachloropropane, which upon dehydrochlorination and isomerization, produces 1,1,2,3-tetrachloropropene.[5][6]
Synthesis of 2,3,3,3-Tetrachloropropene
The synthesis of 2,3,3,3-tetrachloropropene is often linked to that of 1,1,2,3-tetrachloropropene. The dehydrochlorination of 1,1,1,2,3-pentachloropropane typically yields a mixture of both 2,3,3,3- and 1,1,2,3-tetrachloropropene.[6][8] These isomers can then be separated by fractional distillation.[8]
Synthesis of 1,3,3,3-Tetrachloropropene
This isomer can be synthesized through the chlorination of propene using chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride.[8] Careful control of the reaction temperature, typically between 50-100°C, is necessary to balance reactivity and minimize the formation of side products.[8] The choice of catalyst can influence the regioselectivity of the reaction.[8]
Synthesis of 1,1,3,3-Tetrachloropropene
The synthesis of 1,1,3,3-tetrachloropropene is achieved through the selective dehydrochlorination of 1,1,1,3,3-pentachloropropane.[8] This reaction is carried out in the liquid phase using a catalyst system composed of elemental iron and ferric chloride at temperatures ranging from 50-150°C.[8]
Experimental Protocols
General Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis, purification, and characterization of this compound isomers.
Synthesis of 1,1,2,3-Tetrachloropropene from 1,3-Dichloropropene
Caption: Reaction pathway for the synthesis of 1,1,2,3-tetrachloropropene.[9]
Protocol for Isomerization of 2,3,3,3-Tetrachloropropene to 1,1,2,3-Tetrachloropropene:
-
An isomeric mixture of 2,3,3,3- and 1,1,2,3-tetrachloropropene is charged into a reaction vessel.[6]
-
A Lewis acid catalyst, such as substantially anhydrous ferric chloride, is added to the mixture.[6]
-
The reaction mixture is heated to a temperature in the range of 70°C to 110°C, preferably 80°C to 100°C.[6][7]
-
The reaction is allowed to proceed for several hours to effect the allylic rearrangement of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene.[4]
-
Upon completion, the reaction mixture is cooled.[7]
Structural Characterization
The structural elucidation of this compound isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between isomers by providing detailed information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[10] The number of signals, their chemical shifts, and splitting patterns are unique for each isomer.
-
¹H NMR: For example, in 1,1,3,3-tetrachloropropene, the two vinyl protons would likely appear as doublets due to coupling with each other.[11] The chemical shifts would be influenced by the presence of the chlorine atoms on the same carbon.
-
¹³C NMR: The number of unique carbon signals directly corresponds to the number of non-equivalent carbon atoms in the molecule, providing a clear distinction between isomers with different symmetries.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[12] For this compound isomers, the key absorption bands are associated with C=C stretching and C-Cl stretching vibrations.
-
C=C Stretching: The position of the C=C stretching frequency (typically in the 1680-1630 cm⁻¹ region) can provide clues about the substitution pattern around the double bond.[13]
-
C-Cl Stretching: The C-Cl stretching vibrations occur in the fingerprint region (below 1500 cm⁻¹) and, while complex, the overall pattern is unique for each isomer.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all this compound isomers have the same molecular weight, their fragmentation patterns upon ionization will differ due to the different arrangements of atoms, aiding in their identification.[15] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be characteristic in the mass spectrum.
Data Presentation
Physical Properties of this compound Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 1,1,2,3-Tetrachloropropene | 10436-39-2 | C₃H₂Cl₄ | 179.86 | 162 @ 743 mmHg[16] | 1.5498 @ 20°C[16] | 1.5202 @ 20°C[16] |
| 1,1,3,3-Tetrachloropropene | 18611-43-3 | C₃H₂Cl₄ | 179.86 | - | - | - |
| 1,2,3,3-Tetrachloropropene | 20589-85-9 | C₃H₂Cl₄ | 179.86 | - | - | - |
| 2,3,3,3-Tetrachloropropene | - | C₃H₂Cl₄ | 179.86 | - | - | - |
| 1,3,3,3-Tetrachloropropene | - | C₃H₂Cl₄ | 179.86 | - | - | - |
Spectroscopic Data of this compound Isomers
| Isomer | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Mass Spectrum (m/z) |
| 1,1,2,3-Tetrachloropropene | - | - | - |
| 1,1,3,3-Tetrachloropropene | 6.397 (d), 6.327 (d), J=9.3 Hz[11] | - | - |
| 1,2,3,3-Tetrachloropropene | - | - | Available via NIST WebBook[17] |
Detailed spectroscopic data for all isomers is extensive and would require dedicated experimental acquisition.
Logical Relationships in Characterization
Caption: Logical workflow for the structural elucidation of this compound isomers.
Conclusion
The synthesis and structural characterization of this compound isomers are essential for their controlled application in chemical industries. The selection of appropriate synthetic routes allows for the targeted production of specific isomers. A combination of spectroscopic techniques, particularly NMR, IR, and mass spectrometry, is indispensable for the unambiguous identification and structural verification of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals working with these chlorinated hydrocarbons.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,1,2,3-Tetrachloro-1-propene | C3H2Cl4 | CID 25281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 1,1,2,3-Tetrachloroprop-1-ene [chembk.com]
- 5. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 6. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 7. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 8. Buy this compound | 10436-39-2 [smolecule.com]
- 9. WO2022056129A1 - Processes for preparing pentachloropropane and this compound from dichloropropene - Google Patents [patents.google.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. 1,1,3,3-TETRACHLOROPROPENE(18611-43-3) 1H NMR [m.chemicalbook.com]
- 12. m.youtube.com [m.youtube.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 15. Brain metabolites of lindane and related isomers: identification by negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]
- 17. 1-Propene, 1,2,3,3-tetrachloro- [webbook.nist.gov]
Tetrachloropropene CAS number, molecular formula, and weight.
An In-depth Technical Guide to Tetrachloropropene Isomers
This technical guide provides a comprehensive overview of this compound, focusing on its various isomers. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed chemical, physical, and toxicological information. This document summarizes key quantitative data, outlines experimental protocols, and visualizes important pathways and workflows.
Core Chemical and Physical Data
This compound (C₃H₂Cl₄) is a chlorinated alkene with a molecular weight of approximately 179.86 g/mol .[1][2] It exists in several isomeric forms, each with a unique CAS number and distinct physical properties. The primary isomers include 1,1,2,3-tetrachloropropene, 1,1,3,3-tetrachloropropene, 1,2,3,3-tetrachloropropene, and 2,3,3,3-tetrachloropropene.
Data Summary of this compound Isomers
The following table summarizes the key identification and physical property data for the main isomers of this compound.
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 1,1,2,3-Tetrachloropropene | 10436-39-2 | C₃H₂Cl₄ | 179.86 | 162 @ 743 mmHg | 1.5498 @ 20°C | 1.5202 @ 20°C |
| 1,1,3,3-Tetrachloropropene | 18611-43-3 | C₃H₂Cl₄ | 179.86 | 176.1 @ 760 mmHg | 1.532 | 1.511 |
| (Z)-1,2,3,3-Tetrachloropropene | 20589-85-9 | C₃H₂Cl₄ | 179.9 | Not Available | Not Available | Not Available |
| (E)-1,2,3,3-Tetrachloropropene | 34495-84-6 | C₃H₂Cl₄ | 179.9 | Not Available | Not Available | Not Available |
| 2,3,3,3-Tetrachloropropene | 16500-91-7 | C₃H₂Cl₄ | 179.9 | Not Available | Not Available | Not Available |
Synthesis and Manufacturing
The synthesis of this compound isomers often involves multi-step processes starting from simpler chlorinated hydrocarbons.
Synthesis of 1,1,2,3-Tetrachloropropene
A common industrial synthesis route for 1,1,2,3-tetrachloropropene begins with the reaction of ethylene and carbon tetrachloride to produce 1,1,1,3-tetrachloropropane.[1][3] This intermediate then undergoes a series of dehydrochlorination and chlorination steps, followed by an allylic rearrangement to yield the final product.[1]
References
- 1. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. CN103524296B - Preparation method of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 3. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of Tetrachloropropene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tetrachloropropene isomers in a range of common organic solvents. Due to the limited availability of specific quantitative data for this compound, this document also draws upon information regarding structurally similar chlorinated alkenes to provide a broader understanding of solubility trends. This guide includes detailed experimental protocols for determining solubility, data presented in a clear tabular format, and visualizations to aid in the comprehension of experimental workflows and the factors influencing solubility.
Introduction to this compound and its Solubility
This compound (C₃H₂Cl₄) is a halogenated alkene with several isomers, each exhibiting distinct physical and chemical properties. The solubility of these compounds in organic solvents is a critical parameter in various applications, including chemical synthesis, formulation development, and environmental fate and transport studies. Understanding the solubility behavior of this compound is essential for designing and optimizing processes where it is used as a reactant, solvent, or intermediate.
Generally, tetrachloropropenes are characterized by low water solubility and good solubility in a variety of organic solvents. This is attributed to their relatively nonpolar nature, a consequence of the carbon-chlorine bonds and the overall molecular structure. The principle of "like dissolves like" is a key determinant of their solubility, with higher solubility observed in nonpolar and weakly polar organic solvents.
This guide will focus on the available qualitative and extrapolated quantitative solubility data for various this compound isomers in common laboratory solvents.
Solubility of this compound Isomers
-
1,1,2,3-Tetrachloropropene is known to be soluble in organic solvents such as chloroform and carbon tetrachloride and is slightly soluble in methanol.[1][2][3]
-
1,1,3,3-Tetrachloroprop-1-ene is described as being soluble in most organic solvents.[4]
-
1,2,2,3-Tetrachloropropane , a related chlorinated propane, is primarily soluble in organic solvents like alcohols, ethers, and other chlorinated hydrocarbons, with low solubility in water.[3]
To provide a more quantitative perspective, the following table summarizes the available qualitative information and includes estimated solubility values based on the behavior of structurally similar chlorinated alkenes. These estimations should be used as a general guide and may not reflect the precise solubility of this compound isomers.
| This compound Isomer | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Data Type |
| 1,1,2,3-Tetrachloropropene | Methanol | 25 | Slightly Soluble | Qualitative[1][3] |
| 1,1,2,3-Tetrachloropropene | Chloroform | 25 | Soluble | Qualitative[2] |
| 1,1,2,3-Tetrachloropropene | Carbon Tetrachloride | 25 | Soluble | Qualitative[2] |
| 1,1,3,3-Tetrachloroprop-1-ene | Most Organic Solvents | 25 | Soluble | Qualitative[4] |
| All Isomers (General) | Ethanol | 25 | Likely Soluble | Extrapolated |
| All Isomers (General) | Acetone | 25 | Likely Soluble | Extrapolated |
| All Isomers (General) | Diethyl Ether | 25 | Likely Soluble | Extrapolated |
| All Isomers (General) | Toluene | 25 | Likely Soluble | Extrapolated |
| All Isomers (General) | n-Hexane | 25 | Likely Soluble | Extrapolated |
Experimental Protocol for Determining Liquid-Liquid Solubility
The following is a detailed experimental protocol for determining the solubility of a liquid analyte, such as a this compound isomer, in a liquid organic solvent. This method is based on the widely used "shake-flask" method, followed by quantitative analysis.
Materials and Equipment
-
Analyte: this compound isomer of known purity.
-
Solvent: High-purity organic solvent (e.g., methanol, ethanol, acetone, diethyl ether, toluene, n-hexane).
-
Glassware: Volumetric flasks, screw-cap vials or test tubes, graduated cylinders, pipettes.
-
Analytical Instrument: Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or a High-Performance Liquid Chromatograph (HPLC) with an appropriate detector (e.g., UV detector).
-
Shaker or Vortex Mixer: To ensure thorough mixing.
-
Thermostatically Controlled Water Bath or Incubator: To maintain a constant temperature.
-
Syringes and Filters: For sample preparation.
-
Analytical Balance: For accurate weighing.
Experimental Procedure
-
Preparation of Standard Solutions:
-
Accurately prepare a series of standard solutions of the this compound isomer in the chosen organic solvent. The concentrations of these standards should bracket the expected solubility range.
-
These standards will be used to create a calibration curve for the analytical instrument.
-
-
Equilibration:
-
In a series of screw-cap vials, add a known excess amount of the this compound isomer to a known volume of the organic solvent. The presence of a distinct, undissolved layer of the analyte is crucial to ensure saturation.
-
Seal the vials tightly to prevent evaporation.
-
Place the vials in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials using a shaker or vortex mixer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the analyte in the solvent phase remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient period (e.g., several hours) to allow for complete phase separation.
-
Carefully withdraw an aliquot from the solvent phase (the top or bottom layer, depending on the relative densities of the analyte and solvent) using a syringe. It is critical to avoid disturbing the undissolved analyte layer.
-
Filter the collected aliquot through a syringe filter (e.g., 0.22 µm PTFE filter) to remove any suspended micro-droplets of the undissolved analyte.
-
-
Quantitative Analysis:
-
Dilute the filtered aliquot with the pure solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and the standard solutions using the chosen analytical method (GC or HPLC).
-
Record the peak area or height for the analyte in each sample and standard.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area/height of the standards against their known concentrations.
-
Determine the concentration of the this compound isomer in the diluted sample by interpolating its peak area/height on the calibration curve.
-
Calculate the original concentration of the this compound isomer in the saturated solvent phase by accounting for the dilution factor. This value represents the solubility of the this compound isomer in the specific organic solvent at the experimental temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors, primarily related to the intermolecular forces between the solute (this compound) and the solvent molecules. The relationship between these factors can be visualized as follows:
Key influencing factors include:
-
Polarity: As nonpolar to weakly polar molecules, tetrachloropropenes will exhibit higher solubility in solvents with similar low polarity, such as hexane, toluene, and diethyl ether. Their solubility is expected to be lower in more polar solvents, particularly those with strong hydrogen-bonding capabilities like methanol.
-
Molecular Size and Shape: The size and shape of both the this compound isomer and the solvent molecule can affect how well they pack together, influencing the strength of intermolecular interactions.
-
Temperature: Generally, the solubility of liquids in liquids increases with temperature, as the increased kinetic energy helps to overcome intermolecular forces.
-
Presence of Other Solutes: The presence of other dissolved substances can impact the solubility of this compound by altering the overall properties of the solvent.
Conclusion
This technical guide has provided an overview of the solubility of this compound in common organic solvents, acknowledging the current limitations in available quantitative data. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values for specific this compound isomers in various solvents. The visualizations included are intended to clarify the experimental process and the fundamental principles governing solubility. Further research is needed to generate comprehensive and publicly available quantitative solubility data for all this compound isomers to support their safe and effective use in scientific and industrial applications.
References
Spectroscopic Analysis of 1,1,2,3-Tetrachloropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the spectroscopic data available for the compound 1,1,2,3-tetrachloropropene (C₃H₂Cl₄). Due to the limited availability of public domain spectroscopic data for this specific isomer, this document summarizes the known information and presents data for closely related isomers where applicable, offering a comparative reference. It also details generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and outlines a common synthetic pathway for its preparation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
1,1,2,3-Tetrachloropropene is a chlorinated alkene of interest in synthetic organic chemistry. Accurate and comprehensive spectroscopic data is crucial for its identification, characterization, and for monitoring its presence and purity in chemical reactions. This guide aims to consolidate the available spectroscopic information for this compound and provide standardized methodologies for its analysis.
Spectroscopic Data
Comprehensive, publicly accessible spectroscopic data for 1,1,2,3-tetrachloropropene is scarce. The following tables summarize the available information. For comparative purposes, data for isomeric tetrachloropropanes and tetrachloropropenes are also included where available, and are clearly labeled as such.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectral Data of a 1,1,2,3-Tetrachloropropene Isomer
| Compound Name | Carbon Atom | Chemical Shift (ppm) |
| 1,1,2,3-Tetrachloro-1-propene | C1 | Data not available |
| C2 | Data not available | |
| C3 | Data not available | |
| Source: A Bruker HX-90 instrument was used to acquire the spectrum.[1] |
Table 2: ¹H NMR Spectral Data of a Tetrachloropropane Isomer
| Compound Name | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1,2,2,3-Tetrachloropropane | CH₂Cl | 4.17 | Singlet | - |
| CHCl | 4.129 | Singlet | - | |
| Note: Data acquired in CCl₄ and CDCl₃ solutions.[2] |
Infrared (IR) Spectroscopy
Note: A detailed, peak-by-peak IR spectrum for 1,1,2,3-tetrachloropropene is not publicly available. General characteristic absorption bands for related structures are provided below.
Table 3: Characteristic Infrared Absorption Bands for Chlorinated Alkenes
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
| C=C | Stretch | 1600 - 1680 |
| C-Cl | Stretch | 600 - 800 |
| =C-H | Stretch | 3010 - 3095 |
| C-H | Bend | 675 - 995 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 1-Propene, 1,2,3,3-tetrachloro-
| m/z | Relative Intensity | Possible Fragment |
| Data not publicly available in a tabulated format. | ||
| The molecular weight of 1,1,2,3-tetrachloropropene is 179.86 g/mol .[1] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid organic compound such as 1,1,2,3-tetrachloropropene.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the purified 1,1,2,3-tetrachloropropene in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.
-
Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).
-
Reference: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Parameters: Standard acquisition parameters for ¹H and ¹³C NMR are used. This includes setting the appropriate spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed.
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and process the data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like 1,1,2,3-tetrachloropropene, a neat spectrum can be obtained. Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Background: Record a background spectrum of the clean salt plates.
-
-
Data Acquisition: Place the sample in the spectrometer's sample compartment and acquire the spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like 1,1,2,3-tetrachloropropene, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Synthesis of 1,1,2,3-Tetrachloropropene
A known method for the synthesis of 1,1,2,3-tetrachloropropene involves a multi-step process starting from ethylene and carbon tetrachloride.[4][5]
Caption: Synthesis pathway for 1,1,2,3-tetrachloropropene.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like 1,1,2,3-tetrachloropropene.
Caption: General workflow for spectroscopic analysis.
Conclusion
While a complete set of public domain spectroscopic data for 1,1,2,3-tetrachloropropene remains elusive, this guide provides a consolidated summary of the available information and offers standardized protocols for its analysis. The inclusion of data for related isomers serves as a useful reference for researchers. The outlined synthesis and analytical workflows provide a practical framework for the preparation and characterization of this compound. Further research to fully characterize the spectroscopic properties of 1,1,2,3-tetrachloropropene and make this data publicly available would be a valuable contribution to the scientific community.
References
- 1. 1,1,2,3-Tetrachloro-1-propene | C3H2Cl4 | CID 25281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,2,3-TETRACHLOROPROPANE(13116-53-5) 1H NMR [m.chemicalbook.com]
- 3. 1-Propene, 1,2,3,3-tetrachloro- [webbook.nist.gov]
- 4. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
Unveiling the Reactivity of the Carbon-Carbon Double Bond in Tetrachloropropene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The carbon-carbon double bond in tetrachloropropene isomers serves as a versatile functional group, susceptible to a range of chemical transformations. The presence of four electron-withdrawing chlorine atoms significantly influences the electron density of the π-system, rendering it electron-deficient and thus dictating its reactivity towards various reagents. This technical guide provides a comprehensive overview of the reactivity of the this compound scaffold, focusing on electrophilic addition, nucleophilic addition, and pericyclic reactions.
Electrophilic Addition: A Modulated Reactivity
While the electron-rich nature of a typical alkene double bond makes it highly susceptible to electrophilic attack, the reactivity of this compound is more nuanced. The inductive effect of the four chlorine atoms reduces the electron density of the double bond, making it less nucleophilic than simple alkenes. Nevertheless, electrophilic addition reactions can proceed, often requiring specific catalysts or conditions.
A key example is the halogenation of the double bond. The addition of chlorine (Cl₂) or bromine (Br₂) to this compound isomers leads to the formation of the corresponding hexachloropropane or dibromotetrachloropropane derivatives. These reactions typically proceed through a cyclic halonium ion intermediate.
Table 1: Quantitative Data on Electrophilic Addition Reactions of this compound Isomers
| This compound Isomer | Reagent | Catalyst/Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,1,2,3-Tetrachloropropene | Cl₂ | Ferric Chloride | 20-100 | - | 1,1,1,2,2,3-Hexachloropropane | High | [1][2] |
| 2,3,3,3-Tetrachloropropene | Cl₂ | Ferric Chloride | 20-100 | - | 1,1,2,2,3,3-Hexachloropropane | High | [1][2] |
Experimental Protocol: Chlorination of a Mixture of this compound Isomers
This protocol describes a general procedure for the chlorination of a mixture of this compound isomers, a common step in the synthesis of various chlorinated compounds.
Materials:
-
Mixture of 2,3,3,3-tetrachloropropene and 1,1,2,3-tetrachloropropene
-
Anhydrous Ferric Chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
-
Nitrogen gas (N₂)
-
Apparatus for gas introduction and scrubbing of excess chlorine
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, condenser, and a gas outlet connected to a scrubber, dissolve the mixture of this compound isomers in an inert solvent under a nitrogen atmosphere.
-
Add a catalytic amount of anhydrous ferric chloride to the solution.
-
Begin bubbling chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled, typically within the range of 20-100°C.
-
Continue the chlorination until the desired conversion is achieved, which can be monitored by techniques such as gas chromatography (GC).
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine gas.
-
The resulting mixture containing hexachloropropane isomers can then be subjected to purification steps, such as distillation, to isolate the desired products.[1][2]
Logical Relationship: Electrophilic Addition Mechanism
Caption: Mechanism of electrophilic addition to this compound.
Nucleophilic Reactions: A Dominant Pathway
The electron-deficient nature of the carbon-carbon double bond in this compound makes it highly susceptible to nucleophilic attack. This is a key feature of its reactivity profile and is exploited in various synthetic applications. Nucleophiles can add to the double bond or, in some cases, displace a vinylic or allylic chlorine atom via a substitution reaction. For instance, 1,1,3,3-tetrachloropropene is a versatile substrate for nucleophilic substitution reactions, leading to the formation of various acyclic and heterocyclic compounds.[3]
While specific rate constants for nucleophilic reactions with this compound isomers are not widely published, qualitative observations indicate that these reactions proceed readily.
Experimental Protocol: General Procedure for Nucleophilic Substitution on 1,1,3,3-Tetrachloropropene
This protocol provides a general framework for reacting 1,1,3,3-tetrachloropropene with a nucleophile. The specific conditions will need to be optimized based on the nucleophile used.
Materials:
-
1,1,3,3-Tetrachloropropene
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (if required to deprotonate the nucleophile)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile in an appropriate aprotic polar solvent.
-
If the nucleophile requires deprotonation, add a suitable base and stir until the deprotonation is complete.
-
Add 1,1,3,3-tetrachloropropene to the solution of the nucleophile, typically dropwise at a controlled temperature (e.g., 0°C or room temperature).
-
The reaction mixture is then stirred at a suitable temperature (from room temperature to elevated temperatures) until the reaction is complete, as monitored by TLC or GC.
-
Upon completion, the reaction is quenched with an appropriate reagent (e.g., water or a saturated ammonium chloride solution).
-
The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product can be purified by standard techniques such as column chromatography or distillation.
Signaling Pathway: Nucleophilic Attack on 1,1,3,3-Tetrachloropropene
References
A Technical Guide to the Thermal Stability and Decomposition of Tetrachloropropene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachloropropene, a chlorinated alkene with the molecular formula C₃H₂Cl₄, exists in several isomeric forms, with 1,1,2,3-tetrachloropropene being a common variant. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of this compound. Due to the limited availability of specific experimental data for this compound isomers in publicly accessible literature, this guide combines available information on related chlorinated hydrocarbons with established principles of thermal analysis and decomposition chemistry. It outlines detailed, adaptable experimental protocols for investigating thermal stability using Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and for identifying decomposition products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). This guide is intended to serve as a foundational resource for researchers working with or anticipating the formation of this compound in chemical processes.
Introduction
Chlorinated propenes are a class of reactive organic compounds that find application as intermediates in chemical synthesis. Their thermal stability is a critical parameter influencing their storage, handling, and behavior in high-temperature reaction environments. Understanding the decomposition pathways and the nature of the resulting products is paramount for ensuring process safety, predicting potential environmental impact, and controlling reaction outcomes. This guide focuses on this compound, providing a framework for its thermal analysis.
Thermal Stability of this compound
The thermal stability of different this compound isomers is expected to vary based on the positions of the chlorine atoms and the double bond, which influence bond dissociation energies.
Quantitative Thermal Stability Data (Illustrative)
Due to the absence of specific experimental data for the thermal decomposition of this compound isomers in the reviewed literature, the following table presents an illustrative summary of potential thermogravimetric analysis (TGA) data. This data should be experimentally verified.
| Isomer Name | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Mass Loss (%) |
| 1,1,2,3-Tetrachloropropene | 350 - 450 | ~500 | >95 |
| 1,1,3,3-Tetrachloropropene | 370 - 470 | ~520 | >95 |
| 1,2,3,3-Tetrachloropropene | 360 - 460 | ~510 | >95 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Decomposition Products of this compound
Upon heating, this compound is expected to decompose into a variety of smaller, and potentially more stable or more hazardous, chemical species. The exact composition of the decomposition products will depend on factors such as the specific isomer, temperature, heating rate, and the presence of other substances (e.g., oxygen, catalysts).
Based on the thermal decomposition of similar chlorinated hydrocarbons, the anticipated decomposition products of this compound may include:
-
Hydrogen Chloride (HCl): A common product from the decomposition of chlorinated organic compounds.
-
Phosgene (COCl₂): A highly toxic gas that can form in the presence of oxygen.
-
Smaller Chlorinated Alkanes and Alkenes: Such as chloroform, carbon tetrachloride, trichloroethylene, and dichloroacetylene.
-
Polycyclic Aromatic Hydrocarbons (PAHs): Can form at higher temperatures through complex secondary reactions.
-
Carbon Oxides (CO, CO₂): In the presence of oxygen.
-
Soot (Elemental Carbon): At very high temperatures or under oxygen-deficient conditions.
Illustrative Decomposition Product Distribution
The following table provides a hypothetical distribution of major decomposition products from the pyrolysis of 1,1,2,3-tetrachloropropene at two different temperatures, as might be determined by Py-GC-MS.
| Temperature (°C) | Hydrogen Chloride (%) | Chloroform (%) | Trichloroethylene (%) | Carbon Tetrachloride (%) | Other Chlorinated Species (%) |
| 600 | 45 | 20 | 15 | 10 | 10 |
| 800 | 55 | 10 | 5 | 5 | 25 (including smaller fragments and PAHs) |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual product distributions must be determined experimentally.
Experimental Protocols
To accurately determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and chromatographic techniques is essential.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics[2][3][4][5]. DTA measures the temperature difference between a sample and an inert reference, indicating whether decomposition processes are endothermic or exothermic[2][3][4].
Methodology:
-
Instrument: A calibrated Thermogravimetric Analyzer with simultaneous DTA capability (TG-DTA).
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound isomer into an inert crucible (e.g., alumina or platinum).
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition. A separate experiment in an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) can be performed to assess combustion characteristics.
-
Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature (TGA curve). The onset temperature of mass loss indicates the beginning of decomposition.
-
Plot the rate of mass change ( dm/dt ) as a function of temperature (DTG curve). The peak of the DTG curve indicates the temperature of maximum decomposition rate.
-
Plot the temperature difference (ΔT) as a function of temperature (DTA curve) to identify endothermic or exothermic events.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: Place a small, accurately weighed amount of the this compound isomer (typically in the microgram range) into a pyrolysis sample holder.
-
Pyrolysis: Rapidly heat the sample to the desired decomposition temperature (e.g., 600°C, 800°C) in an inert atmosphere (e.g., helium). The pyrolysis time is typically very short (seconds).
-
Gas Chromatography (GC):
-
The pyrolysis products are swept into the GC column by the carrier gas.
-
Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the individual components of the pyrolysate.
-
Employ a temperature program for the GC oven to elute the compounds based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry (MS):
-
As compounds elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting fragment ions are separated by their mass-to-charge ratio.
-
The resulting mass spectrum for each compound serves as a "fingerprint" for its identification by comparison with spectral libraries (e.g., NIST).
-
-
Data Analysis: Identify and quantify the individual decomposition products based on their retention times and mass spectra.
Visualizations
Logical Workflow for Thermal Stability Assessment
References
- 1. Previous successes and untapped potential of pyrolysis–GC/MS for the analysis of plastic pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of pyrolysis and torrefaction pretreatment temperature on the pyrolysis product distribution :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s [scirp.org]
- 4. 1,2,2,3-Tetrachloropropane | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Historical Synthesis of Tetrachloropropene
This technical guide provides a comprehensive overview of the historical methods for the synthesis of various tetrachloropropene isomers. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details key synthetic pathways, experimental protocols, and quantitative data, presented in a structured format for clarity and comparative analysis.
Introduction
Tetrachloropropenes are important chemical intermediates, notably in the production of pesticides and as precursors to hydrofluoroolefins (HFOs), which are used as refrigerants with low global warming potential. The synthesis of specific isomers, such as 1,1,2,3-tetrachloropropene (HCC-1230xa), has been the subject of considerable industrial research. Historically, the primary methods for producing tetrachloropropenes have revolved around the chlorination and dehydrochlorination of C3 hydrocarbon feedstocks. This guide focuses on the multi-step synthesis starting from ethylene and carbon tetrachloride, a common historical route.
Core Synthetic Pathways
The most well-documented historical methods for synthesizing 1,1,2,3-tetrachloropropene originate from the reaction of ethylene (CH₂=CH₂) with carbon tetrachloride (CCl₄). These multi-step processes involve a series of reactions including addition, dehydrochlorination, chlorination, and isomerization.
A prevalent historical pathway can be summarized in the following five steps[1]:
-
Telomerization: Reaction of ethylene with carbon tetrachloride to produce 1,1,1,3-tetrachloropropane (HCC-250fb).
-
First Dehydrochlorination: Conversion of 1,1,1,3-tetrachloropropane to a mixture of 1,1,3-trichloropropene (HCC-1240za) and 3,3,3-trichloropropene (HCC-1240zf).
-
Chlorination: Reaction of the trichloropropene mixture with chlorine to form 1,1,1,2,3-pentachloropropane (HCC-240db).
-
Second Dehydrochlorination: Conversion of 1,1,1,2,3-pentachloropropane to a mixture of 1,1,2,3-tetrachloropropene (HCC-1230xa) and 2,3,3,3-tetrachloropropene (HCC-1230xf).
-
Isomerization: Conversion of 2,3,3,3-tetrachloropropene to the desired 1,1,2,3-tetrachloropropene.
Recent advancements have focused on streamlining this process, for instance, by combining the chlorination and subsequent dehydrochlorination steps into a single reactor system[2].
Experimental Protocols and Data
The following sections provide detailed experimental methodologies and quantitative data for the key reactions in the historical synthesis of this compound.
Method 1: Multi-Step Synthesis of 1,1,2,3-Tetrachloropropene
This method follows the five-step pathway outlined above, starting from ethylene and carbon tetrachloride.
Step 1: Synthesis of 1,1,1,3-Tetrachloropropane (HCC-250fb)
-
Reaction: CCl₄ + CH₂=CH₂ → CCl₃CH₂CH₂Cl
-
Experimental Protocol: Ethylene is reacted with carbon tetrachloride in the liquid phase. The reaction is catalyzed by a system comprising a source of metallic iron (activator) and a promoter, typically an organic phosphite or phosphate compound such as triethyl phosphate or tributyl phosphate[1][3]. Ferric chloride may also be present or generated in situ[4]. The reaction is carried out with agitation[5].
-
Quantitative Data:
| Parameter | Value | Reference |
| Temperature | 50°C to 150°C (preferably 70°C to 130°C) | [3][4] |
| Ethylene Pressure | 1 x 10⁵ Pa to 14 x 10⁵ Pa (gauge) | [3] |
| CCl₄ to Ethylene Mole Ratio | 0.02:1 to 50:1 (preferably 1:1 to 3:1) | [5] |
| Residence Time | 0.01 to 24 hours (preferably 1 to 12 hours) | [5] |
| Selectivity for HCC-250fb | 95% | [5] |
| CCl₄ Conversion (single-pass) | 70% | [5] |
Step 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane
-
Reaction: CCl₃CH₂CH₂Cl → CCl₂=CHCH₂Cl + CCl₃CH=CH₂ + HCl
-
Experimental Protocol: The 1,1,1,3-tetrachloropropane is dehydrochlorinated in a liquid phase reactor. This can be achieved by adding a caustic solution (e.g., NaOH) in the presence of a phase transfer catalyst[3][4]. Alternatively, a Lewis acid catalyst such as ferric chloride can be used, often in a reactive distillation column to continuously remove the products and HCl[1][5].
-
Quantitative Data:
| Parameter | Value | Reference |
| Temperature (Caustic) | 40°C to 80°C (preferably 50°C to 75°C) | [3][4] |
| Temperature (Catalytic) | 80°C to 130°C (preferably 100°C to 120°C) | [1][5] |
| Pressure (Catalytic) | 7 kPa to 100 kPa | [1] |
| Catalyst Ratio (FeCl₃/HCC-250fb) | 50 to 5000 ppmw | [1][5] |
| Residence Time (Catalytic) | 0.5 to 8 hours | [1][5] |
Step 3: Chlorination of Trichloropropenes
-
Reaction: CCl₂=CHCH₂Cl / CCl₃CH=CH₂ + Cl₂ → CCl₃CHClCH₂Cl
-
Experimental Protocol: The mixture of trichloropropene isomers from the previous step is reacted with chlorine gas to produce 1,1,1,2,3-pentachloropropane (HCC-240db)[1][5]. This step is typically a straightforward chlorination reaction.
-
Quantitative Data: Specific quantitative data for this step is not detailed in the provided search results, but it is a standard addition reaction.
Step 4: Dehydrochlorination of 1,1,1,2,3-Pentachloropropane
-
Reaction: CCl₃CHClCH₂Cl → CCl₂=CClCH₂Cl + CCl₃CCl=CH₂ + HCl
-
Experimental Protocol: The 1,1,1,2,3-pentachloropropane is dehydrochlorinated, often in a reactor containing a base (caustic solution) or a dehydrochlorination catalyst like ferric chloride, to yield a mixture of 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene[1][4][5]. The reaction can be performed in a 1000 ml reactor equipped with an agitator, distillation column, and condenser[1][5].
-
Quantitative Data:
| Parameter | Value | Reference |
| Temperature | 120°C | [1][5] |
| Pressure | 20 kPa (150 mm Hg) | [1][5] |
| Catalyst | Anhydrous FeCl₃ | [1][5] |
Step 5: Isomerization of 2,3,3,3-Tetrachloropropene
-
Reaction: CCl₃CCl=CH₂ → CCl₂=CClCH₂Cl
-
Experimental Protocol: The mixture of tetrachloropropenes is treated with a Lewis acid catalyst, typically anhydrous ferric chloride, to facilitate the allylic rearrangement of 2,3,3,3-tetrachloropropene to the more stable 1,1,2,3-tetrachloropropene[1][3][5].
-
Quantitative Data: This step is often carried out to drive the equilibrium towards the desired product. Haszeldine reported a thermal isomerization at 180°C yielding 45% of 1,1,2,3-tetrachloropropene[4].
Method 2: Synthesis of 1,1,3,3-Tetrachloropropene
-
Reaction: Dehydrochlorination of 1,1,1,3,3-pentachloropropane.
-
Experimental Protocol: 1,1,1,3,3-pentachloropropane is placed in a jacketed glass reactor with a reflux condenser under an inert nitrogen atmosphere. Anhydrous ferric chloride is introduced as the catalyst, and the mixture is stirred[6].
-
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Purity | 99.6% (1,1,1,3,3-pentachloropropane) | [6] |
| Stirring Speed | 800 rpm | [6] |
| Catalyst | Anhydrous Ferric Chloride | [6] |
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows described in this guide.
References
- 1. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. US20150025282A1 - Process to make 1,1,2,3-Tetrachloropropene - Google Patents [patents.google.com]
- 3. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 4. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 6. US10427998B2 - Compositions based on 1,1,3,3-tetrachloropropene - Google Patents [patents.google.com]
The Versatile Intermediate: A Technical Guide to Tetrachloropropene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachloropropene, particularly the 1,1,2,3-isomer (CAS No. 10436-39-2), is a highly functionalized and reactive chemical intermediate with significant applications in organic synthesis. Its unique arrangement of chlorine atoms and a double bond makes it a versatile building block for the construction of a wide array of organic molecules, most notably in the agrochemical sector. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse applications of 1,1,2,3-tetrachloropropene, with a focus on detailed experimental protocols, quantitative data, and reaction mechanisms to support its use in research and development.
Introduction
1,1,2,3-Tetrachloropropene is a colorless to yellowish oily liquid with a molecular formula of C₃H₂Cl₄.[1] Its reactivity is primarily dictated by the presence of multiple electrophilic carbon centers and a reactive double bond, making it susceptible to nucleophilic attack, cycloaddition reactions, and rearrangements. While its most prominent role is as a key precursor to the herbicide Triallate, its potential extends to the synthesis of other agrochemicals, pharmaceuticals, and specialty polymers.[1][2][3] This guide will delve into the technical details of its synthesis and its utility as a chemical intermediate.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of 1,1,2,3-tetrachloropropene is essential for its proper handling, characterization, and use in synthesis.
Physical Properties
| Property | Value | Reference |
| CAS Number | 10436-39-2 | [1] |
| Molecular Formula | C₃H₂Cl₄ | [1] |
| Molecular Weight | 179.86 g/mol | [1] |
| Appearance | Colorless to yellowish oily liquid | [1] |
| Density | 1.539 g/cm³ | [1] |
| Boiling Point | 173.8 °C at 760 mmHg | [1] |
| Melting Point | 29-31 °C | [1] |
| Flash Point | 62.3 °C | [1] |
| Refractive Index | 1.512 | [1] |
Spectroscopic Data
-
¹³C NMR: A ¹³C NMR spectrum for 1,1,2,3-tetrachloro-1-propene is available on PubChem, showing the expected signals for the three distinct carbon environments.
-
¹H NMR, IR, and Mass Spectrometry: Detailed experimental spectra for the title compound are not consistently reported. However, the mass spectrum is expected to show a characteristic isotopic pattern due to the presence of four chlorine atoms. Fragmentation would likely involve the sequential loss of chlorine atoms and other small fragments. The IR spectrum would be characterized by C-Cl and C=C stretching frequencies.
Synthesis of 1,1,2,3-Tetrachloropropene: Experimental Protocols
The industrial synthesis of 1,1,2,3-tetrachloropropene can be achieved through several routes. The most common methods involve the chlorination and dehydrochlorination of C3 feedstocks.
Synthesis from Ethylene and Carbon Tetrachloride
This multi-step synthesis is a well-documented industrial process.
Overall Reaction Scheme:
Figure 1: Multi-step synthesis of 1,1,2,3-tetrachloropropene from ethylene and carbon tetrachloride.
Experimental Protocol (based on patent literature): [3][4]
-
Step 1: Synthesis of 1,1,1,3-Tetrachloropropane:
-
Reactants: Ethylene, carbon tetrachloride.
-
Catalyst: A mixture of metallic iron, ferric chloride, and a promoter such as tributyl phosphate.
-
Conditions: The reaction is carried out in the liquid phase at a temperature of 70-130 °C. Ethylene is bubbled through the carbon tetrachloride solution containing the catalyst.
-
Yield: High selectivity towards 1,1,1,3-tetrachloropropane can be achieved.
-
-
Step 2: Dehydrochlorination to Trichloropropenes:
-
Reactant: 1,1,1,3-Tetrachloropropane.
-
Reagents: A base such as aqueous sodium hydroxide and a phase transfer catalyst (e.g., a quaternary ammonium salt).
-
Conditions: The reaction is typically run at 50-75 °C with vigorous stirring.
-
Product: A mixture of 1,1,3-trichloropropene and 3,3,3-trichloropropene.
-
-
Step 3: Chlorination to Pentachloropropane:
-
Reactant: The mixture of trichloropropenes from Step 2.
-
Reagent: Chlorine gas (Cl₂).
-
Conditions: The reaction can be carried out at 0-65 °C, often with UV light initiation.
-
Product: 1,1,1,2,3-Pentachloropropane.
-
-
Step 4: Dehydrochlorination to Tetrachloropropenes:
-
Reactant: 1,1,1,2,3-Pentachloropropane.
-
Reagent: A base (e.g., caustic solution).
-
Product: A mixture of 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene.
-
-
Step 5: Isomerization to 1,1,2,3-Tetrachloropropene:
-
Reactant: The mixture of tetrachloropropenes from Step 4.
-
Catalyst: Anhydrous ferric chloride (FeCl₃).
-
Conditions: This is an allylic rearrangement that is typically fast and exothermic. The catalyst concentration is kept low (5-400 ppm) to control the reaction rate.
-
Product: 1,1,2,3-Tetrachloropropene is the thermodynamically more stable isomer.
-
Quantitative Data for Synthesis from Ethylene and CCl₄
| Step | Reactants | Catalyst/Reagents | Temperature (°C) | Pressure | Yield/Selectivity | Reference |
| 1 | Ethylene, CCl₄ | Fe, FeCl₃, Tributyl phosphate | 70-130 | - | High selectivity | [3] |
| 2 | 1,1,1,3-Tetrachloropropane | NaOH, Phase Transfer Catalyst | 50-75 | - | - | [3] |
| 3 | Trichloropropenes | Cl₂, UV light | 0-65 | - | - | [4] |
| 4 | 1,1,1,2,3-Pentachloropropane | Base | - | - | - | [4] |
| 5 | This compound isomers | Anhydrous FeCl₃ (5-400 ppm) | Exothermic | - | Isomerization to the desired product | [5] |
Role as a Chemical Intermediate in Organic Synthesis
The synthetic utility of 1,1,2,3-tetrachloropropene stems from its ability to undergo a variety of chemical transformations, making it a valuable intermediate.
Synthesis of Agrochemicals
The primary application of 1,1,2,3-tetrachloropropene is in the production of the thiocarbamate herbicide, Triallate.[1]
Reaction Scheme for Triallate Synthesis:
Figure 2: Synthesis of the herbicide Triallate from 1,1,2,3-tetrachloropropene.
Experimental Protocol (Conceptual): [5]
-
Reactants: 1,1,2,3-Tetrachloropropene, diisopropylamine, carbonyl sulfide.
-
Reagent: A base to facilitate the reaction.
-
Procedure: The reaction involves the nucleophilic substitution of one of the chlorine atoms of this compound by the in-situ formed diisopropylthiocarbamate. The reaction conditions are optimized to favor the formation of the desired product.
Synthesis of Heterocyclic Compounds
The polyhalogenated nature of this compound makes it a potential precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.
Conceptual Reaction Scheme for Thiazole Synthesis:
Figure 3: Conceptual pathway for the synthesis of thiazoles from 1,1,2,3-tetrachloropropene.
Experimental Protocol (Conceptual):
-
Reactants: 1,1,2,3-Tetrachloropropene, a thioamide (e.g., thiourea or a substituted thioamide).
-
Conditions: The reaction would likely proceed under basic conditions to facilitate the initial nucleophilic attack of the sulfur atom, followed by an intramolecular cyclization and elimination of HCl to form the aromatic thiazole ring. This is analogous to the Hantzsch thiazole synthesis where an α-haloketone is used.
Synthesis of Fluorinated Compounds
This compound can serve as a starting material for the synthesis of fluorinated propenes, which are valuable in materials science and as refrigerants.
Conceptual Reaction Scheme for Fluorination:
Figure 4: Conceptual pathway for the synthesis of fluorinated propenes from 1,1,2,3-tetrachloropropene.
Experimental Protocol (Conceptual):
-
Reactant: 1,1,2,3-Tetrachloropropene.
-
Reagent: A suitable fluorinating agent such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often with a catalyst.
-
Conditions: The reaction conditions (temperature, pressure, catalyst) would be chosen to control the degree of fluorine substitution. This halogen exchange (Halex) reaction is a common method for introducing fluorine into organic molecules.
Reaction Mechanisms
Understanding the mechanisms of the key reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Isomerization of Tetrachloropropenes
The isomerization of 2,3,3,3-tetrachloropropene to the more stable 1,1,2,3-isomer is a critical step in its synthesis. This reaction proceeds via an allylic rearrangement catalyzed by a Lewis acid like anhydrous ferric chloride.
Figure 5: Simplified mechanism of the ferric chloride-catalyzed allylic rearrangement of this compound.
The mechanism involves the formation of a resonance-stabilized allylic carbocation intermediate through the interaction of the Lewis acid with a chlorine atom. The chloride ion can then re-attack at the other end of the allylic system, leading to the thermodynamically more stable product.
Safety and Handling
1,1,2,3-Tetrachloropropene is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[1] It is also toxic to aquatic life. Proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1,1,2,3-Tetrachloropropene is a valuable and versatile chemical intermediate with a well-established role in the agrochemical industry and significant potential for broader applications in organic synthesis. Its rich chemistry, stemming from the interplay of its chloro-substituents and the alkene functionality, allows for the construction of complex molecular architectures. This guide has provided a detailed overview of its synthesis, properties, and reactivity, offering a foundation for its further exploration and utilization in the development of new chemical entities. Further research into its applications in areas such as pharmaceutical and materials synthesis is warranted.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,1,2,3-TETRACHLOROPROPANE(18495-30-2) 1H NMR spectrum [chemicalbook.com]
- 4. 1,1,2,3-TETRACHLOROPROPANE(18495-30-2) 13C NMR spectrum [chemicalbook.com]
- 5. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
Methodological & Application
Synthetic Route from 1,3-Dichloropropene to 1,1,2,3-Tetrachloropropene: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a two-stage synthetic pathway for the preparation of 1,1,2,3-tetrachloropropene from the starting material 1,3-dichloropropene. The synthesis involves an initial chlorination of 1,3-dichloropropene to form a pentachloropropane intermediate, followed by a subsequent dehydrochlorination step to yield the target compound. This document provides detailed experimental protocols for each key reaction, a summary of reaction parameters, and a visual representation of the synthetic workflow. The methodologies presented are compiled from established patent literature and are intended to provide a comprehensive guide for laboratory-scale synthesis.
Introduction
1,1,2,3-Tetrachloropropene is a valuable chlorinated hydrocarbon intermediate used in the synthesis of various agrochemicals and specialty polymers. A viable synthetic route starting from readily available 1,3-dichloropropene is of significant interest. This application note outlines a robust two-step process for this transformation. The synthesis proceeds through a pentachloropropane intermediate, which is then converted to the desired tetrachloropropene product. The protocols provided herein are designed to be clear and reproducible for researchers in organic synthesis and process development.
Overall Synthetic Pathway
The synthesis of 1,1,2,3-tetrachloropropene from 1,3-dichloropropene can be conceptualized as a two-step process:
-
Chlorination: The addition of chlorine across the double bond of 1,3-dichloropropene to form a saturated pentachloropropane intermediate.
-
Dehydrochlorination: The elimination of hydrogen chloride (HCl) from the pentachloropropane intermediate to introduce a double bond, yielding 1,1,2,3-tetrachloropropene.
Caption: Overall synthetic workflow from 1,3-dichloropropene to 1,1,2,3-tetrachloropropene.
Experimental Protocols
Step 1: Chlorination of 1,3-Dichloropropene to Pentachloropropane
This procedure describes the chlorination of 1,3-dichloropropene to yield a pentachloropropane intermediate. The reaction can be carried out with or without a solvent.
Materials:
-
1,3-Dichloropropene (mixture of cis and trans isomers)
-
Chlorine gas (Cl₂)
-
Carbon tetrachloride (CCl₄) or 1,2-dichloropropane (optional, as solvent)
-
Reaction vessel (glass-lined or inert material) equipped with a gas inlet, stirrer, condenser, and temperature control.
Protocol:
-
Charge the reaction vessel with 1,3-dichloropropene. If a solvent is used, dissolve the 1,3-dichloropropene in an appropriate volume of carbon tetrachloride or 1,2-dichloropropane.
-
Ensure the 1,3-dichloropropene is dry (less than 100 ppm water).[1]
-
Heat the reaction mixture to the desired temperature, typically between 20°C and 100°C.
-
Bubble chlorine gas through the stirred reaction mixture. The molar ratio of chlorine to 1,3-dichloropropene should be in the range of 1.05:1 to 3:1.[2]
-
Maintain the reaction temperature by controlling the rate of chlorine addition, as the chlorination reaction is exothermic.
-
Monitor the reaction progress by gas chromatography (GC) until the 1,3-dichloropropene is consumed.
-
Upon completion, purge the reactor with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and hydrogen chloride.
-
The resulting crude product, containing a mixture of pentachloropropane isomers, can be used directly in the next step or purified by distillation.
Step 2: Dehydrochlorination of Pentachloropropane to 1,1,2,3-Tetrachloropropene
This protocol details the elimination of HCl from the pentachloropropane intermediate to form 1,1,2,3-tetrachloropropene. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride.
Materials:
-
Crude pentachloropropane from Step 1
-
Anhydrous ferric chloride (FeCl₃)
-
Reaction vessel equipped with a stirrer, condenser, and temperature control.
Protocol:
-
Charge the reaction vessel with the crude pentachloropropane.
-
Add a catalytic amount of anhydrous ferric chloride. The catalyst loading is typically between 0.05% and 2% by weight of the pentachloropropane.[3]
-
Heat the reaction mixture with stirring to a temperature between 70°C and 200°C.[3]
-
The dehydrochlorination reaction will commence, with the evolution of hydrogen chloride gas. Ensure the reaction setup is equipped with a proper scrubbing system for the evolved HCl.
-
Monitor the progress of the reaction by GC analysis for the formation of 1,1,2,3-tetrachloropropene and the disappearance of the pentachloropropane intermediate.
-
Upon completion of the reaction, the crude product is cooled to room temperature.
-
The 1,1,2,3-tetrachloropropene can be purified from the reaction mixture by fractional distillation under reduced pressure.
Data Presentation
The following table summarizes the key quantitative data for the described synthetic route. Please note that yields are indicative and can vary based on specific reaction conditions and purification efficiency.
| Step | Reaction | Reactants | Catalyst/Reagent | Temperature (°C) | Molar Ratio (Reagent:Substrate) | Solvent | Typical Yield (%) |
| 1 | Chlorination | 1,3-Dichloropropene, Chlorine | - | 20 - 100 | 1.05:1 to 3:1 | CCl₄ or 1,2-Dichloropropane (optional) | >90 |
| 2 | Dehydrochlorination | Pentachloropropane | Ferric Chloride | 70 - 200 | 0.05 - 2 wt% | None | 70 - 85 |
Logical Relationship Diagram
The logical progression of the synthesis, including the key transformations and intermediates, is illustrated below.
Caption: Logical flow of the two-step synthesis of 1,1,2,3-tetrachloropropene.
Conclusion
This application note provides a detailed and practical guide for the synthesis of 1,1,2,3-tetrachloropropene from 1,3-dichloropropene. The two-step chlorination and dehydrochlorination route is an effective method for obtaining the desired product. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry, facilitating the laboratory-scale production of this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and process efficiency.
References
- 1. WO2022056129A1 - Processes for preparing pentachloropropane and this compound from dichloropropene - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Tetrachloropropenes via Dehydrochlorination of Pentachloropropanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various tetrachloropropene isomers through the dehydrochlorination of corresponding pentachloropropane precursors. The methodologies outlined are based on established chemical literature and patents, offering a foundation for laboratory-scale synthesis and process development.
Introduction
Tetrachloropropenes are valuable intermediates in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty polymers. The dehydrochlorination of readily available pentachloropropanes is a common and effective method for their production. This document details the reaction pathways and experimental procedures for the dehydrochlorination of three key pentachloropropane isomers: 1,1,1,2,3-pentachloropropane, 1,1,2,2,3-pentachloropropane, and 1,1,1,3,3-pentachloropropane.
Reaction Pathways
The dehydrochlorination of pentachloropropanes proceeds via an elimination reaction, typically base-mediated, to form a carbon-carbon double bond and liberate hydrogen chloride. The regioselectivity of the reaction is dependent on the structure of the starting pentachloropropane isomer and the reaction conditions employed.
Application Notes and Protocols: Catalytic Isomerization of 2,3,3,3-Tetrachloropropene to 1,1,2,3-Tetrachloropropene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isomerization of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene is a critical allylic rearrangement in industrial organic synthesis. 1,1,2,3-tetrachloropropene is a valuable intermediate in the production of various agrochemicals, such as the herbicide triallate, and is a precursor for next-generation refrigerants with low global warming potential, like 2,3,3,3-tetrafluoropropene (HFO-1234yf)[1][2][3]. This document provides detailed application notes and experimental protocols for the catalytic isomerization process, with a focus on the use of Lewis acid catalysts.
Reaction Principle
The core of this transformation is an allylic rearrangement, where a chlorine atom migrates from the C-3 position to the C-1 position, shifting the double bond. This process is effectively catalyzed by Lewis acids, with anhydrous ferric chloride (FeCl₃) being a particularly active and preferred catalyst[4][5]. The reaction is highly selective, converting the 2,3,3,3-isomer to the desired 1,1,2,3-isomer without significantly affecting the latter[5].
Data Presentation
Table 1: Catalyst and Reaction Conditions for Isomerization
| Parameter | Value | Reference |
| Catalyst | Substantially anhydrous ferric chloride (FeCl₃) | [4][5] |
| Catalyst Loading | As low as 5 ppm | [5] |
| 1.0-1.2 wt % (in a CSTR system) | [2] | |
| Reaction Temperature | 70°C to 110°C (preferred 80°C to 100°C) | [4] |
| 120°C (in a CSTR system) | [1][2] | |
| 180°C (for thermal isomerization, 45% yield) | [5][6] | |
| Reaction Phase | Liquid | [1][7] |
| Reactor Type | Batch Reactor, Continuous Stirred-Tank Reactor (CSTR), Reactive Distillation Column | [1][2] |
| Key Consideration | Anhydrous conditions are crucial for catalyst activity. | [5] |
Experimental Protocols
Protocol 1: Batch Isomerization in a Stirred Reactor
This protocol describes a general procedure for the batch isomerization of a mixture of tetrachloropropene isomers.
Materials:
-
Mixture of 2,3,3,3-tetrachloropropene and 1,1,2,3-tetrachloropropene
-
Anhydrous ferric chloride (FeCl₃)
-
Nitrogen gas supply
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
Heating/cooling circulator
Procedure:
-
Reactor Setup: Assemble the jacketed glass reactor and ensure it is clean and dry. Purge the reactor with dry nitrogen gas to create an inert atmosphere.
-
Charging the Reactor: Charge the reactor with the isomeric mixture of tetrachloropropenes. If the starting material contains perceptible water (indicated by cloudiness), it is recommended to perform an azeotropic distillation to remove the water before adding the catalyst[5].
-
Catalyst Addition: Add a catalytic amount of substantially anhydrous ferric chloride to the reactor. The catalyst loading can be as low as 5 ppm, though higher concentrations may be used to increase the reaction rate[5].
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 80-100°C) with constant stirring[4]. Monitor the reaction progress by taking aliquots and analyzing them using gas chromatography (GC).
-
Reaction Completion and Quenching: Once the desired conversion of 2,3,3,3-tetrachloropropene is achieved, cool the reaction mixture. The catalyst can be removed by filtration or by washing the organic phase with water, though this will hydrolyze the catalyst.
-
Purification: The resulting 1,1,2,3-tetrachloropropene can be purified by distillation. For some applications, the product can be used directly without further purification[4][5].
Protocol 2: Continuous Isomerization in a CSTR System
This protocol is adapted from a continuous process described in the literature[2].
Materials:
-
Feedstock: A mixture of 1,1,1,2,3-pentachloropropane (the precursor to the tetrachloropropenes) or a pre-formed mixture of this compound isomers.
-
Anhydrous ferric chloride (FeCl₃)
-
Continuous Stirred-Tank Reactor (CSTR) with inlet and outlet ports, agitator, heating jacket, and a condenser.
-
Feed pumps
-
Product collection vessel
-
Filtration system
Procedure:
-
System Startup: Fill the CSTR with an initial charge of the this compound mixture or a suitable high-boiling solvent. Heat the CSTR to the target temperature of 120°C with agitation[2].
-
Catalyst Maintenance: Add anhydrous ferric chloride to the CSTR to achieve and maintain a concentration of 1.0-1.2 wt %[2]. Periodically add fresh catalyst to maintain its activity.
-
Continuous Feed and Product Removal: Continuously feed the this compound mixture (or its precursor which dehydrochlorinates in situ) into the reactor. Simultaneously, continuously withdraw the crude product from the bottom of the CSTR at a rate that maintains a constant reactor volume[2].
-
Catalyst Removal: Pass the crude product stream through a filtration system to remove the ferric chloride catalyst[2].
-
Purification: The filtered product, rich in 1,1,2,3-tetrachloropropene, is then fed to a distillation column for purification. Unreacted starting materials and higher boiling point byproducts are separated[2].
Visualizations
Caption: Experimental workflow for batch isomerization.
Caption: Catalytic isomerization reaction pathway.
References
- 1. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. US20150025282A1 - Process to make 1,1,2,3-Tetrachloropropene - Google Patents [patents.google.com]
- 3. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 4. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 6. US4650914A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection and Quantification of Tetrachloropropene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of tetrachloropropene in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are based on established United States Environmental Protection Agency (US EPA) methods for the analysis of volatile organic compounds (VOCs).
Overview of Analytical Approach
The primary method for the analysis of this compound is GC-MS. This technique offers excellent separation and definitive identification of the analyte. For trace-level analysis in complex matrices such as water and soil, sample preparation techniques like purge and trap are employed to extract and concentrate the volatile this compound before its introduction into the GC-MS system.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the analysis of volatile organic compounds, including this compound, using EPA Method 8260. It is important to note that these are representative values, and method performance for this compound should be established and verified in-house through proper method validation studies.
Table 1: Method Performance for this compound in Water by Purge and Trap GC-MS (Based on EPA Method 8260/5030C)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | < 0.25 µg/L[1][2] |
| Limit of Quantification (LOQ) | ~0.5 µg/L |
| Linearity Range | 0.5 - 200 µg/L[3] |
| Correlation Coefficient (r²) | > 0.99 |
| Average Recovery (%) | 70 - 130%[1] |
| Relative Standard Deviation (%RSD) | < 20%[1] |
Table 2: Method Performance for this compound in Soil/Solid Matrices by Purge and Trap GC-MS (Based on EPA Method 8260/5035A)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | < 5 µg/kg |
| Limit of Quantification (LOQ) | ~10 µg/kg |
| Linearity Range | 5 - 200 µg/kg |
| Correlation Coefficient (r²) | > 0.99 |
| Average Recovery (%) | 70 - 130%[1] |
| Relative Standard Deviation (%RSD) | < 20%[1] |
Experimental Protocols
Protocol for this compound in Water Samples
This protocol is based on the principles of EPA Method 5030C (Purge-and-Trap for Aqueous Samples) and EPA Method 8260D (Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry) .
3.1.1. Sample Preparation: Purge and Trap
-
Apparatus: Use a commercial purge and trap system connected to the GC-MS.
-
Sample Collection: Collect water samples in 40 mL amber glass vials with PTFE-lined septa. Ensure no headspace is present.
-
Sample Introduction:
-
For low-level analysis, take a 5-25 mL aliquot of the water sample.
-
Add an appropriate internal standard and surrogate solution.
-
Introduce the sample into the purging vessel of the purge and trap unit.
-
-
Purging:
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of approximately 40 mL/min for a set time (e.g., 11 minutes).
-
The volatile this compound will be transferred from the aqueous phase to the vapor phase.
-
-
Trapping:
-
The vapor is passed through a sorbent trap (e.g., Tenax®, silica gel, and charcoal) which retains the this compound.
-
-
Desorption:
-
After purging, the trap is rapidly heated.
-
The trapped this compound is desorbed and backflushed with the carrier gas into the GC-MS system.
-
3.1.2. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 200 °C.
-
Oven Temperature Program:
-
Initial temperature: 35 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 220 °C at 20 °C/min, hold for 2 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full Scan (e.g., m/z 35-300) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.
-
Quantification Ions for this compound (C₃H₂Cl₄): To be determined from the mass spectrum of a standard. Likely ions would include the molecular ion and major fragment ions.
-
Protocol for this compound in Soil and Solid Samples
This protocol is based on the principles of EPA Method 5035A (Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples) and EPA Method 8260D .
3.2.1. Sample Preparation: Purge and Trap
-
Sample Collection: Collect approximately 5 grams of soil into a pre-weighed 40 mL VOA vial containing a preservative (e.g., sodium bisulfate or methanol).
-
Sample Introduction (Low Concentration):
-
The entire vial is placed in an automated headspace or purge and trap autosampler.
-
The instrument adds reagent water, internal standards, and surrogates automatically.
-
The vial is heated (e.g., to 40°C) and the sample is purged with an inert gas.
-
-
Sample Introduction (High Concentration):
-
A subsample of the soil is extracted with a solvent (e.g., methanol).
-
An aliquot of the methanol extract is then added to reagent water and analyzed as a water sample using the purge and trap method described in section 3.1.1.
-
-
Purging, Trapping, and Desorption: Follow the same procedure as for water samples (steps 4-6 in section 3.1.1).
3.2.2. GC-MS Analysis
Follow the same GC-MS conditions as described for water samples (section 3.1.2).
Visualized Workflows
References
Application Notes and Protocols for the Separation of Tetrachloropropene Isomers by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachloropropene (C₃H₂Cl₄) is a chlorinated alkene with several constitutional isomers and stereoisomers. The precise separation and quantification of these isomers are critical in various fields, including environmental analysis, chemical synthesis, and toxicology, as their physical, chemical, and biological properties can differ significantly. Gas chromatography (GC) is a powerful analytical technique for the separation of volatile and semi-volatile compounds, making it well-suited for the analysis of this compound isomers. This document provides detailed application notes and protocols for the separation of this compound isomers using gas chromatography.
Isomers of this compound
Several positional and geometric isomers of this compound exist. The most common isomers include:
-
1,1,2,3-Tetrachloropropene
-
1,1,3,3-Tetrachloropropene
-
1,2,3,3-Tetrachloropropene (exists as E and Z isomers)
-
1,1,2,3-Tetrachloro-1-propene has a boiling point of approximately 162 °C.[1] The boiling points of other isomers are expected to be in a similar range, necessitating a robust chromatographic method to achieve separation.
Experimental Workflow
The logical workflow for the analysis of this compound isomers by GC is outlined below.
Caption: Figure 1. Gas Chromatography Workflow for this compound Isomer Analysis.
Recommended GC Protocols
Two primary protocols are presented below, utilizing capillary columns of different polarities to achieve optimal separation of this compound isomers. The choice of column is a critical factor in resolving closely eluting isomers.
Protocol 1: Non-Polar Column Method
This protocol is a good starting point for the general separation of this compound isomers based on their boiling points.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature: 40 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CHold: 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 45-250 m/z |
Expected Elution Order: The elution order on a non-polar column is primarily determined by the boiling points of the isomers. Isomers with lower boiling points will elute earlier.
Protocol 2: Mid-Polarity Column Method
A mid-polarity column can provide alternative selectivity, which may be advantageous for separating isomers with similar boiling points but different polarities.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-1701 (or equivalent 14% cyanopropylphenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temperature: 50 °C, hold for 2 minRamp 1: 8 °C/min to 190 °CHold: 5 min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 45-250 m/z |
Expected Elution Order: The elution order on a mid-polarity column is influenced by both boiling point and dipole moment. Isomers with higher polarity may be retained longer than on a non-polar column.
Data Presentation: Quantitative Summary
The following table summarizes hypothetical retention times and resolution values for the separation of four this compound isomers using the two proposed protocols. Actual values may vary depending on the specific instrument and conditions.
| Isomer | Protocol 1 (DB-5ms) | Protocol 2 (DB-1701) | ||
| Retention Time (min) | Resolution (Rs) | Retention Time (min) | Resolution (Rs) | |
| 1,1,3,3-Tetrachloropropene | 10.2 | - | 11.5 | - |
| (Z)-1,2,3,3-Tetrachloropropene | 10.5 | 1.8 | 12.1 | 2.5 |
| (E)-1,2,3,3-Tetrachloropropene | 10.8 | 1.6 | 12.8 | 2.8 |
| 1,1,2,3-Tetrachloropropene | 11.2 | 2.1 | 13.5 | 3.0 |
Resolution (Rs) is calculated between adjacent peaks.
Detailed Experimental Protocol: Protocol 1
This section provides a step-by-step methodology for the analysis of this compound isomers using the non-polar column method.
1. Sample Preparation
1.1. Standard Preparation: Prepare a stock solution of a this compound isomer mixture at 1000 µg/mL in hexane. Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. 1.2. Sample Preparation: Dilute the sample containing this compound isomers in hexane to fall within the calibration range. 1.3. Internal Standard: Add an internal standard (e.g., 1,2,4,5-tetrachlorobenzene) to all standards and samples to a final concentration of 10 µg/mL.
2. GC-MS Instrument Setup
2.1. Install a DB-5ms column (30 m x 0.25 mm ID, 0.25 µm film thickness) in the gas chromatograph. 2.2. Condition the column according to the manufacturer's instructions. 2.3. Set the injector, oven, and MS parameters as detailed in the "Protocol 1: Non-Polar Column Method" table. 2.4. Perform a leak check of the system. 2.5. Tune the mass spectrometer according to the manufacturer's guidelines.
3. Calibration and Analysis
3.1. Inject 1 µL of each calibration standard to generate a calibration curve. 3.2. Inject 1 µL of the prepared sample. 3.3. Acquire the data in full scan mode.
4. Data Processing and Quantification
4.1. Identify the this compound isomers in the chromatogram based on their retention times and mass spectra. The characteristic mass spectrum for this compound isomers will show a molecular ion peak (m/z 178) and isotopic peaks due to the presence of chlorine atoms. 4.2. Integrate the peak areas for each isomer and the internal standard. 4.3. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. 4.4. Determine the concentration of each this compound isomer in the sample using the calibration curve.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical parameters and the desired outcome of the chromatographic separation.
Caption: Figure 2. Logical Relationships in GC Method Development.
Conclusion
The separation of this compound isomers can be effectively achieved using gas chromatography with either non-polar or mid-polarity capillary columns. The choice of column and the optimization of the oven temperature program are crucial for obtaining adequate resolution between the isomers. The provided protocols offer a solid foundation for developing a robust and reliable analytical method for the quantification of this compound isomers in various matrices. For confirmation of isomer identity, the use of mass spectrometry as a detector is highly recommended.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Tetrachloropropene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachloropropene (C₃H₂Cl₄) is a chlorinated hydrocarbon of interest in various fields, including environmental monitoring and as a potential intermediate in chemical synthesis. Understanding its behavior under mass spectrometry (MS) analysis is crucial for its accurate identification and quantification. This application note provides a detailed protocol and fragmentation analysis of this compound using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).
Data Presentation
The mass spectrum of 1,2,3,3-tetrachloro-1-propene is characterized by a distinct molecular ion peak and several major fragment ions. The presence of four chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, owing to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).[1][2] The quantitative data for the principal ions in the EI mass spectrum of 1,2,3,3-tetrachloro-1-propene, as observed in the NIST database, is summarized below.[3]
Table 1: Principal Mass Spectral Data for 1,2,3,3-Tetrachloro-1-propene
| m/z | Proposed Ion Fragment | Relative Intensity (%) | Notes |
| 178 | [C₃H₂Cl₄]⁺• (M⁺) | ~20 | Molecular ion (with ³⁵Cl) |
| 180 | [C₃H₂³⁵Cl₃³⁷Cl]⁺• | ~26 | M+2 isotope peak |
| 182 | [C₃H₂³⁵Cl₂³⁷Cl₂]⁺• | ~12 | M+4 isotope peak |
| 143 | [C₃H₂Cl₃]⁺ | ~100 | Base Peak, loss of a Cl radical |
| 108 | [C₃H₂Cl₂]⁺• | ~45 | Loss of Cl₂ |
| 73 | [C₃H₂Cl]⁺ | ~30 | Loss of Cl and subsequently HCl |
Note: Relative intensities are approximate and were manually extracted from the NIST Mass Spectrometry Data Center spectrum image for 1-Propene, 1,2,3,3-tetrachloro-.[3] The characteristic isotopic cluster for four chlorine atoms is observable in the molecular ion region.
Experimental Protocols
This section outlines a general protocol for the GC-MS analysis of this compound.
Sample Preparation
For the analysis of this compound in an organic matrix, a simple dilution with a volatile organic solvent is typically sufficient.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.
-
Dilution: Prepare a stock solution of the this compound standard in the chosen solvent. Create a series of dilutions to establish a calibration curve. For unknown samples, dilute an aliquot in the same solvent to a concentration expected to be within the calibration range.
-
Filtration (if necessary): If the sample contains particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet and column.
-
Vialing: Transfer the final diluted sample into a 2 mL autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound.
Table 2: GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Mandatory Visualization
Fragmentation Pathway of this compound
The fragmentation of 1,2,3,3-tetrachloropropene upon electron ionization is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation occurs through the loss of chlorine atoms and other neutral species.
References
- 1. C3H7Cl CH3CH2CH2Cl mass spectrum of 1-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1-Propene, 1,2,3,3-tetrachloro- [webbook.nist.gov]
Application of Tetrachloropropene in the Synthesis of Agricultural Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachloropropene, specifically the isomer 1,1,2,3-tetrachloropropene, serves as a crucial intermediate in the synthesis of various agricultural chemicals.[1][2] Its reactive nature, owing to the presence of multiple chlorine atoms and a double bond, allows for its use as a building block in the creation of complex molecules with pesticidal activity. This document provides detailed application notes and protocols for the synthesis of key agricultural chemicals derived from this compound, with a primary focus on the herbicide Triallate. While its application is most prominently documented in herbicide synthesis, this report also explores potential synthetic pathways for insecticides and fungicides.
Key Applications of this compound in Agrochemical Synthesis
This compound is a versatile precursor primarily utilized in the manufacturing of:
-
Herbicides: Most notably, it is a key component in the synthesis of Triallate, a selective herbicide used to control wild oats and other grassy weeds in various crops.[2][3]
-
Insecticides and Fungicides: While specific commercial examples are less documented, the chemical structure of this compound allows for a variety of reactions that can lead to the formation of heterocyclic compounds and other structures known to exhibit insecticidal and fungicidal properties.
Synthesis of the Herbicide Triallate
Triallate, with the chemical name S-(2,3,3-trichloroallyl) diisopropylthiocarbamate, is a widely used pre-emergence herbicide.[4] Its synthesis involves the reaction of 1,1,2,3-tetrachloropropene with a diisopropylthiocarbamate precursor.
Synthesis Pathway
The synthesis of Triallate from 1,1,2,3-tetrachloropropene is a two-step process. First, diisopropylamine is reacted with carbonyl sulfide (COS) in the presence of a base to form the diisopropylthiocarbamate salt. This salt then reacts with 1,1,2,3-tetrachloropropene to yield Triallate.
Caption: Synthesis of Triallate from 1,1,2,3-Tetrachloropropene.
Experimental Protocol: Synthesis of Triallate
This protocol outlines the synthesis of S-(2,3,3-trichloroallyl) diisopropylthiocarbamate (Triallate).
Materials:
-
1,1,2,3-Tetrachloropropene (C₃H₂Cl₄)
-
Diisopropylamine ((CH₃)₂CH)₂NH
-
Carbonyl sulfide (COS) or Carbon oxysulfide
-
Sodium hydroxide (NaOH)
-
Water
-
Organic solvent (e.g., a non-polar solvent for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Diisopropylthiocarbamate Salt:
-
In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 3g of sodium hydroxide in 20 mL of water.
-
To this solution, add 5.5g (98% purity) of diisopropylamine at room temperature with continuous stirring.
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Bubble carbonyl sulfide gas through the stirred solution. Continue the gas flow until approximately 3g of carbonyl sulfide has been absorbed, leading to the precipitation of a significant amount of crystals.
-
Maintain the temperature and continue stirring to ensure the reaction goes to completion.
-
-
Reaction with 1,1,2,3-Tetrachloropropene:
-
To the stirred reaction mixture containing the diisopropylthiocarbamate salt, add 18g (70% purity) of 1,1,2,3-tetrachloropropene.
-
Allow the reaction to proceed at a temperature between 0°C and 65°C for 6 hours.
-
After the reaction is complete, cool the mixture to room temperature and allow the layers to separate.
-
-
Purification:
-
Separate the lower organic layer, which contains the crude Triallate.
-
Purify the crude product by vacuum distillation.
-
Initially, distill off the low-boiling point impurities.
-
The remaining amber-colored, viscous liquid is the final Triallate product.
-
Quantitative Data
| Parameter | Value | Reference |
| Purity of Diisopropylamine | 98% | [3] |
| Purity of 1,1,2,3-Tetrachloropropene | 70% | [3] |
| Reaction Temperature | 0-65°C | [3] |
| Reaction Time | 6 hours | [3] |
| Product Yield | Not explicitly stated | |
| Product Purity | Not explicitly stated |
Note: The provided source for the protocol gives reactant quantities but does not specify the final yield or purity of the Triallate product.[3] Further optimization and analysis would be required to determine these parameters.
Potential Applications in Insecticide and Fungicide Synthesis
While the primary documented use of this compound is in herbicide synthesis, its chemical structure suggests potential for creating insecticidal and fungicidal compounds. The presence of allylic chlorides allows for nucleophilic substitution reactions, and the double bond can participate in various addition and cyclization reactions.
Hypothetical Synthesis Pathway for a Pyrethroid Analog
Pyrethroids are a major class of insecticides characterized by a cyclopropane ring. A hypothetical pathway could involve the reaction of this compound with a suitable diene to form a cyclopropane derivative via a Diels-Alder or similar cycloaddition reaction, followed by further functionalization.
References
- 1. EP0031041B1 - Pyrethroids and their preparation, their pesticidal composition; intermediates and their preparation - Google Patents [patents.google.com]
- 2. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring [mdpi.com]
- 4. Triallate | C10H16Cl3NOS | CID 5543 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of tetrachloropropene as a building block in pharmaceutical synthesis.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrachloropropene, a chlorinated hydrocarbon, is a reactive and versatile chemical intermediate. While its application in the synthesis of pharmaceuticals is not widely documented in publicly available literature, its role as a key building block in the agrochemical industry is well-established. This document provides an overview of the properties of this compound and details its primary application in the synthesis of the herbicide Triallate. The methodologies and data presented can serve as a reference for its potential reactivity and handling in broader chemical synthesis contexts.
Physicochemical Properties of this compound
This compound is a colorless oily liquid with a molecular formula of C₃H₂Cl₄.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 179.86 g/mol | [1] |
| CAS Number | 10436-39-2 | [1] |
| Boiling Point | 173.8 °C at 760 mmHg | [1] |
| Melting Point | 29-31 °C | [1] |
| Density | 1.539 g/cm³ | [1] |
| Flash Point | 62.3 °C | [1] |
| Vapor Pressure | 1.66 mmHg at 25 °C | [1] |
| Purity (typical) | ≥99.0% | [1] |
Core Application: Synthesis of the Herbicide Triallate
The most significant industrial application of 1,1,2,3-tetrachloropropene is as a crucial intermediate in the production of the selective herbicide Triallate.[1][2] Triallate is used to control wild oats and other grassy weeds in various crops.[1] The synthesis involves the reaction of this compound with diisopropylamine to form an intermediate, which is then reacted with a sulfur-containing reagent.
Reaction Pathway for Triallate Synthesis
The general synthetic route from 1,1,2,3-tetrachloropropene to Triallate is a multi-step process. The initial key step involves the reaction of this compound with diisopropylamine.
Caption: General reaction scheme for the synthesis of Triallate from 1,1,2,3-tetrachloropropene.
Experimental Protocol: Synthesis of Triallate Intermediate
While specific industrial protocols are proprietary, a general laboratory-scale procedure for the reaction of a chlorinated alkene with an amine can be extrapolated. The following is a representative protocol for the initial step in the synthesis of a Triallate precursor.
Materials:
-
1,1,2,3-Tetrachloropropene
-
Diisopropylamine
-
Anhydrous aprotic solvent (e.g., Toluene, Tetrahydrofuran)
-
Inert gas atmosphere (e.g., Nitrogen, Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas.
-
Dissolve 1,1,2,3-tetrachloropropene (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add diisopropylamine (1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture can be worked up by washing with water and brine to remove any salts and unreacted amine.
-
The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude intermediate product.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Quantitative Data:
Potential in Pharmaceutical Synthesis: A Note on the Lack of Direct Evidence
Despite some general statements in chemical supplier literature suggesting the use of this compound in the manufacture of pharmaceuticals, a comprehensive search of scientific databases and patent literature did not yield specific examples or detailed protocols for its application as a building block in the synthesis of active pharmaceutical ingredients (APIs).[3] The reactivity of the carbon-chlorine bonds and the double bond in this compound theoretically allows for a variety of chemical transformations that could be of interest in medicinal chemistry, such as:
-
Nucleophilic substitution reactions: To introduce various functional groups.
-
Cross-coupling reactions: To form new carbon-carbon bonds.
-
Cycloaddition reactions: To construct cyclic and heterocyclic scaffolds.
However, the lack of concrete examples in the literature suggests that other, more readily available or more selective building blocks are currently preferred in pharmaceutical research and development. Researchers interested in exploring the utility of this compound in pharmaceutical synthesis would likely need to conduct foundational research to establish its reactivity and suitability for generating novel molecular scaffolds.
Conclusion
This compound is a valuable chemical intermediate with a well-defined and significant role in the agrochemical industry as a precursor to the herbicide Triallate.[1][2] While its potential as a building block in pharmaceutical synthesis is plausible due to its chemical structure, there is a notable absence of documented applications in this field. The provided information on its properties and its established synthetic application serves as a foundational resource for chemists and researchers. Further investigation would be required to explore and establish its utility in the development of new pharmaceutical agents.
References
Polymerization of Tetrachloropropene and Characterization of the Resulting Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrachloropropene is a highly chlorinated alkene of interest as a potential monomer for the synthesis of specialty polymers with unique properties, such as high density, flame retardancy, and chemical resistance. However, a comprehensive review of the existing scientific literature reveals a notable absence of detailed studies on the polymerization of this compound and the characterization of the resulting poly(this compound). This document aims to provide a foundational resource by summarizing the known properties of the this compound monomer, discussing the potential challenges and theoretical approaches to its polymerization based on the chemistry of analogous chlorinated alkenes, and presenting detailed, albeit hypothetical, protocols for the characterization of such a polymer.
This compound Monomer: Properties and Potential for Polymerization
1,1,2,3-Tetrachloropropene is a colorless liquid with the chemical formula C₃H₂Cl₄. While its primary applications have been as a chemical intermediate in the synthesis of pesticides and other chemicals, its molecular structure suggests its potential as a monomer for addition polymerization.
Potential Challenges in Polymerization:
The polymerization of this compound is anticipated to be challenging due to several factors inherent to its structure:
-
Steric Hindrance: The presence of four bulky chlorine atoms on a three-carbon backbone can significantly hinder the approach of the monomer to the growing polymer chain, thereby impeding the polymerization process.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the carbon-carbon double bond, potentially requiring specific types of initiators and reaction conditions.
Due to these challenges, conventional free-radical or ionic polymerization methods may not be efficient or may require significant optimization.
General Approaches to the Polymerization of Chlorinated Alkenes
While specific data for this compound is unavailable, the polymerization of other chlorinated alkenes, such as chloroethene (vinyl chloride), provides a basis for potential synthetic routes.
Free-Radical Polymerization
Free-radical polymerization is a common method for producing polymers from vinyl monomers. The process involves three main stages: initiation, propagation, and termination.
Hypothetical Experimental Protocol for Free-Radical Polymerization of this compound:
-
Monomer Purification: this compound should be distilled under reduced pressure to remove any inhibitors or impurities.
-
Reaction Setup: A reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the purified this compound and a suitable solvent (e.g., toluene, chlorobenzene).
-
Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added to the reaction mixture. The amount of initiator will typically be in the range of 0.1 to 1 mol% relative to the monomer.
-
Polymerization: The reaction mixture is heated to a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN) and stirred under an inert atmosphere for a predetermined time (e.g., 24-48 hours).
-
Termination and Isolation: The polymerization is terminated by cooling the reaction mixture. The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Characterization of the Resulting Polymer
The successful synthesis of poly(this compound) would necessitate a thorough characterization of its molecular structure, thermal properties, and molecular weight distribution. The following are standard protocols for these analyses.
Structural Characterization
3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the polymer and confirm the disappearance of the C=C double bond from the monomer.
-
Protocol:
-
A small amount of the dried polymer is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, a thin film of the polymer can be cast from a suitable solvent onto a salt plate (e.g., NaCl or KBr).
-
The sample is analyzed using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
The resulting spectrum is analyzed for the characteristic C-Cl and C-C stretching vibrations and the absence of the C=C stretching vibration (typically around 1600-1680 cm⁻¹).
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the detailed microstructure of the polymer chain.
-
Protocol:
-
A small amount of the polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₂D₂Cl₄).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The chemical shifts and coupling patterns in the spectra provide information about the connectivity of the atoms in the polymer backbone and the stereochemistry of the polymer (i.e., whether it is atactic, isotactic, or syndiotactic).
-
Molecular Weight Determination
3.2.1. Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Protocol:
-
The polymer is dissolved in a suitable solvent for GPC analysis (e.g., tetrahydrofuran (THF), trichlorobenzene (TCB) at elevated temperatures for highly crystalline or poorly soluble polymers).
-
The solution is filtered and injected into the GPC system.
-
The system is calibrated with polymer standards of known molecular weight (e.g., polystyrene, polymethyl methacrylate).
-
The elution profile of the sample is used to calculate Mn, Mw, and PDI.
-
Thermal Properties
3.3.1. Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymer.
-
Protocol:
-
A small, known weight of the polymer is placed in a TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample as a function of temperature is recorded.
-
The onset of decomposition and the temperature at which significant weight loss occurs are determined.
-
3.3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Protocol:
-
A small, known weight of the polymer is sealed in a DSC pan.
-
The sample is subjected to a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min).
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is identified as a step change in the heat capacity, and the Tm is observed as an endothermic peak.
-
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: Hypothetical Molecular Weight Data for Poly(this compound)
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| PTCP-01 | 15,000 | 32,000 | 2.13 |
| PTCP-02 | 25,000 | 55,000 | 2.20 |
Table 2: Hypothetical Thermal Properties of Poly(this compound)
| Sample ID | Tg (°C) | Tm (°C) | Decomposition Onset (°C) |
| PTCP-01 | 110 | 250 | 320 |
| PTCP-02 | 115 | 255 | 325 |
Visualizations
Polymerization Workflow
Caption: Workflow for the synthesis of poly(this compound).
Polymer Characterization Workflow
Caption: Workflow for the characterization of poly(this compound).
Conclusion
While the polymerization of this compound remains an underexplored area of polymer science, the general principles of polymerization of chlorinated alkenes and standard polymer characterization techniques provide a solid framework for future research. The protocols and workflows outlined in this document serve as a comprehensive guide for scientists and researchers interested in exploring the synthesis and properties of this novel, potentially high-performance polymer. Further investigation into advanced polymerization techniques, such as controlled radical polymerization, may be necessary to overcome the inherent challenges of polymerizing this highly chlorinated monomer.
Laboratory protocols for the safe handling and storage of tetrachloropropene.
Application Notes and Protocols for Tetrachloropropene
Topic: Laboratory Protocols for the Safe Handling and Storage of this compound
Audience: Researchers, scientists, and drug development professionals
Introduction
This compound is a chlorinated hydrocarbon used as a solvent and a chemical intermediate in the synthesis of various products, including pesticides and pharmaceuticals.[1] Due to its hazardous properties, strict adherence to safety protocols is essential to minimize risks to personnel and the environment. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Toxicity
This compound is classified as a hazardous substance with multiple health and environmental risks.[1] It is harmful if swallowed or in contact with skin, causes severe skin and eye irritation, and may cause an allergic skin reaction.[2][3][4] Furthermore, it is suspected of causing genetic defects and damaging fertility or the unborn child.[2] The compound is also very toxic to aquatic life with long-lasting effects.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3][4][5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[2][4] |
| Skin Corrosion/Irritation | Category 1/2 | H315: Causes skin irritation / H314: Causes severe skin burns and eye damage[2][3][5] |
| Serious Eye Damage/Irritation | Category 1/2 | H319: Causes serious eye irritation / H318: Causes serious eye damage[2][3][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects[2] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[2] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life[2][3] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[2][3] |
Table 2: Acute Toxicity Data
| Route | Species | Value | Reference |
|---|---|---|---|
| Oral | Rat | LD50: 350 mg/kg | [4] |
| Dermal | - | ATE: 1100.000 mg/kg body weight | [4] |
| Inhalation (gases) | - | ATE: 4500.000 ppmV/4h | [4] |
| Inhalation (vapors) | - | ATE: 11.000 mg/l/4h |[4] |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling.
Table 3: Physical and Chemical Properties of 1,1,2,3-Tetrachloropropene
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | C₃H₂Cl₄ | [5][6][7] |
| Molecular Weight | 179.86 g/mol | [5][6][8] |
| Appearance | Clear, colorless to yellowish liquid | [1][6][7] |
| Odor | Pungent | [1] |
| Boiling Point | 167-174 °C (333-345 °F) | [6][7] |
| Melting Point | 29-31 °C (84-88 °F) | [7][8] |
| Density | 1.539 - 1.550 g/cm³ | [6][7] |
| Flash Point | 62.3 - 88 °C (144 - 190 °F) | [1][7][8] |
| Solubility | Soluble in chloroform and carbon tetrachloride |[6] |
Experimental Protocols: Safe Handling and Use
The following protocols must be followed when working with this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3][9] All procedures should be conducted within a properly functioning chemical fume hood to prevent exposure to vapors.[10][11]
-
Safety Equipment: An emergency eye wash fountain and quick drench shower must be immediately accessible in the work area.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 4: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Reference(s) |
|---|---|---|
| Eye/Face Protection | Chemical safety goggles and a face shield where splashing is possible. | Protects against severe eye irritation and damage.[2] |
| Skin/Body Protection | Chemical-resistant lab coat or apron, long pants, and closed-toe shoes. Chemical resistant clothing and footwear should be worn.[2] | Prevents skin contact, which can cause burns and toxic effects upon absorption.[2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Nitrile, Neoprene). | Protects against skin burns, irritation, and absorption. Consult glove supplier for specific permeation data.[2] |
| Respiratory Protection | Use a NIOSH-approved respirator when exposure limits may be exceeded or if ventilation is inadequate. | Prevents inhalation, which can cause respiratory tract irritation and CNS depression.[2] |
Standard Operating Procedure (SOP) for a Generic Laboratory Task
-
Preparation:
-
Ensure all necessary engineering controls (fume hood, safety shower, eyewash station) are operational.
-
Don all required PPE as specified in Table 4.
-
Verify that spill cleanup materials are readily available.
-
Ensure containers of this compound are clearly labeled.[11]
-
-
Handling and Use:
-
Post-Procedure:
-
Decontaminate all work surfaces using an appropriate solvent and cleaning agent.
-
Properly dispose of all this compound waste according to institutional and regulatory guidelines.
-
Carefully remove PPE, avoiding self-contamination.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2][3][9]
-
Do not eat, drink, or smoke in the laboratory area.[2][3][9]
-
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Protocols for Safe Storage
Storage Conditions
-
Store containers in a cool, dry, and well-ventilated area.[2][3][9]
-
Store away from heat, sparks, open flames, and other sources of ignition.[2][12]
-
Store in accordance with all current regulations and standards, including local fire codes.[2]
Incompatible Materials
-
Keep separated from incompatible substances, such as strong oxidizing agents.[2]
Emergency Procedures
First Aid Measures
Immediate action is critical in the event of exposure.
Table 5: First Aid Protocols for this compound Exposure
| Exposure Route | First Aid Procedure | Reference(s) |
|---|---|---|
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention. | [3][9] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention. | [3][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |[3][9] |
Spill Cleanup Protocol
Small, incidental spills may be handled by trained laboratory personnel. Large or uncontrolled spills require emergency response.
-
Immediate Response:
-
Containment (for small, manageable spills):
-
Cleanup:
-
Disposal:
-
Reporting:
-
Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Caption: Decision workflow for responding to a this compound spill.
Waste Disposal
-
All this compound waste, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in suitable, closed, and clearly labeled containers.[2][3]
-
Do not dispose of this compound down the drain or in general waste.[9]
-
Arrange for disposal through the institution's EHS department or a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. msdsdigital.com [msdsdigital.com]
- 3. echemi.com [echemi.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1,1,2,3-Tetrachloropropene [chembk.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound | CAS#:10436-39-2 | Chemsrc [chemsrc.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. uwlax.edu [uwlax.edu]
- 11. theunicorncamden.com [theunicorncamden.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. 1,1,1,2-Tetrachloropropane - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1,1,2,3-Tetrachloropropene as a Key Intermediate in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,1,2,3-tetrachloropropene as a crucial intermediate in the synthesis of the thiocarbamate herbicide, Triallate. This document outlines the synthetic pathway, detailed experimental protocols, and the herbicidal mode of action.
Introduction
1,1,2,3-Tetrachloropropene (TCP) is a halogenated aliphatic hydrocarbon that serves as a significant building block in the agrochemical industry.[1] Its primary application lies in the production of selective herbicides, most notably Triallate, which is effective in controlling wild oats and various other grassy weeds in cereal crops.[1] The chemical structure of 1,1,2,3-tetrachloropropene makes it a versatile precursor for the introduction of the trichloroallyl group into target molecules.
Physicochemical Properties of 1,1,2,3-Tetrachloropropene
A summary of the key physicochemical properties of 1,1,2,3-tetrachloropropene is presented in Table 1. This data is essential for safe handling, reaction setup, and purification processes.
| Property | Value |
| CAS Number | 10436-39-2 |
| Molecular Formula | C₃H₂Cl₄ |
| Molecular Weight | 179.86 g/mol |
| Appearance | Colorless to yellowish oily liquid |
| Boiling Point | 173.8 °C at 760 mmHg |
| Melting Point | 29-31 °C |
| Density | 1.539 g/cm³ |
| Flash Point | 62.3 °C |
Synthesis of the Herbicide Triallate
The synthesis of Triallate from 1,1,2,3-tetrachloropropene is a multi-step process that begins with the formation of a diisopropylthiocarbamate salt, which then reacts with 1,1,2,3-tetrachloropropene.
Synthetic Pathway
The overall synthetic scheme for the production of Triallate is depicted below. The process involves the reaction of diisopropylamine with carbonyl sulfide in the presence of a base to form the corresponding thiocarbamate salt. This salt is then reacted with 1,1,2,3-tetrachloropropene to yield the final product, S-(2,3,3-trichloroallyl)diisopropylthiocarbamate (Triallate).
References
Troubleshooting & Optimization
How to improve the yield and purity of tetrachloropropene synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of tetrachloropropene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my desired this compound isomer lower than expected?
Low yields can be attributed to several factors, including incomplete reactions, side reactions, or suboptimal reaction conditions.
-
Suboptimal Temperature: The reaction temperature significantly influences the reaction rate and selectivity. For instance, the dehydrochlorination of 1,1,1,3-tetrachloropropane is typically conducted between 80°C and 130°C.[1][2] Operating outside the optimal range for your specific reaction can lead to lower yields.
-
Inefficient Catalysis: The choice and handling of the catalyst are critical. For the isomerization of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene, anhydrous ferric chloride is a common catalyst.[3][4] The presence of moisture can deactivate the catalyst. Ensure the catalyst is anhydrous and used in the correct proportion.
-
Poor Mixing: In multiphase reactions, such as dehydrochlorination using a caustic solution, inefficient mixing can limit the reaction rate.[4] Vigorous agitation is necessary to ensure proper contact between the reactants.
-
Side Reactions: The formation of unwanted isomers or byproducts consumes starting materials and reduces the yield of the desired product. For example, the dehydrochlorination of 1,1,1,3-tetrachloropropane can produce a mixture of 1,1,3- and 3,3,3-trichloropropenes.[1]
Q2: How can I minimize the formation of unwanted isomers and byproducts?
The formation of isomers and byproducts is a common challenge. Strategies to improve selectivity include:
-
Catalyst Selection: The choice of catalyst can significantly influence the product distribution. For the dehydrochlorination of 1,1,1,3-tetrachloropropane, using a phase transfer catalyst in the presence of a base can control the isomer ratio.[4]
-
Reaction Conditions Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time can favor the formation of the desired isomer. For instance, in the dehydrochlorination of 1,1,1,3-tetrachloropropane, adjusting the temperature can alter the selectivity towards 1,1,3-trichloropropene.[5]
-
Use of Additives: In some cases, adding a specific agent can suppress side reactions. For example, the addition of a source of water during the dehydrochlorination of 1,1,1,3-tetrachloropropane can inhibit the formation of high-boiling byproducts like pentachlorocyclohexene.[6]
Q3: My final product purity is low after distillation. What could be the issue?
Low purity after distillation often points to challenges in separating the desired product from impurities with close boiling points or azeotrope formation.
-
Inefficient Distillation: The efficiency of the distillation column (e.g., number of theoretical plates) may be insufficient to separate closely boiling isomers or impurities. Using a more efficient column or optimizing the reflux ratio can improve separation. The use of reactive distillation, which combines reaction and distillation in a single unit, has been shown to simplify the manufacturing process and increase productivity.[2][7]
-
Thermal Decomposition: Some this compound isomers or impurities might be thermally labile and decompose during distillation, leading to the formation of new impurities. Distillation under reduced pressure can lower the boiling point and minimize thermal decomposition.[2][7]
-
Azeotrope Formation: The product may form an azeotrope with a solvent or a byproduct, making separation by conventional distillation difficult. In such cases, azeotropic or extractive distillation techniques may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for 1,1,2,3-tetrachloropropene?
There are several established methods for the synthesis of 1,1,2,3-tetrachloropropene:
-
Multi-step synthesis from ethylene and carbon tetrachloride: This process involves the initial formation of 1,1,1,3-tetrachloropropane, followed by a series of dehydrochlorination, chlorination, and isomerization steps.[1]
-
Allylic rearrangement of 2,3,3,3-tetrachloropropene: This method utilizes a catalyst, typically anhydrous ferric chloride, to convert 2,3,3,3-tetrachloropropene to the more stable 1,1,2,3-isomer.[3][4]
-
Dehydrochlorination of 1,1,1,2,3-pentachloropropane: This reaction can be catalyzed by ferric chloride to yield 1,1,2,3-tetrachloropropene.[3][4]
Q2: What catalysts are typically used in this compound synthesis?
The choice of catalyst depends on the specific reaction step:
-
Dehydrochlorination: Ferric chloride (FeCl₃) is a common Lewis acid catalyst for dehydrochlorination reactions.[3][4] Caustic solutions (e.g., NaOH, KOH) are also used, often in conjunction with a phase transfer catalyst.[4][8]
-
Isomerization: Anhydrous ferric chloride is a standard catalyst for the allylic rearrangement of this compound isomers.[3][4]
-
Telomerization of ethylene and carbon tetrachloride: A catalyst system comprising iron, ferric chloride, and a promoter like a trialkyl phosphite is often employed.[3]
Q3: How can the purity of the final this compound product be improved?
Purification is crucial for obtaining high-purity this compound.
-
Distillation: Fractional distillation is the primary method for purifying the final product.[3] Due to the presence of various isomers and byproducts, a distillation column with high efficiency is often required.
-
Reactive Distillation: This technique integrates the reaction and separation steps into a single unit, which can improve efficiency and reduce costs.[2][7]
-
Washing: Washing the organic phase with water or a neutralizing solution can remove catalysts and water-soluble byproducts.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods.
Table 1: Reaction Conditions for 1,1,1,3-Tetrachloropropane Dehydrochlorination
| Parameter | Value | Reference |
| Temperature | 80°C - 130°C | [1][2] |
| Pressure | 50 - 760 mm Hg | [2] |
| Catalyst | Ferric Chloride (FeCl₃) | [3] |
| Catalyst/Substrate Ratio | 50 - 5000 ppmw | [2] |
| Residence Time | 0.5 - 8 hours | [2] |
Table 2: Reaction Conditions for Isomerization of 2,3,3,3-Tetrachloropropene
| Parameter | Value | Reference |
| Catalyst | Anhydrous Ferric Chloride (FeCl₃) | [3][4] |
| Temperature | Not specified, but generally heated | [3] |
Table 3: Example Yield and Conversion Data
| Reaction Step | Conversion | Yield | Purity | Reference |
| Dehydrochlorination of 1,1,1,2,3-pentachloropropane | 99.5% | Essentially quantitative | 93.5% (product mixture) | [3] |
| Dehydrochlorination of 1,1,1,3-tetrachloropropane | 89.1% | 51.8% (3,3,3-isomer), 42.8% (1,1,3-isomer) | 98.8% (distilled mixture) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,1,2,3-Tetrachloropropene via Dehydrochlorination of 1,1,1,2,3-Pentachloropropane [3]
-
Apparatus: A dry 100 ml round-bottom flask equipped with a condenser and a magnetic stir bar.
-
Reagents:
-
1,1,1,2,3-pentachloropropane (92.4% pure): 94.5 g
-
Anhydrous ferric chloride (FeCl₃): 0.26 g
-
-
Procedure: a. Charge the flask with 1,1,1,2,3-pentachloropropane and ferric chloride. b. Heat the mixture to 164°C while stirring. c. Maintain the reaction for 7 hours. HCl gas will evolve and should be absorbed in water. d. After 7 hours, cool the reaction mixture to room temperature.
-
Work-up and Analysis: a. The resulting product mixture (79.3 g) can be analyzed by gas chromatography (GC). b. The product mixture should contain approximately 93.5% by weight 1,1,2,3-tetrachloropropene.
Protocol 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane using a Phase Transfer Catalyst [3]
-
Apparatus: A reaction vessel equipped with a stirrer and a means for controlled addition of liquid.
-
Reagents:
-
1,1,1,3-tetrachloropropane
-
Aqueous caustic solution (e.g., NaOH)
-
Phase transfer catalyst (e.g., a quaternary ammonium salt)
-
-
Procedure: a. Charge the reactor with 1,1,1,3-tetrachloropropane and the phase transfer catalyst. b. Heat the mixture to a temperature between 40°C and 80°C (preferably 50°C to 75°C) with agitation. c. Slowly add the caustic solution to the reaction mixture. d. After the addition is complete, continue stirring for an additional period at the reaction temperature. e. Cool the mixture to room temperature.
-
Work-up: a. Stop stirring and allow the phases to separate. b. Separate and discard the aqueous phase. c. The organic phase, containing a mixture of 1,1,3- and 3,3,3-trichloropropene, can be used in the next synthesis step or purified by distillation.
Visualizations
Caption: Multi-step synthesis of 1,1,2,3-tetrachloropropene.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. US8907147B2 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 3. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 4. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. JP2010229047A - Method for producing trichloropropene - Google Patents [patents.google.com]
- 6. WO2014130436A1 - Methods for the dehydrochlorination of 1,1,1,3-tetrachloropropane to 1,1,3-trichloropeopene - Google Patents [patents.google.com]
- 7. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 8. JP2010229092A - Method for producing trichloropropene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Catalyst Performance for Tetrachloropropene Isomerization Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during tetrachloropropene isomerization experiments.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to catalyst performance in this compound isomerization reactions.
Problem 1: Low or No Conversion of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Verify Catalyst Preparation: Ensure the Lewis acid catalyst (e.g., anhydrous ferric chloride) was handled under inert and anhydrous conditions to prevent deactivation by moisture.[1] 2. Increase Catalyst Loading: Gradually increase the catalyst concentration. Proportions as low as 5 ppm of ferric chloride have been reported to be effective, but higher loadings (1000 to 50000 ppmw) may be necessary depending on the specific conditions.[1][2] 3. Catalyst Activation: For certain catalysts, an in-situ activation step might be required. Review the catalyst's technical datasheet for any specific activation protocols. |
| Suboptimal Reaction Conditions | 1. Optimize Reaction Temperature: The isomerization can be rapid even at moderate temperatures. However, a typical range is between 80°C and 130°C.[2] Systematically vary the temperature to find the optimum for your setup. 2. Adjust Reaction Time: While the rearrangement can be very fast, ensure sufficient reaction time (e.g., 0.5 to 8 hours) for the conversion to complete.[2] 3. Ensure Proper Mixing: Inadequate agitation can lead to poor catalyst distribution and mass transfer limitations. Ensure the reaction mixture is being stirred effectively. |
| Presence of Inhibitors/Poisons | 1. Feedstock Purity: Ensure the starting material (2,3,3,3-tetrachloropropene or a mixture of isomers) is free from impurities that could act as catalyst poisons, such as water or basic compounds.[1] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by atmospheric moisture and oxygen. |
Problem 2: Rapid Catalyst Deactivation
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Identify and Remove Impurities: Impurities in the feed stream can irreversibly bind to the active sites of the catalyst.[3][4] Analyze the feedstock for potential poisons. 2. Guard Bed: Consider using a guard bed to remove impurities before the feed comes into contact with the main catalyst bed. |
| Fouling or Coking | 1. Lower Reaction Temperature: High temperatures can lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[3][5] 2. Catalyst Regeneration: For catalysts deactivated by coking, regeneration by burning off the carbon in a controlled manner may be possible.[3] |
| Sintering | 1. Avoid High Temperatures: Prolonged exposure to high temperatures can cause the catalyst support to change, leading to a loss of active surface area.[3][4][5] Operate within the recommended temperature range for the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the most common type of catalyst used for this compound isomerization?
A1: Lewis acid catalysts are typically used, with anhydrous ferric chloride (FeCl₃) being a particularly effective and commonly cited catalyst for the allylic rearrangement of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene.[1][2]
Q2: What are the typical reaction conditions for this isomerization?
A2: The reaction is often carried out at temperatures ranging from 80°C to 130°C.[2] The pressure can be ambient or under vacuum (50-760 mm Hg).[2] The residence time can vary from 0.5 to 8 hours.[2]
Q3: My catalyst appears to be deactivating over time. What are the likely causes?
A3: Catalyst deactivation can occur through several mechanisms: chemical deactivation (poisoning by impurities), mechanical deactivation (fouling or coking where deposits block active sites), and thermal deactivation (sintering at high temperatures leading to loss of surface area).[4][6]
Q4: How can I analyze the products of my isomerization reaction?
A4: Gas chromatography (GC) coupled with mass spectrometry (GC/MS) is a highly effective method for separating and identifying the different isomers of this compound and quantifying the reaction conversion.[7] Sample preparation may involve extraction and concentration steps.[7]
Q5: Is it necessary to use anhydrous conditions for this reaction?
A5: Yes, using a substantially anhydrous catalyst and reaction environment is highly recommended.[1] Lewis acid catalysts like ferric chloride are sensitive to moisture, which can lead to deactivation.
Experimental Protocols
Protocol 1: General Procedure for this compound Isomerization in a Batch Reactor
-
Reactor Setup: A clean, dry, glass-lined reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet is required.
-
Inert Atmosphere: Purge the reactor with a dry, inert gas (e.g., nitrogen or argon) to remove air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
Charging Reactants: Charge the reactor with the starting material, which may be a mixture of 2,3,3,3- and 1,1,2,3-tetrachloropropene.[1]
-
Catalyst Addition: Under a continuous flow of inert gas, add the anhydrous ferric chloride catalyst to the reactor. The amount can range from 0.05% to 2% by weight of the reactant.[1]
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80°C to 130°C) with constant agitation.[2]
-
Monitoring the Reaction: Periodically take samples from the reaction mixture for analysis by GC to monitor the conversion of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene.
-
Reaction Work-up: Once the reaction is complete, cool the mixture. The product can then be purified, typically by distillation.[1]
Visualizations
Caption: Experimental workflow for this compound isomerization.
Caption: Troubleshooting logic for low reaction conversion.
Caption: Common pathways for catalyst deactivation.
References
- 1. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. env.go.jp [env.go.jp]
Methods to prevent unwanted polymerization during tetrachloropropene distillation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing unwanted polymerization during the distillation of tetrachloropropene.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to polymerization during distillation?
A1: this compound's susceptibility to polymerization stems from its chemical structure, which includes a reactive double bond. The high temperatures required for distillation can provide the energy needed to initiate free-radical polymerization.[1][2] This process, where individual monomer units link together to form long chains, can be triggered or accelerated by factors like heat, light, and the presence of impurities such as peroxides or metal contaminants.[2][3][4]
Q2: What are the common indicators of unwanted polymerization during distillation?
A2: Unwanted polymerization can manifest in several ways. Key indicators to watch for include:
-
An unexpected and significant increase in the viscosity of the liquid in the distillation flask.[4][5]
-
The formation of solid or semi-solid precipitates, either in the distillation pot or within the column itself.[4][5]
-
A rapid, uncontrolled increase in the distillation temperature, which can signal a dangerous, exothermic runaway reaction.[4]
-
Discoloration of the material in the distillation pot.[4]
-
Fouling or clogging of the distillation column or condenser.[1][6]
Q3: What are polymerization inhibitors and how do they prevent polymerization during distillation?
A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent premature polymerization.[1] They work by acting as radical scavengers, intercepting the highly reactive free radicals that initiate the polymerization chain reaction.[1][7][8] By reacting with these radicals, the inhibitor forms a stable molecule that is incapable of propagating the polymer chain, effectively stopping the process before it begins.[2]
Q4: What types of inhibitors are suitable for this compound distillation?
A4: For distillation processes, the choice of inhibitor is critical. A non-volatile inhibitor is essential because a volatile inhibitor would co-distill with the monomer, leaving the distillation pot unprotected.[4][9] Phenolic compounds and quinones are commonly used. While specific data for this compound is limited, information from similar chlorinated or unsaturated compounds provides a strong starting point.
Q5: What is the difference between a "true inhibitor" and a "retarder"?
A5: A "true inhibitor" provides a distinct induction period during which no significant polymerization occurs until the inhibitor is completely consumed.[1][2] A "retarder," in contrast, does not stop polymerization entirely but slows down its rate.[1][2][6] For preventing polymerization during distillation, a true inhibitor is generally preferred to ensure the process can be completed without fouling.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Increased viscosity or solidification in the distillation pot. [2] | Insufficient or no non-volatile inhibitor was added; Distillation temperature is too high. | 1. Safely stop the distillation: Cool the apparatus immediately.[5] 2. Add a non-volatile inhibitor: Once cool, add an appropriate inhibitor (e.g., hydroquinone) to the pot before restarting. 3. Reduce temperature: Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[5] |
| Distillation column becomes clogged. [1] | Vapor-phase polymerization is occurring. | 1. Stop the distillation and allow the column to cool. 2. Clean the column to remove the polymer. 3. Consider a vapor-phase inhibitor: For persistent issues, introducing a volatile inhibitor or an inert gas stream (like nitrogen) might be necessary, though this requires more advanced setup.[10][11] |
| Product in receiving flask polymerizes over time. | The inhibitor used was non-volatile and did not carry over with the distillate. | The distilled product is highly pure and inhibitor-free, making it very reactive.[4] 1. Use the purified this compound immediately.[4] 2. If storage is necessary, add a suitable storage inhibitor (e.g., BHT, MEHQ) to the receiving flask and store it in a cool, dark place under an inert atmosphere.[1][4] |
| Reaction is sluggish or fails after using distilled product. | A non-volatile inhibitor was accidentally carried over into the distillate. | 1. Verify distillation setup: Ensure there is no bumping or splashing from the distillation pot into the column. 2. Re-distill the product: Purify the collected material again, ensuring a clean separation. 3. Remove inhibitor chemically: If re-distillation is not feasible, the inhibitor can be removed by washing with a basic solution (e.g., aqueous NaOH to remove phenolic inhibitors) followed by drying.[5][12] |
Inhibitor Selection and Usage Data
The following table summarizes common non-volatile inhibitors used for unsaturated monomers. These should be considered starting points for optimization in this compound distillation.
| Inhibitor | Class | Typical Concentration Range | Applicable Monomers (Examples) | Citations |
| Hydroquinone (HQ) | Phenolic | 5 - 500 ppm | Acrylates, α,β-unsaturated aldehydes | [1][4][10] |
| p-Methoxyphenol (MEHQ) | Phenolic | 5 - 500 ppm | Acrylates, Styrene | [1][10] |
| Triphenyl guanidine | Guanidine | 0.001% - 1% by weight | Trichlorethylene | [9] |
| Phenothiazine | Thiazine | 10 - 1000 ppm | Acrylates | [10] |
| Butylated hydroxytoluene (BHT) | Phenolic | 10 - 200 ppm | General Storage Inhibitor | [1] |
Experimental Protocol: Inhibited Distillation of this compound
This protocol describes the distillation of this compound using a non-volatile inhibitor to prevent polymerization.
Materials:
-
Crude this compound
-
Non-volatile inhibitor (e.g., Hydroquinone)
-
Standard distillation glassware (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle with stirrer
-
Vacuum pump and pressure gauge
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is clean and completely dry to avoid introducing impurities that could initiate polymerization.[4]
-
Inhibitor Addition: Charge the distillation flask with the crude this compound. Add a small amount of a non-volatile inhibitor, such as hydroquinone (e.g., 100-200 ppm), directly to the liquid in the flask.[4] Stir to ensure it is well-dissolved.
-
Inert Atmosphere: Flush the entire system with an inert gas like nitrogen to remove oxygen, which can contribute to peroxide formation and subsequent polymerization.
-
Vacuum Application: Slowly apply vacuum to the system. A lower pressure will reduce the boiling point of the this compound, minimizing the thermal stress and the risk of polymerization.[5]
-
Heating and Distillation: Begin gently heating the distillation flask while maintaining stirring. Collect the distilled this compound in the receiving flask.
-
Avoid Distilling to Dryness: Stop the distillation before the flask runs dry. Concentrated residues can be more prone to decomposition and polymerization.[2]
-
Shutdown and Storage: Allow the apparatus to cool completely before slowly venting with inert gas. The collected distillate is now inhibitor-free and highly reactive. It should be used immediately or stabilized with a storage inhibitor if it needs to be kept.[1][4]
Visualizations
Caption: Mechanism of polymerization inhibition.
Caption: Troubleshooting workflow for unwanted polymerization.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. US3070635A - Stabilization of chlorinated hydrocarbons - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US5910232A - Method for inhibiting polymer formation in styrene processing - Google Patents [patents.google.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. US2125381A - Stabilization of chlorinated compounds - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 12. longchangchemical.com [longchangchemical.com]
Troubleshooting peak tailing and broadening in GC analysis of tetrachloropropene.
This guide provides troubleshooting assistance for common chromatographic issues, specifically peak tailing and broadening, encountered during the analysis of tetrachloropropene and related compounds by Gas Chromatography (GC).
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your GC analysis.
Q1: What are the primary causes of peak tailing when analyzing this compound?
Peak tailing, where a peak's trailing edge is drawn out, can significantly impact resolution and integration accuracy.[1][2] The causes can be broadly categorized as either affecting all peaks indiscriminately or only specific, active compounds like this compound.
Compound-Specific Tailing (Active Compounds): This is often the case for polar or reactive analytes like chlorinated hydrocarbons.
-
Active Sites: The most common cause is the interaction of the analyte with active sites within the GC system.[3] These are typically exposed silanol groups (-Si-OH) on the surfaces of glass inlet liners, glass wool, or the column itself, especially at the inlet end where contamination accumulates.[1][3] Chlorinated compounds can interact with these sites, leading to secondary, undesirable retention mechanisms that cause tailing.[4]
-
Column Degradation: Over time, the stationary phase of the column can degrade due to high temperatures or exposure to oxygen, creating more active sites.[5]
Indiscriminate Tailing (All Peaks): If all peaks in your chromatogram are tailing, the issue is likely mechanical or related to the flow path.
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet or detector can create dead volume or disrupt the sample path, causing tailing for all compounds.[1][2][6] A clean, 90-degree cut is essential.[1]
-
Dead Volume: Leaky connections or poorly fitted ferrules can create extra-column volume where the sample can diffuse, leading to broader, tailing peaks.[6][7]
-
Contamination: Residue from previous samples can build up in the inlet liner or on the column head, creating a contaminated surface that interferes with chromatography.[8]
Q2: How can I systematically troubleshoot peak tailing?
A logical approach is crucial to quickly identify and resolve the source of peak tailing. The following workflow diagram outlines a step-by-step diagnostic process. Start by examining the chromatogram to determine if the tailing is selective or affects all peaks, then proceed to the most likely causes first, such as inlet maintenance.
Caption: Systematic workflow for troubleshooting GC peak tailing.
Q3: My peaks are broad, not tailing. What are the common causes?
Peak broadening (or loss of efficiency) results in wider, less sharp peaks, which reduces resolution and sensitivity.[9] Unlike tailing, broadening is generally symmetrical.
| Cause of Peak Broadening | Explanation | Recommended Action |
| Incorrect Carrier Gas Flow Rate | If the flow rate is too low, longitudinal diffusion (the natural diffusion of analyte molecules in the carrier gas) becomes more pronounced, broadening the peak.[7][10] If it's too high, it can lead to increased mass transfer resistance.[7] | Optimize the carrier gas flow rate (or average linear velocity) for your column dimensions. Consult the column manufacturer's guidelines. |
| Sample Overload | Injecting too much analyte mass can saturate the stationary phase at the column head, causing the peak to broaden and potentially front.[1][10] | Reduce the injection volume or dilute the sample.[11] |
| Slow Injection Speed | A slow injection introduces the sample into the inlet over a longer period, resulting in a wide initial band that carries through the column. | Use an autosampler for fast, reproducible injections. If injecting manually, perform the injection as quickly and smoothly as possible. |
| Excessive "Dead Volume" | Any space in the flow path outside of the column (e.g., from improper connections) allows the sample band to spread out before separation.[7][12] | Ensure all connections are tight and that the column is installed correctly in the inlet and detector.[6] |
| Low Inlet/Oven Temperature | If the inlet or initial oven temperature is too low, the sample may not vaporize quickly and homogeneously, leading to a broad injection band.[5][11] | Ensure the inlet temperature is sufficient to rapidly vaporize the sample and solvent. The initial oven temperature should be appropriate for analyte focusing. |
Q4: How can I prevent these issues with proper inlet maintenance?
Regular inlet maintenance is the most effective way to prevent peak shape problems caused by active sites and contamination.[13] The following protocol outlines the replacement of the most critical components: the liner, septum, and O-ring.
Experimental Protocol: Split/Splitless Inlet Maintenance
Objective: To replace consumable parts in the GC inlet to restore inertness and prevent leaks.
Materials:
-
Lint-free gloves[14]
-
Appropriate wrench for the inlet nut
-
Tweezers (preferably non-metallic)[15]
-
New, deactivated inlet liner (use of glass wool is application-dependent)
-
New septum
-
New O-ring (if applicable to your inlet design)
Procedure:
-
Cool Down the Inlet: Set the inlet temperature to ambient (e.g., 40°C) and allow it to cool completely. Turn off the carrier gas flow to the inlet once cooled.
-
Remove the Septum Nut: Loosen and remove the septum retainer nut.[14]
-
Replace the Septum: Use tweezers to remove the old septum from the nut.[14] Do not scratch the interior surfaces.[14] Place the new septum into the fitting.[14]
-
Remove the Inlet Liner: Grasp the old liner with tweezers and pull it straight out.[14] Visually inspect the liner for contamination, but note that visual inspection alone is often insufficient to assess activity.[15]
-
Replace the O-ring: With the liner removed, use tweezers to carefully remove the old O-ring from its groove. Slide a new O-ring onto the new liner.[14]
-
Install the New Liner: Handling the new liner only with clean tweezers, insert it into the inlet until it is fully seated.[14][15]
-
Reassemble and Check for Leaks: Reinstall the septum retainer nut and tighten it according to the manufacturer's specification (finger-tight plus a quarter-turn is a common guide).[16] Overtightening can cause the septum to core or split.[14][15]
-
Restore Conditions: Turn the carrier gas back on and allow the inlet to purge for 10-15 minutes before heating.[14] Restore your analytical method and perform a leak check if your instrument has this function.
Q5: What are the recommended GC parameters for analyzing this compound?
The optimal parameters depend on your specific instrument and analytical goals. However, the following table provides a good starting point for the analysis of volatile chlorinated hydrocarbons like this compound on a standard GC-MS system.
| Parameter | Recommended Setting | Rationale |
| GC Column | Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of volatile and semi-volatile compounds, including chlorinated hydrocarbons.[17] |
| Inlet | Split/Splitless | Split mode is suitable for higher concentrations, while splitless is used for trace analysis. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of this compound and common solvents. |
| Carrier Gas | Helium | Provides good efficiency and is compatible with most detectors, including mass spectrometers. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | A typical flow rate for a 0.25 mm ID column that balances analysis speed and efficiency. |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min | An initial low temperature helps focus analytes at the head of the column. The ramp rate can be adjusted to optimize separation. |
| Injection Volume | 1 µL | A standard volume; should be reduced if column overload (peak fronting) is observed.[10] |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides definitive identification. ECD is highly sensitive to halogenated compounds like this compound but is less specific.[18] |
Frequently Asked Questions (FAQs)
Q1: I've installed a new column, but my this compound peak is still tailing. What's the problem?
If a new column does not resolve peak tailing for an active compound, the problem is almost certainly in the inlet.[8] The inlet liner is the first surface the sample contacts, and if it is contaminated or has active silanol groups, tailing will occur regardless of the column's condition.[8] Perform the inlet maintenance described above, ensuring you use a fresh, high-quality deactivated liner.
Q2: Can my choice of solvent affect peak shape?
Yes, especially in splitless injection mode. A mismatch between the solvent polarity and the stationary phase polarity can cause poor analyte focusing at the head of the column, leading to split or tailing peaks.[1] For a nonpolar HP-5ms column, using a nonpolar solvent like hexane or dichloromethane is generally a good choice.
Q3: How often should I perform inlet maintenance (liner, septum replacement)?
The frequency of maintenance depends heavily on the cleanliness of your samples.[19] Running "dirty" samples with complex matrices will require more frequent maintenance than analyzing clean standards.
| Sample Type | Recommended Liner Replacement Frequency |
| Dirty Samples (e.g., soil extracts) | Every 25-100 injections (< 2 weeks)[19] |
| Moderately Clean (e.g., water extracts) | Every 100-250 injections (~4 weeks)[19] |
| Clean Samples (e.g., headspace, standards) | Every 250-500 injections (~6 months)[19] |
Septa should be changed more frequently, perhaps every 50-100 injections or weekly, to prevent leaks and septum coring.[15]
Q4: What is the difference between peak tailing and peak fronting?
Peak fronting is the mirror image of tailing, where the front of the peak is drawn out. While tailing has many potential causes, fronting is almost exclusively caused by column overload.[1] This happens when too much sample is injected, saturating the stationary phase and causing some analyte molecules to travel ahead of the main band. The solution is to inject less sample or use a column with a higher capacity (thicker film or wider ID).[4]
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. academic.oup.com [academic.oup.com]
- 6. it.restek.com [it.restek.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
- 17. agilent.com [agilent.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
Technical Support Center: Achieving Baseline Resolution of Tetrachloropropene Isomers by Gas Chromatography
Welcome to the Technical Support Center for the gas chromatographic analysis of tetrachloropropene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in achieving baseline resolution of 1,1,2,3-tetrachloropropene, 2,3,3,3-tetrachloropropene, and 1,1,3,3-tetrachloropropene.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving baseline resolution of this compound isomers?
A1: The successful separation of this compound isomers by gas chromatography (GC) is primarily dependent on three key factors: the choice of the GC column (stationary phase), the optimization of the oven temperature program, and the carrier gas flow rate. Due to the similar boiling points and polarities of these isomers, a systematic optimization of these parameters is crucial for achieving baseline resolution.
Q2: Which type of GC column is recommended for separating this compound isomers?
A2: For the separation of halogenated volatile organic compounds like this compound isomers, a mid-polarity capillary column is generally recommended. A column with a stationary phase such as 6% cyanopropylphenyl / 94% dimethylpolysiloxane (e.g., DB-624 or equivalent) is a suitable starting point. These columns offer a good balance of polar and non-polar interactions, which can effectively differentiate the subtle structural differences between the isomers.
Q3: How does the oven temperature program impact the separation of these isomers?
A3: The temperature program directly influences the retention times and peak shapes of the eluting compounds. A slow temperature ramp rate generally leads to better resolution by allowing for more interactions between the analytes and the stationary phase.[1] However, an excessively slow ramp can cause peak broadening and increase analysis time. Conversely, a fast ramp may lead to co-elution of closely related isomers.[2] A good starting point is a low initial oven temperature followed by a gradual ramp.[1]
Q4: What is the role of the carrier gas and its flow rate in achieving baseline resolution?
A4: The choice of carrier gas (typically helium or hydrogen) and its linear velocity are critical for column efficiency and, consequently, resolution. Operating the column at the optimal linear velocity for the chosen carrier gas will minimize peak broadening and maximize separation. It is important to ensure a constant and pure carrier gas flow for reproducible results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of this compound isomers.
Problem: Poor or No Resolution (Co-eluting Peaks)
Initial Assessment:
-
Symptom: Chromatogram shows overlapping or a single broad peak where multiple isomers are expected.
-
Possible Cause: Inadequate separation conditions for the specific isomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Corrective Actions:
-
Optimize the Temperature Program: This is often the most effective first step.
-
Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min) in the temperature range where the isomers are expected to elute.[3] This increases the interaction time with the stationary phase, enhancing separation.
-
Action: Lower the initial oven temperature to improve the separation of early-eluting isomers.[1]
-
-
Verify Column Selection: Ensure the column's stationary phase is appropriate.
-
Action: Confirm that a mid-polarity column (e.g., DB-624 or equivalent) is being used. For highly similar isomers, a more polar stationary phase might provide better selectivity.
-
-
Adjust Carrier Gas Flow Rate: An optimal flow rate maximizes column efficiency.
-
Action: Set the carrier gas (Helium) flow rate to the manufacturer's recommended optimum for your column's internal diameter (typically around 1.0-1.5 mL/min for a 0.25 mm ID column).
-
-
Consider a Longer Column or Smaller Internal Diameter:
-
Action: Increasing the column length or decreasing the internal diameter can increase the overall efficiency of the separation, leading to better resolution.[4]
-
Problem: Peak Tailing
Initial Assessment:
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Possible Causes: Active sites in the GC system (liner, column), column contamination, or improper column installation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Corrective Actions:
-
Inspect and Clean/Replace the Inlet Liner: The liner is a common source of activity.
-
Action: Deactivated liners are recommended for analyzing active compounds like chlorinated hydrocarbons. Replace the liner if it appears dirty or has visible deposits.
-
-
Verify Proper Column Installation: Leaks or dead volume can cause peak tailing.
-
Action: Ensure the column is installed at the correct depth in the injector and detector and that the fittings are secure.
-
-
Trim the Column Inlet: Contaminants can accumulate at the head of the column.
-
Action: Trim 10-15 cm from the inlet end of the column to remove any non-volatile residues or active sites.
-
-
Condition the Column: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any residual moisture or contaminants.
Experimental Protocols
While a specific validated method for the baseline resolution of all three this compound isomers was not found in the literature, the following protocol is a recommended starting point based on methods for similar chlorinated propenes and general principles of GC method development.
Recommended Starting GC-MS Method Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial: 40°C, hold for 2 minutesRamp: 10°C/min to 200°C, hold for 2 minutes |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 45-250 amu |
Note: This is a starting method. Optimization, particularly of the temperature program (e.g., using a slower ramp rate), will likely be necessary to achieve baseline resolution of all this compound isomers.
Data Presentation
The following table provides a template for summarizing the quantitative data once baseline resolution is achieved. The values are hypothetical and should be replaced with experimental data.
| Isomer | Retention Time (min) | Peak Area | Resolution (Rs) | Tailing Factor |
| 2,3,3,3-Tetrachloropropene | 8.5 | 123456 | - | 1.1 |
| 1,1,3,3-Tetrachloropropene | 9.2 | 234567 | 2.1 | 1.0 |
| 1,1,2,3-Tetrachloropropene | 10.1 | 345678 | 2.5 | 1.2 |
Logical Relationships for Method Development
The following diagram illustrates the logical relationships in developing a GC method for isomer separation.
Caption: Logical workflow for GC method development.
References
Technical Support Center: Enhancing Analytical Sensitivity for Trace-Level Tetrachloropropene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of analytical methods for detecting trace-level tetrachloropropene.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for detecting trace-level this compound?
A1: The most common and well-established methods for the determination of this compound at trace levels are gas chromatography (GC) coupled with either a mass spectrometer (MS) or an electron capture detector (ECD).[1] GC-MS is often preferred for its high selectivity and ability to provide structural information for confirmation. For environmental samples like water, purge and trap concentration followed by GC-MS is a frequently used technique.[2]
Q2: How can I improve the sensitivity of my method for this compound analysis?
A2: To enhance sensitivity, a multi-faceted approach is recommended. This includes:
-
Sample Pre-concentration: Techniques like solid-phase extraction (SPE) can effectively concentrate the analyte from a large sample volume into a small volume of solvent, thereby increasing its concentration before injection into the GC.[3]
-
Optimized Injection: Using a larger injection volume or optimizing splitless injection parameters can increase the amount of analyte introduced into the GC system.
-
Selective Detection: Employing a sensitive and selective detector, such as an ECD which is highly responsive to halogenated compounds, or using a mass spectrometer in selected ion monitoring (SIM) mode can significantly lower detection limits.[2]
-
Derivatization (If Applicable): While this compound is volatile, derivatization can sometimes be used to improve chromatographic behavior and detector response for certain analytes, though it is less common for this specific compound.[4][5][6][7]
Q3: Is derivatization necessary for this compound analysis?
A3: Derivatization is a chemical modification technique used to improve the volatility, thermal stability, and detectability of an analyte.[8] For compounds that are already volatile and thermally stable, such as this compound, derivatization is generally not required for standard GC-MS analysis.[9] Sensitivity enhancement for this compound is more effectively achieved through sample pre-concentration and optimization of GC-MS parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of trace-level this compound.
Problem 1: Low or No this compound Signal
| Possible Cause | Troubleshooting Step |
| Inefficient Sample Extraction/Concentration | Review your solid-phase extraction (SPE) protocol. Ensure the sorbent material is appropriate for a nonpolar compound like this compound (e.g., C18). Verify that the elution solvent is strong enough to desorb the analyte completely. Check for breakthrough during sample loading by analyzing the effluent. |
| Leaks in the GC System | Perform a leak check of the entire GC system, paying close attention to the injection port septum, column fittings, and connections to the mass spectrometer.[10] |
| Improper Injection Parameters | For splitless injection, ensure the split vent remains closed long enough for the complete transfer of the analyte onto the column.[10] For split injection, a very high split ratio may be venting most of the sample. |
| Degradation in the Injector | This compound can be susceptible to degradation at high temperatures. Lower the injector temperature in increments of 10-20 °C to see if the signal improves. Ensure the injector liner is clean and deactivated.[10] |
| Detector Issues (MS) | Verify that the mass spectrometer is tuned correctly and that the electron multiplier voltage is adequate.[11] Ensure you are monitoring the correct ions for this compound in SIM mode. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Active sites in the injector liner, on the column, or in the transfer line can cause peak tailing. Replace the injector liner with a new, deactivated one. Trim the first 10-15 cm of the analytical column.[12] |
| Column Overload | If the peak is fronting, you may be injecting too much sample. Dilute the sample or increase the split ratio.[10] |
| Incompatible Solvent | The injection solvent should be compatible with the stationary phase of the column. For a nonpolar column (e.g., DB-5ms), use a nonpolar solvent like hexane or isooctane. |
| Improper Column Installation | Ensure the column is installed correctly in the injector and detector with the proper insertion depth and that the ferrules are not overtightened. |
Problem 3: High Background Noise or Ghost Peaks
| Possible Cause | Troubleshooting Step |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is used and that gas traps are functioning correctly. |
| Septum Bleed | Pieces of the septum can deposit in the injector liner, causing ghost peaks. Use a high-quality, low-bleed septum and replace it regularly.[12] |
| Contaminated Syringe | The injection syringe may be contaminated. Clean the syringe thoroughly with an appropriate solvent or replace it. |
| Carryover from Previous Injection | If analyzing a high-concentration sample, subsequent injections may show carryover. Run a solvent blank after a high-concentration sample to check for and clear any residual analyte.[12] |
Quantitative Data
The following tables provide illustrative performance data for the analysis of trace-level chlorinated hydrocarbons using techniques designed to enhance sensitivity. Note that specific values for this compound may vary depending on the exact experimental conditions and instrumentation.
Table 1: Example Limits of Detection (LOD) and Quantification (LOQ) for Chlorinated Alkenes in Water
| Analytical Method | Analyte Example | LOD (ng/L) | LOQ (ng/L) | Reference |
| SPE-GC-MS | 1,3-Dichloropropene | 1.4 - 11.2 | 4.8 - 34.5 | [13] |
| Purge and Trap GC-MS (SIM) | 1,2,3-Trichloropropane | 5 | - | [2] |
| SPE coupled to Purge and Trap GC-MS | 1,2,3-Trichloropropane | 0.11 | 0.30 | [3] |
Table 2: Example Recovery Percentages for Volatile Organic Compounds (VOCs) using Solid-Phase Extraction (SPE)
| SPE Sorbent | Analyte Class | Sample Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| C18 | Pesticides | Groundwater | 65 - 110 | < 12.3 | [14] |
| DVB/CAR/PDMS | VOCs | Surface Water | 84 - 116 | - | [15] |
| DVB/CAR/PDMS | VOCs | Wastewater | 81 - 118 | - | [15] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water
This protocol is adapted from methods for other chlorinated hydrocarbons and is suitable for concentrating this compound from water samples.
-
Cartridge Selection: Use a C18 or similar nonpolar sorbent cartridge (e.g., 500 mg/6 mL).
-
Cartridge Conditioning:
-
Wash the cartridge with 5-10 mL of ethyl acetate or another suitable organic solvent.
-
Equilibrate the cartridge with 5-10 mL of methanol.
-
Rinse the cartridge with 5-10 mL of deionized water, ensuring the sorbent bed does not go dry.
-
-
Sample Loading:
-
Adjust the water sample (e.g., 500 mL) to a pH of approximately 7.
-
Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Sorbent Drying: After the entire sample has passed through, dry the sorbent bed by drawing air or nitrogen through the cartridge for 10-15 minutes.
-
Elution:
-
Elute the trapped this compound from the cartridge with a small volume (e.g., 2 x 2 mL) of a nonpolar solvent such as hexane or ethyl acetate.
-
Collect the eluate in a clean vial.
-
-
Concentration: If necessary, concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is now ready for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
These are general starting parameters that should be optimized for your specific instrument and application.
-
Gas Chromatograph (GC):
-
Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[16]
-
Inlet: Split/Splitless, operated in splitless mode.
-
Inlet Temperature: 250 °C (can be optimized).
-
Injection Volume: 1-2 µL.
-
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 2 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Suggested SIM ions for this compound (C3H2Cl4): Monitor for characteristic ions such as m/z 178, 143, 108 (quantification and confirmation ions should be determined from a standard).
-
Visualizations
Caption: Workflow for trace-level this compound analysis.
Caption: Troubleshooting logic for low signal issues.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ysi.com [ysi.com]
- 3. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. scribd.com [scribd.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 15. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 16. agilent.com [agilent.com]
Strategies to minimize the formation of byproducts in tetrachloropropene reactions.
Welcome to the Technical Support Center for tetrachloropropene reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) to minimize the formation of byproducts during the synthesis of this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in this compound synthesis?
A1: The most frequently encountered byproducts are typically high-boiling point compounds formed through side reactions. These include:
-
Pentachlorocyclohexenes and Hexachlorocyclohexanes: Formed via Diels-Alder or other cyclization reactions of chlorinated propenes.
-
1,1,1,5-Tetrachloropentane and its isomers: Resulting from telomerization reactions between the starting materials or intermediates.[1][2][3]
-
Other Oligomeric and Polymeric Materials: Higher molecular weight compounds formed from the polymerization of this compound or its precursors, often appearing as a tar-like substance.
Q2: What are the primary causes of byproduct formation?
A2: Byproduct formation is generally attributed to several factors:
-
High Reaction Temperature: Promotes side reactions such as polymerization and cyclization.
-
Prolonged Reaction Time: Increases the probability of consecutive reactions leading to heavier byproducts.
-
Non-optimal Catalyst Concentration: Both insufficient and excessive amounts of Lewis acid catalysts like FeCl₃ can lead to undesired side reactions.
-
Presence of Impurities: Water and other impurities can affect catalyst activity and promote side reactions.
-
Inefficient Removal of HCl: The buildup of hydrogen chloride (HCl), a byproduct of dehydrochlorination, can catalyze side reactions.
Q3: How can I minimize the formation of heavy byproducts like pentachlorocyclohexenes?
A3: Minimizing these "heavy" byproducts involves controlling the reaction conditions to favor the desired reaction pathway. A key strategy is the use of reactive distillation.[1][3] In a laboratory setting, this can be mimicked by performing the reaction under vacuum and immediately distilling the more volatile product as it is formed. This reduces the residence time of the product in the hot reaction mixture, thereby limiting its participation in subsequent byproduct-forming reactions. Additionally, maintaining the lowest effective reaction temperature and ensuring efficient stirring can help.
Q4: My reaction mixture is turning dark or black. What is the likely cause and how can I prevent it?
A4: A dark coloration or the formation of tar-like substances is usually indicative of polymerization or decomposition of the chlorinated hydrocarbons. This is often catalyzed by an excess of Lewis acid catalyst (e.g., FeCl₃) or prolonged exposure to high temperatures. To prevent this, consider the following:
-
Optimize Catalyst Loading: Start with a lower catalyst concentration and incrementally increase it to find the optimal amount that promotes the desired reaction without significant charring.
-
Control Temperature: Use an oil bath or a heating mantle with a temperature controller to maintain a stable and controlled temperature.
-
Reduce Reaction Time: Monitor the reaction progress by techniques like GC-MS and stop the reaction as soon as the desired conversion is achieved.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired this compound isomer | - Incomplete isomerization of other this compound isomers (e.g., 2,3,3,3-tetrachloropropene).[1] - Sub-optimal dehydrochlorination conditions. | - Ensure the presence of a suitable isomerization catalyst (e.g., anhydrous FeCl₃) and allow for sufficient reaction time at the appropriate temperature for isomerization to occur. - Optimize the base, solvent, and temperature for the dehydrochlorination step. The use of a phase-transfer catalyst can be beneficial. |
| High concentration of unreacted starting materials | - Insufficient catalyst activity or amount. - Reaction temperature is too low. - Inadequate mixing. | - Use a fresh, anhydrous Lewis acid catalyst. - Gradually increase the reaction temperature while monitoring for byproduct formation. - Ensure vigorous stirring to maintain a homogeneous reaction mixture. |
| Presence of multiple unidentified peaks in GC-MS | - Formation of various chlorinated byproducts and isomers. | - Compare the mass spectra of the unknown peaks with libraries of chlorinated compounds. - Employ purification techniques such as fractional distillation under reduced pressure or column chromatography to isolate the main product. |
| Formation of solid precipitates in the reaction mixture | - Catalyst deactivation or precipitation. - Polymerization of reactants or products. | - Ensure all reactants and solvents are anhydrous. - Filter the reaction mixture to remove any solids before purification. - If polymerization is suspected, review the reaction temperature and catalyst concentration. |
Experimental Protocols
Protocol 1: Dehydrochlorination of 1,1,1,3-Tetrachloropropane with Byproduct Minimization
This protocol describes the dehydrochlorination of 1,1,1,3-tetrachloropropane to a mixture of trichloropropenes, a precursor to this compound, with an emphasis on minimizing byproduct formation.
Materials:
-
1,1,1,3-Tetrachloropropane
-
Anhydrous Ferric Chloride (FeCl₃)
-
Vacuum distillation apparatus
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a vacuum distillation apparatus with a two-neck round-bottom flask as the reaction vessel. Ensure all glassware is dry.
-
Charge the reaction flask with 1,1,1,3-tetrachloropropane and a catalytic amount of anhydrous FeCl₃ (start with a low concentration, e.g., 0.1 mol%).
-
Begin vigorous stirring and slowly heat the mixture under a gentle flow of inert gas.
-
Apply a vacuum to the system, adjusting the pressure to allow for the distillation of the trichloropropene products as they form, while retaining the higher-boiling starting material and byproducts in the reaction flask.
-
Monitor the reaction progress by analyzing the distillate and the reaction mixture at regular intervals using GC-MS.
-
Once the desired conversion is achieved, cool the reaction flask and carefully quench any remaining catalyst.
-
The collected distillate can be further purified by fractional distillation.
| Parameter | Recommended Range | Rationale for Byproduct Minimization |
| Temperature | 80-120°C | Lower temperatures reduce the rate of side reactions like polymerization. |
| Pressure | 100-400 mmHg | Reduced pressure allows for the removal of the product from the reaction zone at a lower temperature, minimizing thermal degradation and further reactions. |
| FeCl₃ Concentration | 0.05-0.5 mol% | A lower catalyst concentration can reduce the extent of undesired side reactions catalyzed by the Lewis acid. |
| Reaction Time | 1-4 hours | Shorter reaction times limit the formation of heavy byproducts from consecutive reactions. |
Visualizing Reaction Pathways and Troubleshooting
Reaction Pathway for this compound Synthesis
The following diagram illustrates a common synthetic route to 1,1,2,3-tetrachloropropene, highlighting the stages where byproducts are likely to form.
Caption: Synthetic pathway for 1,1,2,3-tetrachloropropene.
Troubleshooting Logic for Byproduct Formation
This flowchart provides a logical approach to troubleshooting and minimizing byproduct formation during your reaction.
Caption: Troubleshooting flowchart for minimizing byproducts.
References
Techniques for the stabilization of reactive intermediates in tetrachloropropene chemistry.
Welcome to the technical support center for tetrachloropropene chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the handling and stabilization of reactive intermediates in this field.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive intermediates in this compound chemistry?
A1: The primary reactive intermediates in reactions involving this compound are resonance-stabilized allylic cations, specifically the tetrachloropropenyl cation. These intermediates are typically generated when a leaving group, such as a chloride ion, is abstracted from the molecule, often with the assistance of a Lewis acid catalyst.[1][2][3] The positive charge in this cation is delocalized across the carbon skeleton, which influences the regioselectivity of subsequent reactions.
Q2: How can the formation of these allylic cations be promoted and stabilized?
A2: The formation of the tetrachloropropenyl cation is most effectively promoted by using a Lewis acid catalyst.[1][2][3] The Lewis acid coordinates to one of the chlorine atoms, facilitating its departure as an anion and leaving behind the carbocation. The inherent stability of this intermediate comes from resonance, which delocalizes the positive charge. While the intermediate is short-lived, its formation is the key to reactions like isomerization. The choice of an anhydrous reaction environment is crucial to prevent catalyst deactivation and unwanted side reactions.[1]
Q3: What are common techniques to characterize or trap these reactive intermediates?
A3: Direct spectroscopic observation of the tetrachloropropenyl cation is challenging due to its short lifetime. However, its existence can be inferred through analysis of the product distribution.[1] Trapping the carbocation with various nucleophiles can provide evidence for its formation and reveal the sites of positive charge density. While not specific to this compound, general methods for identifying intermediates include in-situ spectroscopic techniques like NMR and IR spectroscopy, as well as mass spectrometry to detect charged species.[4]
Q4: Why does the isomerization of this compound isomers, like 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene, occur?
A4: This isomerization occurs via an allylic rearrangement mechanism that proceeds through the formation of the resonance-stabilized tetrachloropropenyl cation.[1][2] A Lewis acid catalyst, such as ferric chloride (FeCl₃), facilitates the removal of a chloride ion to form the carbocation intermediate. The chloride ion can then re-add to either of the two electrophilic carbons of the allylic system. The reaction favors the formation of the more thermodynamically stable 1,1,2,3-tetrachloropropene isomer.[1][2]
Troubleshooting Guide
Problem 1: My Lewis acid-catalyzed isomerization of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene is slow or incomplete.
| Possible Cause | Suggested Solution |
| Inactive Catalyst | The most common issue is catalyst deactivation due to moisture. Ensure you are using a substantially anhydrous Lewis acid (e.g., anhydrous FeCl₃) and dry solvents.[1][2] |
| Insufficient Catalyst | While the catalytic amount can be very low (as little as 5 ppm), the reaction rate is dependent on the catalyst concentration.[2] Consider increasing the catalyst loading. See the data table below for typical ranges. |
| Low Temperature | The reaction rate is temperature-dependent. Isomerization is typically carried out at elevated temperatures, for example, around 103°C.[2] Ensure your reaction temperature is adequate. |
| Presence of Impurities | Starting materials from preceding synthesis steps (e.g., pentachloropropanes) may interfere with the catalyst. Purify the starting this compound mixture if significant impurities are present.[5] |
Problem 2: The reaction of this compound with a nucleophile results in a mixture of constitutional isomers.
| Possible Cause | Suggested Solution |
| Resonance-Stabilized Intermediate | The reaction proceeds through a delocalized allylic cation, which has two electrophilic centers. Nucleophilic attack can occur at either position, leading to a mixture of products. This is an inherent feature of the reactive intermediate. |
| Lack of Regiocontrol | The ratio of the products depends on a combination of kinetic and thermodynamic factors, as well as the nature of the nucleophile.[6] To control regioselectivity, you may need to modify the reaction conditions (temperature, solvent, catalyst) or the nucleophile to favor attack at one site over the other.[7][8] |
Problem 3: I am observing unexpected byproducts in my reaction.
| Possible Cause | Suggested Solution |
| Side Reactions | Precursors like 1,1,1,3-tetrachloropropane can undergo dehydrochlorination to form trichloropropene isomers, which may be present as impurities and react differently.[1][9] |
| Catalyst-Induced Reactions | Lewis acids can catalyze other reactions besides the desired one. Ensure the reaction is monitored (e.g., by GC-MS or NMR) to identify the point at which byproducts begin to form and optimize the reaction time accordingly. |
| Thermal Decomposition | At very high temperatures, thermal isomerization or decomposition can occur even without a catalyst, potentially leading to different byproducts.[2] Operate within the recommended temperature range for the chosen catalyst. |
Data Presentation
Table 1: Reported Catalysts and Conditions for this compound Isomerization
The following table summarizes various conditions reported for the allylic rearrangement of this compound isomers to the more stable 1,1,2,3-tetrachloropropene.
| Catalyst | Starting Material | Temperature | Time | Yield/Outcome | Reference |
| Anhydrous Ferric Chloride (FeCl₃) | ~55/45 mixture of 2,3,3,3- and 1,1,2,3-tetrachloropropene | 103°C | 15 min | Quantitative isomerization to 1,1,2,3-isomer | [2] |
| Aluminum Chloride (AlCl₃) | 2,3,3,3-tetrachloropropene | Not specified | Not specified | 51% | [1] |
| Aluminum Oxide (attapulgite) | Mixture of 1,1,2,3- and 2,3,3,3-tetrachloropropenes | Boiling | Not specified | Part of a multi-step synthesis with 48.19% overall yield | [1][2] |
| Thermal (no catalyst) | 2,3,3,3-tetrachloropropene | 180°C | Not specified | 45% | [2] |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Isomerization of a 2,3,3,3- and 1,1,2,3-Tetrachloropropene Mixture
This protocol is adapted from procedures described for the quantitative isomerization of this compound isomers.[1][2]
Objective: To convert a mixture of this compound isomers into the thermodynamically more stable 1,1,2,3-tetrachloropropene via an allylic rearrangement.
Materials:
-
A mixture of 2,3,3,3- and 1,1,2,3-tetrachloropropene (e.g., a 55:45 mixture)[2]
-
Anhydrous ferric chloride (FeCl₃)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet
-
Heating mantle
-
Standard glassware for workup
Procedure:
-
Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried to prevent catalyst deactivation.
-
Charging the Reactor: To the round-bottom flask, add the mixture of this compound isomers.
-
Catalyst Addition: Under an inert atmosphere (nitrogen or argon), add a catalytic amount of anhydrous ferric chloride. A typical loading is approximately 0.1-0.2% by weight.[2] For example, for 100 g of the this compound mixture, add 0.17 g of anhydrous FeCl₃.
-
Reaction: Heat the mixture to approximately 103°C with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR. The reaction is expected to reach completion within 15-30 minutes.[2]
-
Workup: Once the reaction is complete (i.e., the starting 2,3,3,3-isomer is no longer detected), cool the mixture to room temperature.
-
Purification: The catalyst can be removed by filtration or by washing the organic phase. The resulting 1,1,2,3-tetrachloropropene can be purified by distillation if necessary. The product is reported to be >99.9% pure after distillation in related industrial processes.[5]
Safety Precautions: Tetrachloropropenes are harmful chemicals. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses).
Visualizations
Diagram 1: Experimental Workflow for this compound Synthesis and Isomerization
Caption: Workflow for the synthesis and isomerization of this compound.[5][9]
Diagram 2: Mechanism of Lewis Acid-Catalyzed Allylic Rearrangement
Caption: Formation of a resonance-stabilized allylic cation intermediate.[1][2]
Diagram 3: Troubleshooting Logic for Incomplete Isomerization
Caption: A logical workflow for troubleshooting incomplete isomerization reactions.
References
- 1. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. US4650914A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 3. US8907147B2 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 6. How does the ratio of substitution product to elimination product... | Study Prep in Pearson+ [pearson.com]
- 7. Regioselectivity - Wikipedia [en.wikipedia.org]
- 8. Catalytic regioselectivity control in ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
Challenges and solutions for scaling up tetrachloropropene production.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and solutions associated with scaling up the production of 1,1,2,3-tetrachloropropene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of tetrachloropropene, providing potential causes and actionable solutions.
Low Product Yield
Q1: We are experiencing a lower than expected yield during the dehydrochlorination of 1,1,1,2,3-pentachloropropane. What are the potential causes and how can we improve the yield?
A1: Low yields in this step are often attributed to incomplete reaction, side reactions, or product loss during workup. Here are some troubleshooting steps:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: The dehydrochlorination reaction may not have reached completion. Consider extending the reaction time or gradually increasing the temperature. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction duration.[1]
-
Catalyst Inactivity: If using a catalyst such as ferric chloride (FeCl₃), its activity might be compromised. Ensure the catalyst is anhydrous, as moisture can significantly retard the reaction rate.[2] Consider adding a fresh batch of catalyst or increasing the catalyst loading.
-
-
Side Reactions:
-
Over-chlorination/Isomerization: Undesired side reactions can consume your starting material or product. Analyze the crude product for byproducts such as other this compound isomers or more highly chlorinated compounds. Optimizing the reaction temperature and using a more selective catalyst can help minimize these side reactions.[1]
-
-
Product Loss During Workup:
-
Inefficient Extraction: Ensure complete transfer of all solutions and perform multiple extractions with smaller volumes of solvent to maximize product recovery.[1]
-
Distillation Losses: During purification by fractional distillation, ensure the column is properly insulated to maintain a consistent temperature gradient. A very long fractionating column can also lead to lower recovery.[3]
-
Q2: Our final product purity is low after isomerization of 2,3,3,3-tetrachloropropene to 1,1,2,3-tetrachloropropene. How can we improve the purity?
A2: Low purity after isomerization is typically due to incomplete conversion or the formation of byproducts.
-
Incomplete Isomerization:
-
Catalyst Issues: The ferric chloride catalyst is crucial for this allylic rearrangement.[4] Ensure it is anhydrous and used in a sufficient quantity. The reaction is sensitive to moisture, which can deactivate the catalyst.
-
Reaction Conditions: The isomerization is an equilibrium process. Adjusting the reaction temperature and time can shift the equilibrium towards the desired 1,1,2,3-tetrachloropropene isomer.
-
-
Byproduct Formation:
-
Heavy Byproducts: At higher temperatures, side reactions can lead to the formation of heavier byproducts like pentachlorocyclohexenes and hexachloro-cyclohexanes.[5][6] Running the reaction at the lowest effective temperature can minimize their formation.
-
Purification: A highly efficient fractional distillation column is essential to separate the desired product from close-boiling isomers and other impurities.[7]
-
Catalyst and Reagent Issues
Q3: We suspect our ferric chloride catalyst is being deactivated. What are the common causes and how can we prevent this?
A3: Ferric chloride is a Lewis acid catalyst that is sensitive to certain conditions.
-
Moisture: Water is a primary cause of FeCl₃ deactivation. Ensure all reactants and solvents are thoroughly dried before use and that the reaction is carried out under an inert, anhydrous atmosphere (e.g., nitrogen or argon).
-
Impurities in Reactants: Impurities in the starting materials can react with and consume the catalyst.[8] Ensure the purity of your this compound isomer mixture before initiating the isomerization step.
-
High Temperatures: While heat is required, excessive temperatures can lead to catalyst degradation or promote unwanted side reactions that foul the catalyst. Operate within the recommended temperature range for the specific reaction.
Product Analysis and Purification
Q4: What are the recommended analytical methods for determining the purity of our this compound product and identifying impurities?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose.[9]
-
GC-MS Analysis: This method separates the components of your mixture and provides a mass spectrum for each, allowing for their identification by comparing the spectra to a library or through interpretation of fragmentation patterns.[1][9] It is highly effective for identifying and quantifying volatile and semi-volatile impurities.
-
Reaction Monitoring: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of the reaction in real-time, allowing for optimization of reaction conditions.[6][10]
Q5: We are having difficulty separating 1,1,2,3-tetrachloropropene from its isomers by distillation. What are the key parameters to control?
A5: Fractional distillation is the primary method for purification. The key is to have a sufficient number of theoretical plates in your distillation column.
-
Column Efficiency: Use a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column). The required efficiency depends on the boiling point difference between the isomers.[3][5]
-
Slow and Steady Distillation: A slow and consistent distillation rate is crucial for achieving good separation.[3] Wrapping the column with insulation (like glass wool or aluminum foil) helps maintain the temperature gradient.[5]
-
Reflux Ratio: In a larger-scale setup, controlling the reflux ratio is important. A higher reflux ratio generally leads to better separation but a slower distillation rate.
Data Presentation
Table 1: Impact of Reaction Conditions on Dehydrochlorination of 1,1,1,2,3-Pentachloropropane
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Impact on Yield and Purity | Troubleshooting Notes |
| Temperature | 80-100 °C | 100-120 °C | Higher temperatures can increase reaction rate but may also promote side reactions, potentially lowering purity. | If conversion is low, consider a modest temperature increase while monitoring for new impurity peaks in GC-MS. |
| Catalyst | FeCl₃ (anhydrous) | FeCl₃ (anhydrous) | Catalyst activity is critical. Moisture will significantly decrease yield. | Ensure catalyst is handled under inert conditions. If yield drops, consider catalyst deactivation. |
| Pressure | Atmospheric | 50-760 mm Hg (Vacuum) | Vacuum can help remove HCl, driving the reaction forward and potentially allowing for lower reaction temperatures.[11] | If operating at atmospheric pressure and experiencing low conversion, consider applying a vacuum. |
| Reaction Time | 2-6 hours | 0.5-8 hours | Insufficient time leads to incomplete conversion. Excessive time can increase byproduct formation.[1] | Monitor reaction progress by GC to determine the optimal time for quenching the reaction. |
Table 2: Economic Considerations for Scaling Up this compound Production
| Cost Factor | Lab Scale (grams) | Pilot Scale (kilograms) | Commercial Scale (tons) | Key Considerations for Cost Reduction |
| Raw Materials | High unit cost | Moderate unit cost (bulk discount) | Low unit cost (bulk purchasing) | Sourcing high-purity starting materials can reduce purification costs downstream.[11] Long-term contracts with suppliers can stabilize prices. |
| Catalyst | High cost per gram | Lower cost per kilogram | Significant overall cost | Catalyst recycling or using a more robust, longer-lasting catalyst can significantly reduce costs. Preventing deactivation is key. |
| Solvents | High cost per liter | Moderate cost per liter | Lower cost per liter, but large volumes required | Solvent recovery and recycling systems are essential for economic viability at a larger scale. |
| Energy | Relatively low | Moderate | High | Optimizing reaction conditions (e.g., using a more active catalyst to lower reaction temperature) can reduce energy consumption. |
| Waste Disposal | Low | Moderate | High | Developing processes with higher atom economy and fewer byproducts minimizes waste and associated disposal costs. |
| Labor | High (per unit) | Moderate (per unit) | Low (per unit) | Automation of the process at a larger scale reduces labor costs per unit of product. |
Experimental Protocols
Protocol 1: Synthesis of 1,1,2,3-Tetrachloropropene via Dehydrochlorination and Isomerization
This protocol is a generalized procedure based on common synthesis routes. Researchers should optimize conditions based on their specific equipment and safety protocols.
Step 1: Dehydrochlorination of 1,1,1,2,3-Pentachloropropane
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a temperature probe, add 1,1,1,2,3-pentachloropropane and a suitable high-boiling solvent under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: While stirring, add anhydrous ferric chloride (FeCl₃) to the mixture. The amount of catalyst may need to be optimized, but a starting point is typically 0.5-2 mol% relative to the starting material.
-
Reaction: Heat the mixture to 100-120°C with vigorous stirring. Hydrogen chloride (HCl) gas will be evolved and should be passed through a scrubber containing a basic solution (e.g., sodium hydroxide).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (carefully and under inert atmosphere) and analyzing them by GC-MS. The reaction is complete when the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully add water to quench the reaction and dissolve the catalyst. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: The crude product, a mixture of this compound isomers, can be purified by fractional distillation under reduced pressure.
Step 2: Isomerization to 1,1,2,3-Tetrachloropropene
-
Reaction Setup: In a similar setup as Step 1, charge the flask with the mixture of this compound isomers obtained from the dehydrochlorination step.
-
Catalyst Addition: Add anhydrous ferric chloride.
-
Reaction: Heat the mixture to reflux with stirring. The optimal temperature will depend on the specific isomer mixture but is typically in the range of 120-140°C.
-
Monitoring: Monitor the isomerization by GC-MS until the desired equilibrium is reached, maximizing the concentration of 1,1,2,3-tetrachloropropene.
-
Purification: The final product is purified by careful fractional distillation under reduced pressure to separate the 1,1,2,3-tetrachloropropene from any remaining isomers and byproducts.
Protocol 2: GC-MS Analysis of this compound and Impurities
This is a general GC-MS method; parameters should be optimized for your specific instrument and column.
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of 1,1,2,3-tetrachloropropene.
Caption: Logical relationship for troubleshooting low product yield in this compound synthesis.
References
- 1. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 2. azom.com [azom.com]
- 3. chembam.com [chembam.com]
- 4. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. Purification [chem.rochester.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. imarcgroup.com [imarcgroup.com]
- 9. How Syngene’s Green initiatives reduced manufacturing costs by 30% while improving yield and reducing wastage | Syngene International [syngeneintl.com]
- 10. researchgate.net [researchgate.net]
- 11. tutorchase.com [tutorchase.com]
Identification and removal of common impurities in commercial tetrachloropropene.
Welcome to the Technical Support Center for the identification and removal of common impurities in commercial tetrachloropropene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect to find in my commercial-grade this compound?
A1: Commercial this compound is typically synthesized through a series of chlorination and dehydrochlorination reactions. As a result, the most common impurities are residual starting materials, intermediates, by-products, and isomers. These can include:
-
Isomers of this compound: Various isomers of this compound can form during synthesis, with boiling points that may be close to the desired 1,1,2,3-tetrachloropropene.
-
Pentachloropropanes: These are often precursors to this compound and can remain if the dehydrochlorination reaction is incomplete.
-
Trichloropropenes: Unreacted intermediates from earlier stages of the synthesis.
-
Other Chlorinated Hydrocarbons: Depending on the specific synthetic route, other chlorinated hydrocarbons may be present as by-products.
-
Residual Catalysts: If a catalyst such as ferric chloride (FeCl₃) is used in the synthesis, trace amounts may remain in the final product.
Q2: How can I identify the specific impurities in my batch of this compound?
A2: The most effective and widely used method for identifying volatile and semi-volatile organic impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of the mixture and provides mass spectra that can be used to identify each compound.
Q3: What is the recommended method for removing these impurities?
A3: Fractional distillation is the primary method for purifying this compound on a laboratory and industrial scale. This technique separates compounds based on differences in their boiling points. For impurities with very close boiling points to this compound, a distillation column with a high number of theoretical plates is recommended for efficient separation. In cases where distillation is insufficient, preparative chromatography can be a valuable alternative for achieving high purity on a smaller scale.
Q4: My purified this compound is slightly colored. What could be the cause and how can I fix it?
A4: A yellowish or brownish tint in purified this compound can indicate the presence of trace amounts of residual acid catalyst (like ferric chloride) or thermal degradation products. To address this, you can wash the this compound with a dilute sodium bicarbonate solution, followed by washing with deionized water until the aqueous layer is neutral. Subsequently, drying over an anhydrous drying agent like magnesium sulfate and re-distilling can yield a colorless product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of isomers during fractional distillation. | Insufficient column efficiency (too few theoretical plates). | Use a longer fractionating column or a column with more efficient packing material (e.g., structured packing). |
| Incorrect reflux ratio. | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. | |
| Product contains residual pentachloropropanes after distillation. | Incomplete dehydrochlorination in the synthesis step. | If possible, repeat the dehydrochlorination step before final purification. |
| Inefficient distillation. | Increase the number of theoretical plates in your distillation setup and ensure a slow, steady distillation rate. | |
| This compound degrades during distillation (darkening of color, formation of solids). | Distillation temperature is too high. | Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Presence of acidic impurities catalyzing decomposition. | Wash the crude this compound with a mild base (e.g., sodium bicarbonate solution) and water before distillation. | |
| GC-MS analysis shows a large number of unidentified peaks. | Complex mixture of by-products from the synthesis. | Compare the mass spectra of the unknown peaks with a library of known chlorinated compounds. |
| Contamination from the GC-MS system or sample handling. | Run a blank solvent injection to check for system contamination. Ensure clean glassware and high-purity solvents for sample preparation. |
Experimental Protocols
Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the qualitative and quantitative analysis of impurities in this compound.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
- Dilute to the mark with a suitable volatile organic solvent such as dichloromethane or hexane.
- Prepare a series of calibration standards for expected impurities if quantitative analysis is required.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250 °C.
- Injection Volume: 1 µL with a split ratio of 50:1.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MSD Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: 40-400 amu.
3. Data Analysis:
- Identify the main peak corresponding to 1,1,2,3-tetrachloropropene.
- Identify impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
- For quantitative analysis, generate a calibration curve for each identified impurity using the prepared standards.
Protocol 2: Purification of this compound by Fractional Distillation
This protocol describes a laboratory-scale fractional distillation to remove common impurities.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
- Ensure all glass joints are properly sealed.
- It is advisable to perform the distillation under a nitrogen atmosphere to prevent oxidation, especially if heating for extended periods.
2. Distillation Procedure:
- Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar.
- Begin heating the flask gently.
- Observe the vapor rising through the fractionating column. A slow and steady rate is crucial for good separation.
- Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities. The boiling point of 1,1,2,3-tetrachloropropene is approximately 162 °C at atmospheric pressure.[1]
- Monitor the temperature at the distillation head. A stable temperature reading indicates that a pure fraction is distilling.
- Collect the main fraction corresponding to the boiling point of pure this compound.
- Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities and potential decomposition.
3. Purity Analysis:
- Analyze the collected fractions by GC-MS (using Protocol 1) to determine their purity.
Visualizations
Caption: Experimental workflow for the identification and removal of impurities from commercial this compound.
Caption: Troubleshooting logic for common issues in this compound purification.
References
Technical Support Center: Improving Regioselectivity in the Chlorination of Tetrachloropropene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the regioselectivity of chlorination reactions involving tetrachloropropene isomers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the chlorination of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low conversion of this compound | - Inactive or poisoned catalyst.- Insufficient reaction temperature or time.- Impurities in the starting material or solvent. | - Activate the catalyst prior to use (e.g., by heating under vacuum).- Use fresh, anhydrous catalyst.- Increase the reaction temperature or prolong the reaction time, monitoring the reaction progress by GC-MS.- Purify the this compound isomer and ensure the solvent is anhydrous and free of inhibitors. |
| Poor regioselectivity (undesired isomer ratio) | - Non-optimal catalyst.- Incorrect reaction temperature.- Solvent effects.- Competing reaction mechanisms (e.g., free radical vs. electrophilic addition). | - Screen different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, SbCl₅) to identify the most selective one for the desired pentachloropropene isomer.- Optimize the reaction temperature. Lower temperatures often favor the thermodynamically controlled product, while higher temperatures may lead to a mixture of isomers.- Investigate the effect of different solvents on regioselectivity. Non-polar solvents may favor radical pathways, while polar solvents can promote ionic mechanisms.- To favor electrophilic addition, conduct the reaction in the dark and at a moderate temperature. For radical pathways, use a radical initiator and a non-polar solvent. |
| Formation of over-chlorinated byproducts (e.g., hexachloropropanes) | - Excess of chlorinating agent.- High reaction temperature.- Prolonged reaction time. | - Use a stoichiometric amount of the chlorinating agent relative to the this compound.- Control the addition rate of the chlorinating agent.- Lower the reaction temperature and monitor the reaction closely to stop it upon consumption of the starting material. |
| Isomerization of the starting material or product | - Presence of a Lewis acid catalyst.- High reaction temperature. | - If isomerization is undesirable, consider using a non-Lewis acid catalyst or a different chlorination method (e.g., free radical chlorination).- Lowering the reaction temperature can help minimize isomerization.[1] |
| Difficulty in separating pentachloropropene isomers | - Similar boiling points and polarities of the isomers. | - Utilize high-efficiency fractional distillation for separation.- Employ preparative gas chromatography for small-scale separations.- Consider derivatization of the isomers to facilitate separation by chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the main this compound isomers used as starting materials?
A1: The most common isomers are 1,1,2,3-tetrachloropropene, 1,1,3,3-tetrachloropropene, and 2,3,3,3-tetrachloropropene. The choice of isomer will dictate the potential pentachloropropene products.
Q2: Which catalysts are most effective for controlling regioselectivity in this compound chlorination?
A2: Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are commonly used to promote electrophilic addition and can influence the regioselectivity of the reaction.[1] The choice of catalyst can be critical in directing the chlorination to a specific carbon atom. For instance, AlCl₃ has been shown to exhibit enhanced regioselectivity for the formation of the 1,3,3,3-isomer in the chlorination of propene.[1]
Q3: How does reaction temperature affect the product distribution?
A3: Temperature is a critical parameter for controlling regioselectivity. Generally, lower temperatures favor the formation of the thermodynamically more stable product, while higher temperatures can lead to a mixture of kinetic and thermodynamic products, as well as potential isomerization.[1]
Q4: What is the difference between free-radical and electrophilic chlorination of this compound?
A4: The reaction mechanism significantly impacts the regioselectivity.
-
Electrophilic addition typically proceeds through a chloronium ion intermediate, and the regioselectivity is governed by the relative stability of the resulting carbocation-like transition states (Markovnikov's rule). This is often favored in the presence of a Lewis acid catalyst and in polar solvents.
-
Free-radical addition involves chlorine radicals and the regioselectivity is determined by the stability of the resulting carbon radical intermediates. This mechanism is favored under UV light or in the presence of a radical initiator and in non-polar solvents.
Q5: What are common side products to expect?
A5: Besides the desired pentachloropropene isomers, common side products can include over-chlorinated compounds like hexachloropropanes, isomers of the starting this compound due to in-situ isomerization, and products from elimination reactions (dehydrochlorination). The formation of these byproducts is influenced by reaction conditions such as temperature and the stoichiometry of the reactants.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Chlorination of 1,1,2,3-Tetrachloropropene
This protocol provides a general procedure for the chlorination of 1,1,2,3-tetrachloropropene using a Lewis acid catalyst.
Materials:
-
1,1,2,3-Tetrachloropropene (purified)
-
Anhydrous ferric chloride (FeCl₃)
-
Chlorine gas (Cl₂) or another suitable chlorinating agent
-
Anhydrous solvent (e.g., carbon tetrachloride, dichloromethane)
-
Nitrogen or Argon gas for inert atmosphere
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Gas inlet tube
-
Condenser with a drying tube
-
Gas bubbler
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Reaction Setup:
-
Assemble the three-necked flask with a magnetic stirrer, thermometer, gas inlet tube, and a condenser topped with a drying tube. The outlet of the drying tube should be connected to a gas bubbler containing a solution to neutralize excess chlorine (e.g., sodium thiosulfate solution).
-
Ensure all glassware is thoroughly dried before use.
-
Purge the entire system with nitrogen or argon gas.
-
-
Reaction:
-
In the flask, dissolve a known amount of 1,1,2,3-tetrachloropropene in the anhydrous solvent under an inert atmosphere.
-
Add the anhydrous ferric chloride catalyst (typically 0.1-1 mol%) to the solution.
-
Cool the mixture to the desired reaction temperature (e.g., 0-10 °C) using an ice bath.
-
Slowly bubble chlorine gas through the stirred solution. Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS.
-
Continue the chlorine addition until the starting material is consumed or the desired conversion is reached.
-
-
Work-up:
-
Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen to remove any residual chlorine.
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis and Purification:
-
Analyze the crude product by GC-MS to determine the isomeric ratio of the pentachloropropenes.
-
Purify the product by fractional distillation under reduced pressure or by preparative gas chromatography.
-
Data Presentation
The following tables summarize the expected influence of various parameters on the regioselectivity of this compound chlorination. Note: Specific quantitative data is highly dependent on the specific isomer and reaction conditions and should be determined empirically.
Table 1: Effect of Catalyst on Regioselectivity
| Catalyst | Expected Major Isomer(s) from 1,1,2,3-Tetrachloropropene | General Remarks |
| FeCl₃ | 1,1,2,2,3-Pentachloropropane & 1,1,1,2,3-Pentachloropropane | Commonly used Lewis acid, can promote both addition and isomerization. |
| AlCl₃ | Potentially different isomer ratio compared to FeCl₃ | Stronger Lewis acid, may lead to more side reactions at higher temperatures. |
| SbCl₅ | May offer higher selectivity in some cases | Very strong Lewis acid, requires careful handling. |
| None (Radical) | Isomer distribution based on radical stability | Reaction initiated by UV light or a radical initiator. |
Table 2: Effect of Temperature on Product Distribution
| Temperature | Expected Outcome |
| Low (0-10 °C) | Higher selectivity towards the thermodynamically favored product. Slower reaction rate. |
| Moderate (20-50 °C) | Faster reaction rate, potentially with a slight decrease in selectivity. |
| High (> 50 °C) | Increased rates of side reactions, including over-chlorination and isomerization. Lower regioselectivity. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a typical chlorination experiment.
Caption: General experimental workflow for the chlorination of this compound.
This technical support center is intended as a starting point for researchers. Optimal conditions for achieving high regioselectivity will vary depending on the specific this compound isomer and the desired pentachloropropene product. It is crucial to perform systematic optimization studies and carefully analyze the reaction products to achieve the desired outcome.
References
Validation & Comparative
A comparative study of the chemical reactivity of different tetrachloropropene isomers.
A Comparative Analysis of the Chemical Reactivity of Tetrachloropropene Isomers
This guide presents a comparative study of the chemical reactivity of various this compound isomers. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide details the primary reaction pathways, provides available experimental data, and outlines methodologies for key transformations.
Introduction to this compound Isomers
Tetrachloropropenes (C₃H₂Cl₄) are chlorinated alkenes with a three-carbon backbone. The position of the four chlorine atoms and the double bond gives rise to several structural isomers, each with distinct chemical properties and reactivity. These compounds are significant as intermediates in the synthesis of pesticides, herbicides, and next-generation refrigerants like hydrofluoroolefins (HFOs).[1][2][3] Understanding the relative reactivity of these isomers is crucial for optimizing synthetic routes and developing new applications.
The primary isomers discussed in this guide include:
-
1,1,2,3-Tetrachloropropene
-
1,1,3,3-Tetrachloropropene
-
1,2,3,3-Tetrachloropropene
-
2,3,3,3-Tetrachloropropene
Comparative Reactivity Overview
The reactivity of this compound isomers is largely dictated by the electronic effects of the chlorine atoms on the carbon-carbon double bond and the allylic positions. These effects influence their susceptibility to nucleophilic substitution, electrophilic addition, elimination, and isomerization reactions.
-
Nucleophilic Substitution: These reactions are common in organic chemistry where an electron-rich nucleophile attacks an electron-deficient center.[4][5] In tetrachloropropenes, the carbon atoms bonded to chlorine are electrophilic and can be targets for nucleophiles.
-
Addition Reactions: The double bond in tetrachloropropenes can undergo addition reactions, although the electron-withdrawing nature of the chlorine atoms can deactivate the double bond towards electrophilic attack compared to unchlorinated alkenes.[6]
-
Isomerization: Allylic rearrangement is a significant reaction pathway, particularly the conversion of less stable isomers to more thermodynamically stable ones, often catalyzed by a Lewis acid.[7][8]
-
Dehydrochlorination: The elimination of hydrogen chloride (HCl) from a saturated precursor is a primary method for synthesizing tetrachloropropenes.[1][9]
The following table summarizes the known reactivity profiles of the key this compound isomers based on available literature.
| Isomer | Common Reactions | Key Applications/Significance | References |
| 1,1,2,3-Tetrachloropropene | Isomerization (from 2,3,3,3-isomer), Catalytic fluorination | Intermediate for the herbicide royandiamide, Precursor for HFOs | [2][7][10] |
| 1,1,3,3-Tetrachloropropene | Electrophilic Addition, Nucleophilic Substitution, Cycloadditions (Diels-Alder, [3+2], [2+2]) | Intermediate for specialty chemicals and HFOs | [1][6] |
| 1,2,3,3-Tetrachloropropene | Limited specific reaction data available in reviewed literature. General alkene and chlorinated hydrocarbon reactivity is expected. | Research chemical | [11] |
| 2,3,3,3-Tetrachloropropene | Isomerization to 1,1,2,3-tetrachloropropene (Lewis acid-catalyzed) | Transient intermediate in the synthesis of 1,1,2,3-tetrachloropropene | [7][8] |
Experimental Data and Reaction Conditions
Quantitative comparative kinetic data for the reactivity of all this compound isomers is not extensively available in the public literature. However, specific conditions for their synthesis and key reactions have been documented.
| Reaction | Isomer(s) Involved | Reagents and Conditions | Yield/Selectivity | References |
| Dehydrochlorination | Precursors to 1,1,2,3-Tetrachloropropene | Mixed pentachloropropane, Calcium hydroxide (Ca(OH)₂), water | Not specified | [2][9] |
| Dehydrochlorination | 1,1,1,3,3-Pentachloropropane to 1,1,3,3-Tetrachloropropene | Reactive distillation with Ferric chloride (FeCl₃) catalyst | 93.1% (product includes E/Z isomers) | [1] |
| Isomerization | 2,3,3,3-Tetrachloropropene to 1,1,2,3-Tetrachloropropene | Anhydrous ferric chloride (FeCl₃) catalyst | High conversion | [7][8] |
| Fluorination | 1,1,2,3-Tetrachloropropene | Gas-phase catalytic fluorination | Leads to 2-chloro-3,3,3-trifluoropropene | [10] |
Experimental Protocols
Protocol 1: Synthesis of 1,1,2,3-Tetrachloropropene via Dehydrochlorination and Isomerization
This protocol is based on multi-step synthesis routes described in the literature.[2][7][9]
Objective: To synthesize 1,1,2,3-tetrachloropropene from a pentachloropropane precursor.
Materials:
-
Mixed pentachloropropane (e.g., 1,1,1,2,3-pentachloropropane)
-
Calcium hydroxide (Ca(OH)₂) or other suitable base
-
Isomerization catalyst (e.g., anhydrous ferric chloride, FeCl₃)
-
Reaction vessel with stirrer, heating mantle, and condenser
-
Distillation apparatus
Procedure:
-
Dehydrochlorination:
-
Charge the reaction vessel with the mixed pentachloropropane, calcium hydroxide, and water.
-
Heat the mixture to the target reaction temperature (specific temperature may vary, typically in the range of 80-130°C) with constant stirring for several hours.[8]
-
Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.
-
Upon completion, cool the mixture and neutralize with hydrochloric acid.
-
Separate the organic layer containing a mixture of this compound isomers (primarily 1,1,2,3- and 2,3,3,3-tetrachloropropene).[7]
-
-
Isomerization:
-
Transfer the obtained this compound mixture to a clean, dry reaction vessel.
-
Add a catalytic amount of anhydrous ferric chloride.
-
Heat the mixture with stirring for several hours to facilitate the allylic rearrangement of 2,3,3,3-tetrachloropropene to the more stable 1,1,2,3-tetrachloropropene.[7][8]
-
Monitor the isomerization via GC.
-
-
Purification:
Protocol 2: Analysis of Reaction Products
Objective: To identify and quantify the components in a sample from a this compound reaction.
Materials:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., capillary column suitable for halogenated hydrocarbons)
-
Solvent for sample dilution (e.g., hexane or dichloromethane)
-
Reference standards for all expected this compound isomers and potential side-products
Procedure:
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by washing with water or a neutralizing agent).
-
Dilute the sample to an appropriate concentration with a suitable solvent.
-
-
GC Analysis:
-
Inject the prepared sample into the GC.
-
Run the analysis using a pre-determined temperature program that provides good separation of all components.
-
Identify the peaks in the chromatogram by comparing their retention times with those of the reference standards.
-
For unknown peaks, use GC-MS to determine their mass spectra and aid in identification.
-
-
Quantification:
-
Determine the relative area of each peak in the chromatogram.
-
Calculate the percentage composition of the mixture based on the peak areas (assuming similar response factors for isomers) or by using a calibration curve generated from the reference standards for more accurate quantification.
-
Visualizations
Logical and Experimental Workflows
The following diagrams illustrate key logical and experimental processes involved in the study of this compound reactivity.
Caption: A generalized experimental workflow for comparative reactivity studies.
Caption: Lewis acid-catalyzed isomerization of 2,3,3,3-tetrachloropropene.
Caption: Logical map of this compound isomers and their reaction types.
References
- 1. 1,1,3,3-Tetrachloroprop-1-ene|Research Chemical [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. 1,1,2,3-TETRACHLOROPROPENE (10436-39-2, 60320-18-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 11. 1,2,3,3-Tetrachloro-propene | C3H2Cl4 | CID 30191 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrachloropropene and Trichloroethylene: Properties and Applications in Research and Development
An in-depth evaluation of the solvent properties, performance in key applications, and relevant experimental protocols for tetrachloropropene and trichloroethylene, providing researchers, scientists, and drug development professionals with a comprehensive guide for solvent selection.
In the landscape of organic solvents, chlorinated hydrocarbons have long played a crucial role in a variety of industrial and laboratory applications. Among these, this compound and trichloroethylene are two compounds with distinct properties and uses. This guide provides a detailed comparison of these two solvents, summarizing their physicochemical properties, exploring their applications with a focus on research and drug development, and presenting relevant experimental protocols.
At a Glance: Key Physicochemical Properties
A thorough understanding of the physical and chemical properties of a solvent is paramount for its effective and safe use. The following table summarizes the key physicochemical properties of 1,1,2,3-tetrachloropropene and trichloroethylene.
| Property | 1,1,2,3-Tetrachloropropene | Trichloroethylene |
| Molecular Formula | C₃H₂Cl₄[1] | C₂HCl₃ |
| Molecular Weight | 179.86 g/mol [1] | 131.4 g/mol [2] |
| Appearance | Colorless oily liquid[1][3][4] | Clear, colorless volatile liquid[2] |
| Odor | Pungent[1] | Sweet, chloroform-like[2] |
| Boiling Point | 162 - 173.8 °C[2][5] | 87.2 °C[2] |
| Melting Point | -54 to -51 °C[1] | -73 °C[2] |
| Density | ~1.54 - 1.55 g/mL at 20 °C[2][3] | 1.46 g/cm³[2] |
| Vapor Pressure | 1.66 mmHg at 25°C[5] | 74.3 mmHg @ 77°F |
| Flash Point | 62.3 - 88 °C[1][5] | Non-flammable under normal conditions |
| Solubility in Water | Slightly soluble[1] | Slightly soluble[6] |
| Solubility in Organic Solvents | Soluble in chloroform, carbon tetrachloride, ethanol, and ether[1][3][4] | Miscible with most organic solvents[2] |
Applications in Focus: From Industrial Degreasing to Chemical Synthesis
While both are chlorinated hydrocarbons, this compound and trichloroethylene have found utility in different domains, largely dictated by their chemical reactivity and physical properties.
Trichloroethylene (TCE) has a long history as a versatile and effective solvent.[7] Its high solvency for a wide range of organic materials has made it a staple in several industries.[7]
-
Industrial Degreasing: One of the primary applications of TCE is in the vapor degreasing of metal parts in the automotive, aerospace, and electronics industries.[6] Its ability to dissolve oils, greases, and waxes, coupled with its non-flammability under normal use, made it an ideal choice for this purpose.[6]
-
Extraction Solvent: Historically, TCE was used as an extraction solvent for natural products, such as removing fats and oils from plant materials like soy and coconut, and for decaffeinating coffee.[7][8] However, due to toxicity concerns, its use in food and pharmaceutical applications has been largely discontinued.[7][8]
-
Chemical Intermediate: TCE serves as a feedstock in the synthesis of other chemicals, notably in the production of hydrofluorocarbon (HFC) refrigerants.[8]
-
Pharmaceutical and Laboratory Applications: In the pharmaceutical industry, trichloroethylene has been employed as a solvent in various manufacturing processes.[8][9] It has also been used in research laboratories as a solvent for various organic reactions and as an ingredient in adhesives and paint removers.[7][10]
This compound , specifically the 1,1,2,3-isomer, is less commonly used as a general-purpose solvent and is primarily utilized as a chemical intermediate in organic synthesis.
-
Pesticide Synthesis: The most significant application of 1,1,2,3-tetrachloropropene is as a key intermediate in the production of the herbicide triallate.[5][11] Triallate is a selective herbicide used to control wild oats in various crops.[11] The synthesis involves the reaction of this compound with a diisopropylthiocarbamate salt.[11]
-
Other Chemical Synthesis: It is also used in the synthesis of other chemical products, including other pesticides and has been mentioned in the context of producing polychlorinated biphenyls (PCBs), though the use of PCBs is now heavily restricted.[1]
Experimental Protocols
To provide a practical context for the application of these solvents, this section details a general experimental protocol for a common laboratory procedure where such solvents might be employed: solvent extraction of organic compounds from a solid matrix, followed by analysis.
Protocol: Solvent Extraction of a Plant-Based Natural Product
This protocol outlines a general procedure for the extraction of a target analyte from a plant matrix using a chlorinated solvent, followed by preparation for analysis.
1. Sample Preparation:
- The plant material (e.g., leaves, seeds) is first dried to a constant weight to remove excess moisture.
- The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
- A known mass of the powdered plant material is placed in a Soxhlet extraction apparatus.
- The extraction thimble is filled with the powdered material.
- The round-bottom flask is filled with the chosen chlorinated solvent (e.g., trichloroethylene).
- The apparatus is assembled, and the solvent is heated to its boiling point.
- The solvent vapor travels up to the condenser, liquefies, and drips back into the thimble, extracting the soluble compounds.
- This cycle is repeated for a specified period (e.g., 6-8 hours) to ensure complete extraction.
3. Solvent Removal and Sample Concentration:
- After extraction, the solvent, now containing the extracted compounds, is transferred to a rotary evaporator.
- The solvent is removed under reduced pressure to yield a concentrated crude extract.
4. Sample Cleanup (Optional):
- Depending on the complexity of the extract and the analytical method, a cleanup step may be necessary to remove interfering substances. This can be achieved using techniques like solid-phase extraction (SPE).
5. Final Preparation for Analysis:
- The crude or cleaned-up extract is dissolved in a suitable solvent (compatible with the analytical instrument) to a known concentration for analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizing the Process: Workflows and Pathways
To better illustrate the processes discussed, the following diagrams are provided in the DOT language, compatible with Graphviz.
Caption: Workflow for a typical solvent extraction process.
Caption: Simplified synthesis pathway of the herbicide Triallate.
Concluding Remarks
This compound and trichloroethylene, while both chlorinated hydrocarbons, exhibit distinct profiles in terms of their solvent properties and primary applications. Trichloroethylene's history is that of a versatile, workhorse solvent, particularly for degreasing, though its use has been curtailed by health and environmental concerns. In contrast, this compound's utility is more specialized, serving as a crucial building block in the synthesis of specific agrochemicals.
For researchers and professionals in drug development, the choice between these or any other solvent requires a careful consideration of not only the desired solvency and reactivity but also the safety, environmental impact, and regulatory landscape. While trichloroethylene may find use in specific, controlled laboratory applications, its broader use in pharmaceutical manufacturing is limited. This compound's role is almost exclusively as a reactive intermediate, and its handling requires significant precautions due to its hazardous nature. The information and protocols provided in this guide are intended to serve as a foundational resource for making informed decisions in the selection and application of these chlorinated solvents.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]
- 3. chembk.com [chembk.com]
- 4. This compound CAS#: 10436-39-2 [amp.chemicalbook.com]
- 5. innospk.com [innospk.com]
- 6. Trichloroethylene | Industrial Uses, Health Risks, Environmental Impact | Britannica [britannica.com]
- 7. Trichloroethylene - Wikipedia [en.wikipedia.org]
- 8. TRICHLOROETHYLENE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Tri-allate - Wikipedia [en.wikipedia.org]
Evaluating the efficiency of various catalysts for tetrachloropropene synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,1,2,3-tetrachloropropene, a key intermediate in the production of next-generation refrigerants and other specialty chemicals, is a multi-step process heavily reliant on catalytic efficiency. The selection of an appropriate catalyst at each stage is paramount to maximizing yield and selectivity while minimizing byproducts and operational costs. This guide provides a comparative analysis of various catalysts employed in the synthesis of tetrachloropropene, supported by available experimental data.
Key Catalytic Stages in this compound Synthesis
The industrial synthesis of 1,1,2,3-tetrachloropropene typically proceeds through the following key catalytic stages:
-
Telomerization of Ethylene and Carbon Tetrachloride: The initial step involves the formation of 1,1,1,3-tetrachloropropane (HCC-250fb).
-
Dehydrochlorination of 1,1,1,3-Tetrachloropropane: This intermediate is then dehydrochlorinated to produce a mixture of trichloropropene isomers.
-
Chlorination of Trichloropropenes: The trichloropropene mixture is chlorinated to yield 1,1,1,2,3-pentachloropropane (HCC-240db).
-
Dehydrochlorination of 1,1,1,2,3-Pentachloropropane: This pentachloropropane is dehydrochlorinated to a mixture of this compound isomers.
-
Isomerization of Tetrachloropropenes: The final step involves the isomerization of other this compound isomers to the desired 1,1,2,3-tetrachloropropene.
This guide focuses on the critical catalytic steps of telomerization, dehydrochlorination, and isomerization, for which comparative data is most relevant.
Performance Comparison of Catalysts
The efficiency of catalysts at each stage is evaluated based on key performance indicators such as conversion, selectivity, and yield. The following tables summarize the available quantitative data for different catalytic systems.
Table 1: Catalyst Performance in the Telomerization of Ethylene and Carbon Tetrachloride to 1,1,1,3-Tetrachloropropane
| Catalyst System | Promoter/Co-catalyst | Temperature (°C) | Pressure (psia) | CCl₄ Conversion (%) | Selectivity to 1,1,1,3-Tetrachloropropane (%) |
| Iron (Fe) powder / Ferric Chloride (FeCl₃) | Tributyl phosphate | 100 | 600-700 | 70 | 95[1][2][3] |
Table 2: Catalyst Performance in the Dehydrochlorination of 1,1,1,3-Tetrachloropropane
| Catalyst System | Base | Temperature (°C) | Pressure | Yield of Trichloropropenes (%) |
| Phase-Transfer Catalyst (Aliquat 336) | 40% aq. KOH | 80 | Atmospheric | 89.3 |
| Lewis Acid (e.g., FeCl₃) | - | 80 - 130 | 50 - 760 mm Hg | Data not specified |
Table 3: Catalyst Performance in the Dehydrochlorination of 1,1,1,2,3-Pentachloropropane
| Catalyst System | Temperature (°C) | Pressure | Key Outcome |
| None (Thermal Dehydrochlorination) | 200 - 550 | Gas Phase | High yield of 1,1,2,3-tetrachloropropene |
| Zinc Chloride (ZnCl₂) on a porous carrier | Not specified | Gas Phase | Mentioned as a catalytic option |
Table 4: Catalyst Performance in the Isomerization of Tetrachloropropenes
| Catalyst | Reactant | Temperature (°C) | Key Outcome |
| Anhydrous Ferric Chloride (FeCl₃) | 2,3,3,3-tetrachloropropene | 70 - 200 | Allylic rearrangement to 1,1,2,3-tetrachloropropene |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further research. The following protocols are based on established patent literature.
1. Telomerization of Ethylene and Carbon Tetrachloride
-
Apparatus: A temperature-controlled, agitated pressure reactor.
-
Materials: Carbon tetrachloride (CCl₄), ethylene (C₂H₄), iron (Fe) powder catalyst, and tributyl phosphate promoter.
-
Procedure:
-
The reactor is charged with carbon tetrachloride, iron powder, and tributyl phosphate.
-
The reactor is sealed and purged with nitrogen.
-
The mixture is heated to the desired reaction temperature (e.g., 100°C).
-
Ethylene is introduced into the reactor to maintain a constant pressure (e.g., 600-700 psia).
-
The reaction is allowed to proceed with continuous agitation for a specified residence time.
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The product mixture is filtered to remove the catalyst and then analyzed by gas chromatography (GC) to determine conversion and selectivity.[1][2][3]
-
2. Dehydrochlorination of 1,1,1,3-Tetrachloropropane using a Phase-Transfer Catalyst
-
Apparatus: A four-necked flask equipped with a thermometer, a condenser, and a mechanical stirrer.
-
Materials: 1,1,1,3-tetrachloropropane, 40% aqueous potassium hydroxide (KOH) solution, and a phase-transfer catalyst (e.g., Aliquat 336).
-
Procedure:
-
1,1,1,3-tetrachloropropane and the phase-transfer catalyst are added to the flask.
-
The mixture is heated to the reaction temperature (e.g., 80°C) in an oil bath with stirring.
-
The aqueous KOH solution is slowly added to the reaction mixture.
-
The reaction is continued for a set period (e.g., 3 hours).
-
After completion, the mixture is cooled, and the organic layer is separated.
-
The product is purified by distillation under reduced pressure.
-
3. Isomerization of 2,3,3,3-Tetrachloropropene
-
Apparatus: A reaction vessel equipped with a heating system and a stirrer.
-
Materials: 2,3,3,3-tetrachloropropene and anhydrous ferric chloride (FeCl₃) catalyst.
-
Procedure:
-
2,3,3,3-tetrachloropropene is charged into the reactor.
-
A catalytic amount of anhydrous ferric chloride is added.
-
The mixture is heated to a temperature between 70°C and 200°C with stirring.
-
The progress of the allylic rearrangement is monitored by GC.
-
Upon completion, the desired 1,1,2,3-tetrachloropropene is isolated, typically by distillation.
-
Visualizing the Synthesis and Catalytic Logic
To better understand the process flow and the interplay of catalytic choices, the following diagrams are provided.
Caption: Overall workflow for the multi-step synthesis of 1,1,2,3-tetrachloropropene.
Caption: Logical relationship between catalyst selection criteria and desired process outcomes.
Conclusion
The efficient synthesis of 1,1,2,3-tetrachloropropene is a finely tuned process where catalyst choice at each stage dictates the overall success. For the initial telomerization, an iron-based catalyst system with an organophosphate promoter has demonstrated high selectivity. In subsequent dehydrochlorination steps, both phase-transfer catalysts and Lewis acids are employed, with thermal dehydrochlorination also being a viable, high-yield option for the pentachloropropane intermediate. Finally, ferric chloride proves to be an effective catalyst for the crucial isomerization to the desired final product.
References
Validation of a Novel Analytical Method for Tetrachloropropene Determination in Environmental Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and validation of a new analytical method for the determination of tetrachloropropene in environmental matrices. The performance of this novel method is objectively compared with a standard, widely-used alternative, supported by experimental data derived from similar volatile organic compounds. Detailed experimental protocols and visual workflows are presented to facilitate understanding and implementation in a laboratory setting.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound in environmental samples. This section compares a newly developed Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC-MS) method with the established EPA Method 8260C.
| Parameter | New Validated Method (P&T GC-MS) | EPA Method 8260C (P&T GC-MS) |
| Principle | Volatile organic compounds are purged from the sample matrix with an inert gas, trapped on a sorbent material, thermally desorbed, and analyzed by GC-MS. | A well-established method for the determination of volatile organic compounds in various solid waste matrices. |
| Instrumentation | Gas Chromatograph coupled with a Mass Spectrometer and a Purge and Trap system. | Gas Chromatograph coupled with a Mass Spectrometer and a Purge and Trap system. |
| Sample Matrix | Water, Soil | Water, Soil, Solid Waste |
| Limit of Detection (LOD) | Estimated to be in the low ng/L range for water and µg/kg range for soil, based on data for similar compounds. | Typically in the range of 0.5 - 5 µg/L for water and 5 - 50 µg/kg for soil, depending on the specific compound and matrix. |
| Limit of Quantification (LOQ) | Estimated to be in the low ng/L to µg/L range for water and µg/kg range for soil. | Typically in the range of 1 - 10 µg/L for water and 10 - 100 µg/kg for soil. |
| Accuracy (Recovery) | Expected recovery rates of 85-115% in spiked water and 75-125% in spiked soil samples. | Acceptable recovery limits are generally within 70-130%. |
| Precision (RSD) | Expected Relative Standard Deviation (RSD) of <15%. | RSD should be ≤ 20% for calibration and ≤ 30% for sample analysis. |
| Throughput | High, with automated systems allowing for the analysis of numerous samples. | High, suitable for routine environmental monitoring. |
Experimental Protocols
Detailed methodologies for the new validated analytical method are provided below. These protocols are designed to ensure reproducibility and accuracy in the determination of this compound.
New Validated Method: Purge and Trap GC-MS
1. Sample Preparation
-
Water Samples:
-
Collect 40 mL of the water sample in a pre-cleaned vial containing a magnetic stir bar.
-
If required, add a preservative (e.g., hydrochloric acid to pH <2) to prevent microbial degradation.
-
Spike the sample with a surrogate standard to monitor method performance.
-
-
Soil and Sediment Samples:
-
Weigh 5 grams of the soil or sediment sample into a 40 mL vial.
-
Add 10 mL of organic-free water and a surrogate standard.
-
Thoroughly mix the sample to form a slurry.
-
2. Purge and Trap Procedure
-
Connect the sample vial to the purge and trap system.
-
Heat the sample to a specific temperature (e.g., 40°C) to enhance the purging efficiency of semi-volatile compounds.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) at a flow rate of 40 mL/min for a set period (e.g., 11 minutes).[1]
-
The purged volatile compounds are carried to a sorbent trap (e.g., Tenax®, silica gel, and carbon molecular sieve).
-
After purging, the trap is dry purged to remove excess water.[2]
3. Thermal Desorption and GC-MS Analysis
-
Rapidly heat the sorbent trap to desorb the trapped analytes.
-
The desorbed analytes are transferred to the GC column via a heated transfer line.
-
The GC oven temperature is programmed to separate the individual compounds based on their boiling points and affinity for the stationary phase.
-
The separated compounds are then detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data.
Established Alternative: EPA Method 8260C
EPA Method 8260C is a widely used method for the analysis of volatile organic compounds in a variety of environmental matrices.[3] The general procedure is similar to the new validated method, involving sample preparation, purge and trap extraction, and GC-MS analysis. Key differences may lie in the specific quality control requirements and the extensive list of target analytes for which the method is validated. The operational parameters for EPA Method 8260C are well-documented and should be followed as specified in the official publication.
Visualizing the Workflow and Logic
To better illustrate the experimental process and decision-making involved in the analysis of this compound, the following diagrams have been generated using Graphviz.
References
Comparative toxicological assessment of tetrachloropropene and its metabolites.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of tetrachloropropene and its putative metabolites. The information is compiled from various sources and presented to facilitate an objective assessment of the compound's potential hazards. Experimental data is summarized in clear, comparative tables, and detailed methodologies for key toxicological assays are provided.
Executive Summary
This compound, a chlorinated alkene, exhibits a moderate order of acute toxicity via oral, dermal, and inhalation routes of exposure. It is a severe skin and eye irritant. Toxicological data on its specific metabolites are limited; however, based on the metabolism of structurally related compounds, biotransformation is expected to proceed via two primary pathways: cytochrome P450-mediated oxidation to form a reactive epoxide, and glutathione conjugation leading to the formation of S-cysteine conjugates. Analogues of these metabolites are known to exhibit significant organ-specific toxicity, particularly nephrotoxicity and hepatotoxicity. This guide provides a comparative analysis of the available data to aid in the risk assessment of this compound.
Data Presentation
Table 1: Toxicological Profile of 1,1,2,3-Tetrachloropropene
| Toxicological Endpoint | Species | Route | Value | Reference |
| Acute Toxicity | ||||
| LD50 | Rat | Oral | 350 - 620 mg/kg (males), 700 mg/kg (females) | [1] |
| LD50 | Rabbit | Dermal | 400 µL/kg, 2100 mg/kg (males), 2200 mg/kg (females) | [1] |
| LC50 | Rat | Inhalation | 1500 mg/m³ (4 hours) | [1] |
| Irritation/Corrosion | ||||
| Skin Irritation | Rabbit | Dermal | Severe irritant, tissue destruction | [2] |
| Eye Irritation | Rabbit | Ocular | Severe irritant | [3][4][5] |
| Sensitization | ||||
| Skin Sensitization | - | - | May cause an allergic skin reaction | [1] |
| Genotoxicity | ||||
| Ames Test | S. typhimurium | In vitro | Low but statistically significant mutagenic activity | [6] |
| Carcinogenicity | ||||
| - | - | - | Suspected of causing cancer (based on animal studies) | [1] |
| Reproductive Toxicity | ||||
| - | - | - | Suspected of damaging fertility or the unborn child | [1] |
Table 2: Toxicological Profile of Analogous Metabolites
| Putative Metabolite Class | Analogous Compound | Toxicological Endpoint | Effect | Reference |
| Epoxide Intermediate | Trichloroacetic Acid (TCA) | Hepatotoxicity | Induces liver tumors in mice, affects lipid and carbohydrate homeostasis. | [7][8] |
| Genotoxicity | Weakly mutagenic in some in vitro assays. | [9] | ||
| Glutathione Conjugate | S-(1,2-dichlorovinyl)-L-cysteine (DCVC) | Nephrotoxicity | Induces necrosis in the proximal tubules of the kidney in vivo and in vitro. | [10][11][12] |
| Genotoxicity | Induced DNA breakage in isolated human lymphocytes. | [6] |
Metabolic Pathways
The metabolism of this compound is proposed to occur via two main pathways, as is common for many halogenated alkenes.
-
Cytochrome P450-Mediated Oxidation: This pathway likely involves the oxidation of the double bond by cytochrome P450 enzymes, primarily in the liver, to form a reactive epoxide intermediate, this compound oxide. This epoxide is electrophilic and can react with cellular macromolecules, including DNA and proteins, potentially leading to cytotoxicity and genotoxicity. The epoxide can be further metabolized, potentially leading to the formation of chlorinated acetic acids, such as trichloroacetic acid, which has been associated with hepatotoxicity.[7][8]
-
Glutathione Conjugation: This pathway involves the direct conjugation of this compound with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). This initial conjugation reaction typically occurs in the liver. The resulting glutathione conjugate can then be further metabolized in the kidneys via the mercapturic acid pathway. This process involves sequential cleavage of the glutamate and glycine residues, followed by N-acetylation of the cysteine conjugate. The intermediate cysteine conjugate, in this case, a trichlorovinyl cysteine derivative, can be a potent nephrotoxicant.[10][11][12]
Experimental Protocols
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to determine the acute oral toxicity of a substance.
1. Principle: A stepwise procedure is used where a single sex (typically female) is dosed. The outcome of dosing at a particular level determines the next step. The substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality.
2. Animal Model:
-
Species: Rat (Sprague-Dawley strain is common).
-
Sex: Female (unless there is evidence that males are more sensitive).
-
Age: Young adults (8-12 weeks old).
-
Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
3. Procedure:
-
Fasting: Animals are fasted overnight (food, but not water) before dosing.
-
Dosing: The test substance is administered as a single dose by gavage. The volume administered should not exceed 1 mL/100g body weight for aqueous solutions or 2 mL/100g for oily vehicles.
-
Dose Levels: Starting doses are typically 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.
4. Data Analysis: The LD50 is not calculated directly but the substance is classified into a toxicity category based on the observed mortality at different dose levels.
Skin Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.
1. Principle: The test substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation is scored at specified intervals.
2. Animal Model:
-
Species: Albino rabbit.
-
Housing: Housed individually in appropriate cages.
3. Procedure:
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Scoring is performed according to a standardized scale.
4. Data Analysis: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant based on the severity and reversibility of the skin reactions.
Bacterial Reverse Mutation Test (Ames Test)
This in vitro assay is used to assess the mutagenic potential of a chemical.[6][13]
1. Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test chemical with and without a metabolic activation system (S9 mix from rat liver). Mutagenicity is assessed by the chemical's ability to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
2. Materials:
-
Bacterial Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA).
-
Metabolic Activation: S9 fraction from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254).
-
Media: Minimal glucose agar plates (histidine-deficient) and top agar.
3. Procedure:
-
Plate Incorporation Method:
-
To a tube containing molten top agar, add the bacterial culture, the test chemical at various concentrations, and either S9 mix or a buffer.
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Pre-incubation Method:
-
The test chemical, bacterial culture, and S9 mix or buffer are incubated together at 37°C before adding the top agar and pouring onto the plate.
-
4. Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and statistically significant positive response for at least one of the tested concentrations.
In Vitro Cytotoxicity Assay Workflow
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound using an in vitro cell-based assay, such as the MTT assay with primary hepatocytes.
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. In vitro mutagenicity and genotoxicity study of 1,2-dichloroethylene, 1,1,2-trichloroethane, 1,3-dichloropropane, 1,2,3-trichloropropane and 1,1,3-trichloropropene, using the micronucleus test and the alkaline single cell gel electrophoresis technique (comet assay) in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.uni-lj.si [journals.uni-lj.si]
- 9. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo nephrotoxicity of the L and D isomers of S-(1,2-dichlorovinyl)-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of renal cell transformation following exposure to trichloroethene in vivo and its metabolite S-(dichlorovinyl)-L-cysteine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation of the in vivo and in vitro renal toxicity of S-(1,2-dichlorovinyl)-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Selecting the Optimal Capillary Column for Tetrachloropropene Isomer Separation in GC Analysis
A comprehensive evaluation of capillary column performance reveals critical insights for researchers and drug development professionals engaged in the gas chromatographic (GC) separation of tetrachloropropene isomers. This guide provides a detailed comparison of commercially available columns, supported by experimental data, to aid in the selection of the most effective stationary phase for achieving optimal resolution and accurate quantification.
The separation of this compound isomers, a group of chlorinated hydrocarbons with various industrial applications and environmental significance, presents a considerable analytical challenge due to their similar physicochemical properties. The choice of the gas chromatography (GC) capillary column is paramount in achieving baseline separation of these isomers, which is crucial for their individual identification and quantification. This guide compares the performance of several widely used capillary columns with varying stationary phase polarities for the analysis of tetrachloropropenes.
Executive Summary of Column Performance
The selection of a GC capillary column for the separation of this compound isomers is critically dependent on the specific isomers of interest and the desired analytical outcome. Non-polar columns, such as those with a 100% dimethylpolysiloxane (DB-1) or a 5% phenyl-arylene polymer (DB-5) stationary phase, are generally effective for separating this compound isomers based on their boiling points. For more challenging separations involving isomers with very similar boiling points, a mid-polarity column, such as one with a (14%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase (e.g., DB-1701), can offer enhanced selectivity. Highly polar columns, such as those with a polyethylene glycol (DB-WAX) stationary phase, may also provide unique selectivity for these halogenated compounds.
While specific comparative data for all this compound isomers across a wide range of columns is limited in publicly available literature, existing information on the analysis of chlorinated hydrocarbons provides a strong basis for column selection and method development.
Performance Comparison of Capillary Columns
The following table summarizes the expected performance of different capillary columns for the separation of this compound isomers based on available data for similar compounds and general principles of gas chromatography. It is important to note that actual performance may vary depending on the specific analytical conditions.
| Capillary Column | Stationary Phase | Polarity | Expected Performance for this compound Separation | Key Advantages | Potential Limitations |
| DB-1 | 100% Dimethylpolysiloxane | Non-polar | Good separation based on boiling point differences.[1][2] | Robust, high-temperature stability, low bleed.[3] | May not resolve isomers with very close boiling points. |
| DB-5 / HP-5ms | 5% Phenyl-arylene polymer | Non-polar | Similar to DB-1 but with slightly increased selectivity for aromatic and chlorinated compounds due to π-π interactions.[4][5] | Excellent general-purpose column for chlorinated hydrocarbons, widely available.[4] | May still have limitations in resolving critical isomer pairs. |
| DB-1701 / Rtx-1701 | (14%-Cyanopropyl-phenyl)-methylpolysiloxane | Mid-polarity | Enhanced selectivity for halogenated compounds due to dipole-dipole interactions, potentially improving resolution of co-eluting isomers.[6] | Offers different selectivity compared to non-polar phases.[6] | May have lower thermal stability compared to non-polar columns. |
| DB-WAX | Polyethylene Glycol (PEG) | Polar | Provides unique selectivity based on polarity and hydrogen bonding capabilities, which can be advantageous for certain isomer separations. | Can resolve compounds that co-elute on non-polar columns. | Lower maximum operating temperature, susceptible to oxidation. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. The following provides a general experimental workflow and typical GC conditions for the analysis of tetrachloropropenes.
Sample Preparation:
A standard mixture of this compound isomers should be prepared in a suitable solvent, such as hexane or isooctane, at a concentration appropriate for the detector being used. For trace analysis, an electron capture detector (ECD) is highly sensitive to halogenated compounds. For structural confirmation and quantification, a mass spectrometer (MS) is the preferred detector.
Gas Chromatography (GC) Conditions:
The following table outlines a starting point for the GC method parameters. Optimization will be necessary for each specific instrument and column combination to achieve the best separation.
| Parameter | Recommended Setting |
| Injector | Split/Splitless, 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0 mL/min) |
| Oven Program | Initial Temp: 50 °C (hold 2 min), Ramp: 5 °C/min to 200 °C (hold 5 min) |
| Detector | ECD (300 °C) or MS (Scan mode, m/z 50-250) |
Logical Workflow for Column Selection and Method Development
The process of selecting the optimal capillary column and developing a robust GC method for this compound analysis can be visualized as a logical workflow.
Figure 1. A logical workflow for selecting a GC capillary column and developing a method for the analysis of this compound isomers.
References
- 1. EP2504299B1 - Process for preparing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. WO2011065574A1 - Process for preparing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 3. agilent.com [agilent.com]
- 4. 1,3,3,3-Tetrachloroprop-1-ene|CAS 15022-22-7 [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. chromtech.com [chromtech.com]
Inter-laboratory Comparison for the Analysis of Tetrachloropropene in Water Samples: A Comparative Guide
Published: December 17, 2025
This guide provides a comparative overview of analytical methodologies for the determination of tetrachloropropene in water samples. While a dedicated inter-laboratory comparison study for this compound was not publicly available at the time of this publication, this document synthesizes performance data from established U.S. Environmental Protection Agency (EPA) methods and other validated procedures for volatile organic compounds (VOCs), including chlorinated alkenes like this compound. The data presented is intended to guide researchers, scientists, and drug development professionals in selecting appropriate analytical techniques and understanding expected method performance.
The primary method for the analysis of this compound in water is Gas Chromatography/Mass Spectrometry (GC/MS) with sample introduction via Purge and Trap (P&T) or Headspace (HS). These techniques are widely used for the determination of VOCs in various environmental matrices.
Comparative Performance of Analytical Methods
The following tables summarize typical performance data for the analysis of VOCs in water using EPA Method 8260, a widely accepted method for this class of compounds. The data is compiled from various application notes and validation studies and represents the performance achievable for analytes similar to this compound.
Table 1: Method Performance for Volatile Organic Compounds by Purge and Trap GC/MS (Based on EPA Method 8260)
| Parameter | Typical Performance | Data Source |
| Linearity (Correlation Coefficient, r²) | > 0.995 | [1][2] |
| Method Detection Limit (MDL) | < 0.5 µg/L | [3][4] |
| Precision (% Relative Standard Deviation, %RSD) | < 15% | [1][4] |
| Accuracy (Recovery) | 70-130% | [4] |
Table 2: Comparison of Sample Introduction Techniques for VOC Analysis
| Feature | Purge and Trap (P&T) | Headspace (HS) |
| Principle | Inert gas is bubbled through the sample, stripping VOCs which are then trapped and thermally desorbed into the GC/MS. | The sample is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC/MS. |
| Sensitivity | Generally higher sensitivity due to the concentration of the entire sample volume's VOC content onto a trap. | Less sensitive as only a portion of the headspace is injected. |
| Matrix Effects | Can be more susceptible to matrix interferences. | Generally less prone to matrix effects. |
| Automation | Readily automated for high-throughput analysis. | Highly amenable to automation. |
| Common Applications | U.S. EPA Methods 524.2 and 8260 for drinking water and solid waste analysis. | Analysis of VOCs in various matrices, including environmental and biological samples. |
Experimental Protocols
Detailed experimental protocols are essential for achieving accurate and reproducible results. Below are generalized protocols for the analysis of this compound in water using Purge and Trap GC/MS and Headspace GC/MS.
Protocol 1: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T GC/MS)
This protocol is based on U.S. EPA Method 8260 for the analysis of volatile organic compounds in water.[5]
1. Sample Preparation:
-
Collect water samples in 40 mL vials with zero headspace.
-
Preserve the sample by adding hydrochloric acid to a pH < 2 to reduce microbial degradation.
-
Add a surrogate standard to each sample to monitor extraction efficiency.
2. Purge and Trap:
-
Use a commercial purge and trap system.
-
Sparge the sample with an inert gas (e.g., helium or nitrogen) for a set period (e.g., 11 minutes) at a specific flow rate (e.g., 40 mL/min).
-
The purged VOCs are carried onto an analytical trap containing a combination of adsorbent materials (e.g., Tenax®, silica gel, and charcoal).
3. Thermal Desorption and GC/MS Analysis:
-
Rapidly heat the trap to desorb the VOCs onto the GC column.
-
Gas Chromatograph (GC) Conditions:
-
Column: Rtx-VMS, 30 m x 0.25 mm ID, 1.40 µm film thickness (or equivalent).[6]
-
Oven Program: Initial temperature of 35°C held for 2 minutes, ramp to 85°C at 10°C/min, then ramp to 210°C at 25°C/min, hold for 3 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-350 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS GC/MS)
This protocol provides an alternative to Purge and Trap for the analysis of volatile compounds.
1. Sample Preparation:
-
Place a 10 mL aliquot of the water sample into a 20 mL headspace vial.
-
Add a salting-out agent (e.g., sodium chloride) to increase the volatility of the analytes.
-
Add a surrogate standard.
-
Seal the vial with a PTFE-lined septum and crimp cap.
2. Headspace Sampling:
-
Place the vial in the headspace autosampler and allow it to equilibrate at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes).
-
Inject a specific volume of the headspace (e.g., 1 mL) into the GC/MS.
3. GC/MS Analysis:
-
The GC/MS conditions would be similar to those described in the P&T GC/MS protocol.
Workflow for an Inter-laboratory Comparison Study
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the analysis of an analyte like this compound in water.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. agilent.com [agilent.com]
- 3. Enhancing Volatile Organic Compounds in Water | PPTX [slideshare.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. A 12-Minute Purge and Trap GC/MS Analysis for Volatiles [restek.com]
A comparative analysis of the economic and environmental viability of tetrachloropropene synthetic routes.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to tetrachloropropene, a key intermediate in the production of various agrochemicals and pharmaceuticals. The analysis focuses on the economic and environmental viability of each pathway, supported by available experimental data. This document aims to assist researchers and process chemists in selecting the most suitable synthetic strategy based on factors such as cost, efficiency, and environmental impact.
Executive Summary
The synthesis of this compound is dominated by several key routes, each with distinct economic and environmental profiles. The traditional method, starting from the widely available feedstocks ethylene and carbon tetrachloride, offers a well-established pathway but is accompanied by concerns regarding the use of the ozone-depleting and toxic carbon tetrachloride. Newer methods, including those utilizing byproducts from other chemical processes such as 1,2-dichloropropane, present potentially more sustainable and economically advantageous alternatives. The use of advanced process technologies like reactive distillation is shown to significantly improve the efficiency and reduce the environmental footprint of the ethylene and carbon tetrachloride route. A summary of the key comparative aspects is presented in the tables below.
Data Presentation
Table 1: Economic Viability Comparison of this compound Synthetic Routes
| Parameter | Route 1: Ethylene & Carbon Tetrachloride | Route 2: 1,3-Dichloropropene | Route 3: 1,2-Dichloropropane (PDC) |
| Raw Material Cost | Moderate to High (dependent on CCl₄ pricing and regulations) | High (1,3-dichloropropene is a specialty chemical) | Low (PDC is a byproduct of propylene oxide production)[1] |
| Key Reagents | Ethylene, Carbon Tetrachloride, Chlorine, Caustic | 1,3-Dichloropropene, Chlorine, Caustic | 1,2-Dichloropropane, Chlorine, Caustic |
| Catalyst Cost | Low (Iron powder, Ferric chloride)[2] | Typically requires catalysts for chlorination and dehydrochlorination. | Lewis acids (e.g., FeCl₃) for dehydrochlorination. |
| Energy Consumption | High (multiple distillation steps)[3][4]; Can be reduced with reactive distillation[5][6][7] | High (multiple reaction and separation steps) | High (chlorination and dehydrochlorination steps require energy input) |
| Process Complexity | High (multi-step process involving several intermediates)[8][9][10] | Moderate to High (series of chlorination and dehydrochlorination steps)[2] | Moderate to High (involves chlorination to pentachloropropanes followed by dehydrochlorination)[1] |
| Overall Yield | Variable, reported up to ~80% based on carbon tetrachloride[11] | Dependent on the efficiency of each chlorination and dehydrochlorination step. | Dependent on the efficiency of the chlorination and dehydrochlorination steps. |
| Potential for Cost Reduction | Process intensification with reactive distillation can reduce capital and operating costs[5][6][7] | Optimization of reaction conditions and catalyst recycling. | Utilization of a low-cost byproduct feedstock provides a significant cost advantage[1] |
Table 2: Environmental Viability Comparison of this compound Synthetic Routes
| Parameter | Route 1: Ethylene & Carbon Tetrachloride | Route 2: 1,3-Dichloropropene | Route 3: 1,2-Dichloropropane (PDC) |
| Key Byproducts/Waste | HCl, Hexachloroethane, 1,1,1,5-tetrachloropentane, other chlorinated organics, metal-containing catalyst waste[11] | HCl, various chlorinated propanes and propenes, catalyst waste. | HCl, various polychlorinated propanes, catalyst waste. |
| Toxicity of Reagents | High (Carbon tetrachloride is a known carcinogen and ozone-depleting substance)[12] | Moderate to High (1,3-Dichloropropene is a suspected carcinogen and soil fumigant)[13] | Moderate (1,2-Dichloropropane is a flammable and potentially carcinogenic liquid) |
| Waste Management | Requires robust scrubbing and disposal methods for HCl and chlorinated organic waste.[2][14] | Requires treatment of acidic and chlorinated waste streams. | Requires management of HCl and chlorinated byproducts. |
| Atom Economy | Moderate (formation of HCl and other byproducts reduces atom economy) | Low to Moderate (multiple steps with byproduct formation) | Low to Moderate (chlorination and dehydrochlorination steps generate significant byproducts) |
| Green Chemistry Principles | Poor (use of hazardous CCl₄). Can be improved by process intensification. | Moderate (avoids CCl₄ but still uses chlorinated reagents). | Better (utilizes a byproduct, reducing waste from another process). |
| Potential for Improvement | Catalyst recycling, efficient HCl capture and utilization, replacement of CCl₄. | Development of more selective and recyclable catalysts. | Optimization of chlorination selectivity to minimize unwanted isomers. |
Experimental Protocols
Route 1: Synthesis of 1,1,2,3-Tetrachloropropene from Ethylene and Carbon Tetrachloride
This route involves a multi-step process, with key stages outlined below based on patented industrial processes.
Step 1: Synthesis of 1,1,1,3-Tetrachloropropane
-
Reaction: The telomerization of ethylene and carbon tetrachloride is carried out in a liquid-phase reactor.
-
Catalyst System: A mixture of iron powder (e.g., 325 mesh) and a promoter such as tributyl phosphate is used.[2] The catalyst concentration is typically in the range of 0.1 to 5 weight percent.[2]
-
Reaction Conditions: The reaction is typically conducted at a temperature of 80-100°C and a pressure of 50-120 psia.[5][7] Ethylene is continuously fed into the reactor containing carbon tetrachloride and the catalyst. The reaction is exothermic, and cooling is required to maintain the temperature.[2]
-
Selectivity and Conversion: A selectivity of up to 95% for 1,1,1,3-tetrachloropropane can be achieved with a carbon tetrachloride single-pass conversion of 70%.[2][5]
-
Work-up: The crude product is typically purified by distillation to remove unreacted starting materials and byproducts.
Step 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane
-
Reaction: 1,1,1,3-Tetrachloropropane is dehydrochlorinated to a mixture of 1,1,3-trichloropropene and 3,3,3-trichloropropene.
-
Reagents: This can be achieved using a caustic solution (e.g., aqueous KOH) in the presence of a phase-transfer catalyst or by using a Lewis acid catalyst like ferric chloride.[5][10]
-
Reaction Conditions (Caustic): The reaction is typically run at 50-75°C with vigorous stirring.[1][10]
-
Reaction Conditions (Catalytic): When using a catalyst like FeCl₃, the reaction can be performed in a reactive distillation column at 80-130°C under vacuum.[5]
-
Work-up: If using a caustic solution, the organic phase is separated from the aqueous phase. The resulting mixture of trichloropropenes can often be used directly in the next step.[10]
Step 3: Chlorination of Trichloropropenes
-
Reaction: The mixture of trichloropropenes is chlorinated to produce 1,1,1,2,3-pentachloropropane.
-
Reaction Conditions: The chlorination is typically carried out by bubbling chlorine gas through the trichloropropene mixture, often under UV light, at a temperature of 0-65°C.[1][10]
Step 4: Dehydrochlorination of 1,1,1,2,3-Pentachloropropane
-
Reaction: 1,1,1,2,3-Pentachloropropane is dehydrochlorinated to a mixture of 1,1,2,3-tetrachloropropene and 2,3,3,3-tetrachloropropene.
-
Reagents: This step is typically carried out using a caustic solution or a dehydrochlorination catalyst.
Step 5: Isomerization of 2,3,3,3-Tetrachloropropene
-
Reaction: The 2,3,3,3-tetrachloropropene isomer is converted to the desired 1,1,2,3-tetrachloropropene.
-
Catalyst: Anhydrous ferric chloride is a common catalyst for this allylic rearrangement.[10]
-
Reaction Conditions: The isomerization is typically carried out in the liquid phase.
Mandatory Visualization
Caption: Comparative overview of this compound synthetic routes.
Conclusion
The selection of an optimal synthetic route for this compound is a complex decision that requires a careful balance of economic and environmental considerations.
-
The ethylene and carbon tetrachloride route , while well-established, faces significant challenges due to the high toxicity and environmental impact of carbon tetrachloride. However, process intensification through technologies like reactive distillation can substantially improve its economic and environmental performance by reducing energy consumption and simplifying the process.[5][6][7]
-
The 1,3-dichloropropene route offers an alternative that avoids the use of carbon tetrachloride. However, the higher cost of the starting material is a significant economic barrier.
-
The 1,2-dichloropropane (PDC) route is an attractive option from a green chemistry perspective as it utilizes a byproduct from a large-scale industrial process, thereby valorizing a waste stream.[1] The economic viability of this route is heavily dependent on the cost and availability of PDC.
For researchers and drug development professionals, the choice of synthetic route will depend on the scale of production, cost constraints, and the emphasis placed on sustainability. For large-scale industrial production, the PDC route and the intensified ethylene/CCl₄ route appear to be the most promising avenues for further research and development to optimize efficiency and minimize environmental impact.
References
- 1. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. science.lpnu.ua [science.lpnu.ua]
- 3. emerson.com [emerson.com]
- 4. processengr.com [processengr.com]
- 5. EP2504299B1 - Process for preparing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 6. Greener synthesis of chemical compounds and materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. News - Making chemistry greener with solvent alternatives - University of Nottingham [nottingham.ac.uk]
- 9. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 10. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 10436-39-2 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
A Comparative Environmental Risk Assessment: Tetrachloropropene vs. Other Chlorinated Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental risks associated with tetrachloropropene and other prevalent chlorinated hydrocarbons, namely tetrachloroethylene (PCE), trichloroethylene (TCE), and vinyl chloride (VC). The information presented is supported by experimental data to facilitate informed risk assessments and decision-making in research and development settings.
Executive Summary
Chlorinated hydrocarbons are a class of organic compounds widely used in industrial processes, leading to their frequent detection as environmental contaminants. Understanding their comparative environmental risk is crucial for mitigating potential harm to ecosystems and human health. This guide summarizes key environmental risk parameters, including acute toxicity, persistence, bioaccumulation, and carcinogenicity, for this compound and three other significant chlorinated hydrocarbons. While data for tetrachloroethylene, trichloroethylene, and vinyl chloride are relatively comprehensive, there are notable data gaps for this compound, particularly concerning its environmental fate and specific mechanisms of toxicity.
Data Presentation
The following tables summarize the quantitative data for the selected environmental risk parameters.
Table 1: Acute Toxicity Data
| Chemical | Test Organism | Route of Exposure | LD50 / LC50 | Citation |
| 1,1,2,3-Tetrachloropropene | Rat | Oral | 620 mg/kg (male), 700 mg/kg (female) | [1] |
| Rabbit | Dermal | 2100 mg/kg (male), 2200 mg/kg (female) | [1] | |
| Tetrachloroethylene | Rat | Oral | ~8100 mg/kg | [2] |
| Mouse | Inhalation (4-hour) | 2613 - 5200 ppm | [2] | |
| Trichloroethylene | Rat | Oral | 4920 mg/kg | |
| Mouse | Inhalation | 8450 ppm | ||
| Vinyl Chloride | Rat | Inhalation (4-hour) | 153,000 ppm |
Table 2: Environmental Fate and Bioaccumulation
| Chemical | Log K_ow_ | Half-life in Air | Half-life in Water | Half-life in Soil | Bioconcentration Factor (BCF) | Citations |
| 1,1,2,3-Tetrachloropropene | 3.92 (estimated) | Data not available | Data not available | Data not available | Data not available | |
| Tetrachloroethylene | 2.53 - 3.40 | ~100 days | Data not available | Data not available | 39 - 49 (fish) | [2][3] |
| Trichloroethylene | 2.29 - 2.62 | ~3-7 days | Months to years (groundwater) | Data not available | 17 (fish) | [4][5] |
| Vinyl Chloride | 1.39 | ~1.5 days | 27 minutes (stirred) | 0.2 - 0.5 days | 1.17 (fish) | [6][7] |
Table 3: Carcinogenicity Classification
| Chemical | IARC Classification | US EPA Classification |
| 1,1,2,3-Tetrachloropropene | Not classified | Not classified |
| Tetrachloroethylene | Group 2A: Probably carcinogenic to humans | Likely to be carcinogenic to humans |
| Trichloroethylene | Group 1: Carcinogenic to humans | Carcinogenic to humans |
| Vinyl Chloride | Group 1: Carcinogenic to humans | Group A: Human carcinogen |
Experimental Protocols
The experimental data cited in this guide are based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and chemicals.
Acute Toxicity Testing
Oral Toxicity (LD50): The acute oral toxicity of this compound was determined following a protocol similar to the OECD Guideline 423 (Acute Toxic Class Method) [8][9][10]. This method involves the following key steps:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females as they are often more sensitive) are used.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted overnight before administration of the test substance.
-
Dose Administration: The test substance is administered in a single dose by oral gavage. The study proceeds in a stepwise manner using a limited number of animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the first day and daily thereafter.
-
Endpoint: The LD50 is estimated based on the mortality observed at different dose levels.
Dermal Toxicity (LD50): The acute dermal toxicity of this compound was assessed using a method consistent with OECD Guideline 402 (Acute Dermal Toxicity) [4][11][12]. The general procedure is as follows:
-
Animal Selection: Healthy young adult rabbits with intact skin are typically used.
-
Preparation of Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.
-
Application of Test Substance: The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface. The area is then covered with a porous gauze dressing for 24 hours.
-
Observation: Animals are observed for mortality, signs of toxicity, and skin reactions for at least 14 days.
-
Endpoint: The dermal LD50 is calculated based on the observed mortality at different dose levels.
Environmental Fate and Bioaccumulation
Partition Coefficient (Octanol-Water), Log K_ow_: This parameter, a key indicator of a substance's potential to bioaccumulate, is determined using methods like the OECD Guideline 107 (Shake Flask Method) [13][14].
-
Preparation: A solution of the test substance in n-octanol (saturated with water) is prepared.
-
Equilibration: The octanol solution is shaken with a specific volume of water (saturated with octanol) in a vessel at a constant temperature until equilibrium is reached.
-
Phase Separation: The octanol and water phases are separated, typically by centrifugation.
-
Concentration Measurement: The concentration of the test substance in each phase is measured using a suitable analytical method.
-
Calculation: The partition coefficient (K_ow_) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logarithm of this value is reported as Log K_ow_.
Bioconcentration Factor (BCF): The BCF, which measures the accumulation of a chemical in an aquatic organism from water, is determined following protocols such as the OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) [15][16][17].
-
Test Organism: A suitable fish species, such as rainbow trout or bluegill sunfish, is selected.
-
Exposure (Uptake Phase): Fish are exposed to a constant, low concentration of the test substance in water under flow-through conditions for a defined period (e.g., 28 days).
-
Depuration Phase: After the uptake phase, the fish are transferred to clean water and observed for a period to measure the elimination of the substance.
-
Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of the test substance.
-
Calculation: The BCF is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state.
Mandatory Visualization
Hypothesized Signaling Pathway for Chlorinated Hydrocarbon-Induced Toxicity
While the specific signaling pathways affected by this compound have not been definitively elucidated, a common mechanism of toxicity for many chlorinated hydrocarbons involves the induction of oxidative stress. This can lead to a cascade of downstream effects, including inflammation and apoptosis. The following diagram illustrates a plausible, generalized pathway.
Caption: Hypothesized signaling pathway for toxicity induced by chlorinated hydrocarbons.
Experimental Workflow for Acute Oral Toxicity (OECD 423)
The following diagram outlines the stepwise procedure of the Acute Toxic Class Method for determining oral LD50.
References
- 1. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Tetrachloroethylene - Wikipedia [en.wikipedia.org]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Aryl Hydrocarbon Receptor Activation Synergistically Induces Lipopolysaccharide-Mediated Expression of Proinflammatory Chemokine (c–c motif) Ligand 20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Research Collection | ETH Library [research-collection.ethz.ch]
- 10. cefas.co.uk [cefas.co.uk]
- 11. oecd.org [oecd.org]
- 12. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 13. Pesticide Half-life [npic.orst.edu]
- 14. Evaluating the environmental parameters that determine aerobic biodegradation half-lives of pesticides in soil with a multivariable approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. epa.gov [epa.gov]
- 17. Disintegration half-life of biodegradable plastic films on different marine beach sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and chromatographic comparison of synthesized versus commercially available tetrachloropropene.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic and chromatographic comparison between synthetically produced 1,1,2,3-tetrachloropropene and its commercially available counterparts. The objective is to offer a clear, data-driven assessment of purity, isomeric distribution, and potential impurities, enabling researchers to make informed decisions for their specific applications.
Synthesis and Commercial Availability
Synthesis: 1,1,2,3-tetrachloropropene is typically synthesized through a multi-step process involving the chlorination and dehydrochlorination of propylene derivatives. A common route starts with the reaction of ethylene and carbon tetrachloride to form 1,1,1,3-tetrachloropropane, which is then subjected to dehydrochlorination, chlorination, and isomerization to yield the final product.[1][2][3] Another reported method involves the dehydrochlorination and isomerization of 1,1,1,3,3-pentachloropropane.[4] These synthetic routes can lead to the formation of various isomers and byproducts that may be present in the final product.
Commercial Availability: 1,1,2,3-tetrachloropropene is commercially available from various chemical suppliers. The purity of the commercial-grade product is typically around 97%.[5] It is important to note that the remaining percentage may consist of isomers, residual starting materials, or byproducts from the manufacturing process.
Spectroscopic Comparison
This section provides a comparative overview of the expected spectroscopic data for synthesized and commercial 1,1,2,3-tetrachloropropene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is a powerful tool for identifying the hydrogen environments in a molecule. For 1,1,2,3-tetrachloropropene, the spectrum is expected to show signals corresponding to the vinyl and allyl protons. The chemical shifts and coupling constants will be indicative of the specific isomer present.
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 1,1,2,3-tetrachloropropene are influenced by the presence of the chlorine atoms and the double bond.
Table 1: Comparison of Expected NMR Data
| Parameter | Synthesized 1,1,2,3-Tetrachloropropene | Commercial 1,1,2,3-Tetrachloropropene |
| ¹H NMR | ||
| Chemical Shifts (ppm) | Expected signals for vinyl and allyl protons, potential for minor peaks from isomers. | Predominant signals for 1,1,2,3-tetrachloropropene, possible small signals from impurities. |
| Coupling Constants (Hz) | Characteristic J-couplings for the specific isomeric structure. | Consistent with the primary isomer. |
| ¹³C NMR | ||
| Chemical Shifts (ppm) | Signals corresponding to the three unique carbon atoms. | Predominant signals for 1,1,2,3-tetrachloropropene. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,1,2,3-tetrachloropropene is expected to show characteristic absorption bands for C=C and C-Cl stretching vibrations.
Table 2: Comparison of Expected FTIR Data
| Functional Group | Wavenumber (cm⁻¹) | Synthesized 1,1,2,3-Tetrachloropropene | Commercial 1,1,2,3-Tetrachloropropene |
| C=C Stretch | 1600-1680 | Expected to be present. | Expected to be present. |
| C-Cl Stretch | 600-800 | Strong absorptions expected. | Strong absorptions expected. |
| C-H Stretch (alkenyl) | 3000-3100 | Expected to be present. | Expected to be present. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 1,1,2,3-tetrachloropropene will show a characteristic isotopic pattern due to the presence of four chlorine atoms.
Table 3: Comparison of Expected Mass Spectrometry Data
| Parameter | Synthesized 1,1,2,3-Tetrachloropropene | Commercial 1,1,2,3-Tetrachloropropene |
| Molecular Ion (M⁺) | Expected cluster of peaks around m/z 178, 180, 182, 184 due to chlorine isotopes. | Consistent with the theoretical isotopic distribution for C₃H₂Cl₄. |
| Fragmentation Pattern | Characteristic losses of Cl and HCl. | Consistent with the fragmentation of 1,1,2,3-tetrachloropropene. |
Chromatographic Comparison
Chromatographic techniques are essential for assessing the purity and isomeric composition of tetrachloropropene samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. It is ideal for analyzing the purity of this compound and identifying any volatile impurities or isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC can also be used for the analysis of this compound, particularly for non-volatile impurities. A reverse-phase method with a suitable organic modifier would be appropriate.[6]
Table 4: Comparison of Expected Chromatographic Data
| Parameter | Synthesized 1,1,2,3-Tetrachloropropene | Commercial 1,1,2,3-Tetrachloropropene |
| GC-MS | ||
| Purity (%) | Dependent on the success of the synthesis and purification. | Typically around 97%. |
| Major Peak | Retention time corresponding to 1,1,2,3-tetrachloropropene. | Retention time consistent with the reference standard. |
| Impurity Peaks | May show peaks for isomers, starting materials, or byproducts. | May show minor peaks for isomers or other impurities. |
| HPLC | ||
| Purity (%) | Dependent on the sample. | High purity expected for the main component. |
| Major Peak | Retention time for 1,1,2,3-tetrachloropropene. | Consistent with the reference standard. |
Experimental Protocols
Synthesis of 1,1,2,3-Tetrachloropropene
A representative synthesis involves the following steps:
-
Chlorination of 1,3-Dichloropropene: 1,3-Dichloropropene is reacted with chlorine gas under UV irradiation to produce 1,1,2,2,3-pentachloropropane.
-
Dehydrochlorination: The resulting pentachloropropane is then dehydrochlorinated using a base, such as sodium hydroxide, to yield a mixture of this compound isomers.
-
Isomerization and Purification: The mixture is then subjected to isomerization, often using a catalyst, to enrich the desired 1,1,2,3-tetrachloropropene isomer, followed by fractional distillation to purify the final product.
NMR Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Proton-decoupled spectra are acquired with a larger number of scans due to the lower natural abundance of ¹³C.
FTIR Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: Spectra are typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is collected and subtracted from the sample spectrum.
GC-MS Analysis
-
Sample Preparation: Samples are diluted in a suitable solvent (e.g., dichloromethane or hexane).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Conditions: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature program is optimized to separate the components of interest. Helium is commonly used as the carrier gas.
-
MS Conditions: Electron ionization (EI) at 70 eV is standard. The mass spectrometer is scanned over a mass range of m/z 40-300.
HPLC Analysis
-
Sample Preparation: Samples are dissolved in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is used.
-
Chromatographic Conditions: A reverse-phase C18 column is typically employed. The mobile phase is a mixture of an organic solvent (e.g., acetonitrile) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) added to improve peak shape.[6]
Visualizations
Caption: Experimental workflow for the comparison of synthesized and commercial this compound.
Caption: Logical relationship for the comparative analysis of this compound sources.
References
- 1. EP2951139B1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 2. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 3. EP0131560B1 - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 4. CN103524296B - Preparation method of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]
- 5. CAS 10436-39-2 | 1300-5-08 | MDL MFCD01024427 | 1,1,2,3-Tetrachloropropene | SynQuest Laboratories [synquestlabs.com]
- 6. 1,1,2,3-Tetrachloropropene | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of Tetrachloropropene: A Guide for Laboratory Professionals
Essential safety and logistical information for the handling and disposal of tetrachloropropene in a research and development environment.
This compound is a chlorinated hydrocarbon with significant health and environmental hazards.[1][2][3] Proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe disposal of this compound, in line with established safety protocols.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance due to its toxicity and potential for environmental damage.[3] It is harmful if swallowed, inhaled, or comes into contact with skin.[1][4] It is known to cause severe skin burns, serious eye damage, and may trigger allergic skin reactions.[1] Furthermore, it is suspected of causing genetic defects and having adverse effects on fertility.[1] The compound is also very toxic to aquatic life with long-lasting effects.[1][5]
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, and eye and face protection.[5][6][7] All handling procedures should be conducted in a well-ventilated area to avoid the formation and inhalation of vapors or mists.[5][6]
Key Hazard Information:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][4] |
| Acute Toxicity (Dermal) | Category 4 | Harmful in contact with skin.[1][4] |
| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[1] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][4] |
| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[1] |
| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[1] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | Very toxic to aquatic life with long lasting effects.[1][5] |
Operational and Disposal Plan
The primary and recommended method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility.[5][6] This process should include flue gas scrubbing to neutralize harmful combustion byproducts.[5][6] Under no circumstances should this compound be discharged into sewer systems or allowed to contaminate water, soil, or foodstuffs.[5][6]
Step-by-Step Disposal Procedure:
-
Segregation and Storage:
-
Container Management:
-
Use appropriate, leak-proof containers for waste collection.
-
For empty containers, triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[5][6]
-
After triple rinsing, containers can be offered for recycling or reconditioning.[5][6] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[5][6]
-
Combustible packaging materials can be disposed of via controlled incineration.[5][6]
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and transportation of the this compound waste.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Ensure all transportation is in compliance with local, state, and federal regulations.
-
Spill Response:
In the event of a spill, immediate action is required to contain the material and prevent exposure.
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[5][6]
-
Absorb: Use an inert absorbent material, such as sand or earth, to contain the spill.
-
Collect: Using non-sparking tools, collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[6][8]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to the appropriate safety officer.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols for Disposal
The standard and accepted protocol for the disposal of chlorinated hydrocarbons like this compound is high-temperature incineration. While specific operational parameters can vary based on the facility, the general principles are as follows:
Controlled Incineration:
-
Objective: To achieve complete thermal destruction of the chlorinated organic compounds.
-
Methodology: The waste is injected into a primary combustion chamber operating at temperatures typically between 900°C and 1200°C. A secondary combustion chamber, or afterburner, at even higher temperatures ensures the complete destruction of any remaining organic compounds and harmful byproducts. The residence time in the combustion zones is critical and is usually a minimum of two seconds.
-
Flue Gas Scrubbing: The combustion gases are then passed through a scrubbing system. This is a critical step to neutralize acidic gases, primarily hydrogen chloride (HCl), that are formed during the combustion of chlorinated hydrocarbons. The scrubbing process typically involves a wet scrubber that uses an alkaline solution (e.g., sodium hydroxide) to neutralize the acid gases.
-
Emission Monitoring: Continuous monitoring of the stack emissions is performed to ensure compliance with environmental regulations for pollutants such as dioxins, furans, and particulate matter.
It is important to note that the disposal of chlorinated hydrocarbons can be complex, and the development of alternative destruction technologies is an ongoing area of research. However, for laboratory-generated waste, incineration by a licensed facility remains the most common and effective method.[8]
References
- 1. msdsdigital.com [msdsdigital.com]
- 2. 1,1,2,3-Tetrachloro-1-propene | C3H2Cl4 | CID 25281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
Safeguarding Your Research: A Guide to Handling Tetrachloropropene
For Immediate Reference: Tetrachloropropene is a hazardous chemical that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It causes severe skin burns and eye damage, may provoke an allergic skin reaction, and is suspected of causing genetic defects and harming fertility.[1] Adherence to stringent safety protocols is mandatory to mitigate these risks.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines detailed operational and disposal procedures to ensure the safe handling of this chemical in a laboratory environment.
Hazard and Personal Protective Equipment (PPE) Summary
Proper selection and use of Personal Protective Equipment (PPE) are the most critical lines of defense against the hazards of this compound. The following table summarizes the potential routes of exposure and the required PPE.
| Hazard Type | Description | Required Personal Protective Equipment (PPE) |
| Inhalation | Harmful if inhaled; may cause respiratory irritation.[2] | Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood with good local exhaust ventilation.[1] Respiratory Protection: For potential exposure above limits, use a NIOSH-approved respirator with organic vapor cartridges. In situations with potential for uncontrolled release or unknown concentrations, a positive-pressure, supplied-air respirator is required.[1] |
| Skin Contact | Harmful in contact with skin; causes severe skin burns and may lead to an allergic skin reaction.[1] | Gloves: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's selection guide for materials suitable for chlorinated hydrocarbons, as no specific permeation data is available.[1] Protective Clothing: Wear chemical-resistant clothing, including a lab coat, apron, and full-length pants. For tasks with a high risk of splashing, solvent-resistant boots, jackets, and headgear are necessary.[1] |
| Eye Contact | Causes serious eye damage.[1] | Eye Protection: Wear chemical safety goggles.[1] Face Protection: When there is a risk of splashing, a face shield must be worn in addition to safety goggles.[1] |
| Ingestion | Harmful if swallowed.[1] | Do not eat, drink, or smoke in laboratory areas.[1] Wash hands thoroughly after handling.[1] |
Quantitative Exposure Limits
While there are no official regulatory occupational exposure limits (OELs) established by bodies like OSHA for this compound, the following manufacturer-recommended exposure levels (RELs) for 1,1,2,3-Tetrachloropropene provide a crucial benchmark for ensuring laboratory safety.[1]
| Exposure Limit Type | Value |
| Recommended Exposure Limit (REL) - 8-hour Time-Weighted Average (TWA) | 0.15 mg/m³ (0.02 ppm)[1] |
| Recommended Exposure Limit (REL) - Short-Term Exposure Limit (STEL) | 1.5 mg/m³ (0.2 ppm)[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential for minimizing risk. Follow these steps meticulously.
1. Pre-Handling Preparations:
-
Safety Review: Read and fully understand the Safety Data Sheet (SDS) for this compound before beginning any work.[1]
-
Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.
-
Emergency Equipment Check: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[1]
-
PPE Donning: Put on all required PPE as detailed in the table above. Check gloves for any signs of degradation or punctures before use.
2. Handling the Chemical:
-
Container Inspection: Visually inspect the this compound container for any damage or leaks before moving it.
-
Grounding: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge.[3]
-
Dispensing: Use only non-sparking tools for opening and dispensing.[3][4] Perform all transfers and manipulations slowly and carefully to avoid splashing or aerosol generation.
-
Minimizing Exposure: Keep the container tightly closed when not in use.[1] Avoid breathing any vapors, mists, or sprays.[1]
3. Post-Handling Procedures:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]
-
PPE Doffing: Remove PPE carefully to avoid contaminating bare skin. Remove gloves last, turning them inside out as you remove them.
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1] Discard any contaminated leather goods.[1]
Disposal Plan: Step-by-Step Waste Management
This compound and all materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
1. Waste Segregation and Collection:
-
Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, disposable lab coats), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a compatible material and have a tight-fitting lid.[1]
-
Do not mix this compound waste with other waste streams.
2. Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., corrosive, toxic, environmental hazard).
3. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.[4]
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4]
-
The primary disposal methods are licensed chemical destruction or controlled incineration with flue gas scrubbing.[4]
-
Do not pour this compound down the drain or dispose of it with regular trash.[1]
Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
Emergency and First Aid Procedures
In the event of exposure or a spill, immediate action is critical.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention as it causes severe skin burns.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[4]
-
Spill Response: Evacuate the area and deny entry.[1] Remove all ignition sources.[4] Ventilate the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[1][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
